molecular formula C8H7N B7767905 o-Tolunitrile CAS No. 25550-22-5

o-Tolunitrile

Cat. No.: B7767905
CAS No.: 25550-22-5
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992)
This compound is a natural product found in Scolochloa festucacea, Lolium arundinaceum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
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InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C#N
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Molecular Formula

C8H7N
Record name O-TOLUNITRILE
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DSSTOX Substance ID

DTXSID6022050
Record name 2-Tolunitrile
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Molecular Weight

117.15 g/mol
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Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS]
Record name O-TOLUNITRILE
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Boiling Point

401 °F at 760 mmHg (NTP, 1992)
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Flash Point

184 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name O-TOLUNITRILE
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CAS No.

529-19-1, 25550-22-5
Record name O-TOLUNITRILE
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Melting Point

7.7 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to o-Tolunitrile (CAS 529-19-1): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Tolunitrile, systematically known as 2-methylbenzonitrile (CAS 529-19-1), is a pivotal aromatic nitrile that serves as a fundamental building block in modern organic and medicinal chemistry.[1][2] Characterized by a nitrile group (-C≡N) ortho to a methyl group on a benzene ring, its specific structural arrangement dictates a unique reactivity profile that is highly valued by researchers and drug development professionals.[3] This compound is not merely a chemical intermediate; it is an enabler of molecular complexity, providing a gateway to a diverse range of functional groups and heterocyclic systems essential for the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4]

This guide offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its properties and applications. We will delve into its physicochemical characteristics, industrial synthesis and laboratory purification, core reactivity, and critical role in the pharmaceutical landscape, all while emphasizing the safety and handling protocols necessary for its responsible use.

Core Physicochemical & Structural Properties

This compound is a colorless to slightly yellow or light blue liquid with a distinct aromatic, almond-like odor.[1][3][5] Its physical state at standard conditions is a direct consequence of its molecular structure and intermolecular forces. The polarity of the nitrile group combined with the nonpolar aromatic ring results in a moderate overall polarity, influencing its solubility and thermal properties.[1][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 529-19-1[6]
Molecular Formula C₈H₇N[6][7]
Molecular Weight 117.15 g/mol [6]
Appearance Colorless to slightly yellow liquid[1][3][8]
Density 0.989 g/mL at 25 °C[7][9]
Melting Point -13 °C (7.7°F)[7][10][11]
Boiling Point 205 °C (401°F)[7][10]
Flash Point 82 °C (179.6 - 184°F) - Closed Cup[10]
Refractive Index (n20/D) 1.5279[7][9]
Water Solubility <0.1 g/100 mL (Slightly soluble)[1][7][10]
Solubility in Organic Solvents Highly soluble in ethanol, ether, acetone[1][3]

The structural data for this compound is well-established through various spectroscopic methods. Its identity and purity are routinely confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12]

Caption: Chemical structure of this compound (2-methylbenzonitrile).

Synthesis and Purification

Industrial Synthesis Pathway

The predominant industrial synthesis of this compound is a multi-step process commencing with toluene, a readily available and cost-effective starting material. The choice of this pathway is dictated by reaction efficiency and atom economy.

Workflow: Industrial Synthesis of this compound

  • Nitration of Toluene : Toluene undergoes electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. The methyl group is an activating, ortho-para director, leading to a mixture of o-nitrotoluene and p-nitrotoluene.[1][3] The separation of these isomers is a critical control point.

  • Reduction : The isolated o-nitrotoluene is reduced to o-toluidine (2-methylaniline).

  • Diazotization : o-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a temperature-sensitive step, crucial for preventing decomposition.

  • Sandmeyer Reaction : The diazonium salt is subsequently reacted with a copper(I) cyanide solution, which displaces the diazo group with a nitrile group to yield this compound. This classic named reaction is highly reliable for introducing the cyano functionality onto an aromatic ring.

Synthesis_Workflow Toluene Toluene Nitration Nitration (HNO₃, H₂SO₄) Toluene->Nitration o_Nitrotoluene o-Nitrotoluene Nitration->o_Nitrotoluene Reduction Reduction o_Nitrotoluene->Reduction o_Toluidine o-Toluidine Reduction->o_Toluidine Diazotization Diazotization (NaNO₂, HCl) o_Toluidine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (CuCN) DiazoniumSalt->Sandmeyer o_Tolunitrile This compound Sandmeyer->o_Tolunitrile Reactions oT This compound Acid o-Toluic Acid (Carboxylic Acid) oT->Acid Hydrolysis (H₃O⁺ or OH⁻) Amine 2-Methylbenzylamine (Primary Amine) oT->Amine Reduction (e.g., H₂/Pd, LiAlH₄) Heterocycle N-Heterocycles (e.g., Benzodiazepines) oT->Heterocycle Cyclization (with diamines, etc.) Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Assess Risks Ventilation Ensure Ventilation (Fume Hood) Assess->Ventilation PPE Don PPE (Gloves, Goggles) Ventilation->PPE Handle Handle Chemical PPE->Handle Avoid Avoid Ignition Sources Handle->Avoid Store Store Securely (Cool, Dry, Ventilated) Avoid->Store Waste Dispose of Waste Properly Store->Waste Decontaminate Wash Hands & Area Waste->Decontaminate

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound (CAS 529-19-1) is far more than a simple aromatic compound; it is a versatile and indispensable tool in the arsenal of chemists engaged in research and drug development. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, the rich reactivity of its nitrile group provide a reliable foundation for constructing complex molecular architectures. A thorough understanding of its synthetic utility, coupled with a rigorous adherence to safety protocols, empowers scientists to leverage this key intermediate to its full potential, driving innovation in pharmaceuticals and beyond.

References

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Sources

A Comprehensive Technical Guide to the Synthesis of o-Tolunitrile via Nitration of Toluene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a primary industrial and laboratory-scale synthetic route to o-tolunitrile (2-methylbenzonitrile). As a critical chemical intermediate, this compound serves as a foundational building block in the synthesis of numerous high-value compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic importance necessitates a thorough understanding of its synthesis, from fundamental reaction mechanisms to detailed, field-proven experimental protocols.

This document eschews a rigid template, instead presenting a logical progression from the initial electrophilic aromatic substitution on the toluene scaffold to the final introduction of the nitrile functional group. The protocols described herein are designed as self-validating systems, emphasizing safety, efficiency, and reproducibility.

Part I: The Gateway Reaction: Electrophilic Nitration of Toluene

The synthesis commences with the nitration of toluene, an archetypal electrophilic aromatic substitution (EAS) reaction. The choice of toluene as the starting material is predicated on its commercial availability and the activating, directing effect of its methyl substituent.

Theoretical & Mechanistic Underpinnings

The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ from a mixture of concentrated nitric acid and a stronger acid, typically sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

The methyl group of toluene is an electron-donating group, which activates the aromatic ring towards electrophilic attack, making toluene approximately 25 times more reactive than benzene.[3][4] This activation is not uniform; electron density is preferentially increased at the ortho and para positions. Consequently, the electrophilic attack by the nitronium ion occurs predominantly at these sites, yielding a mixture of o-nitrotoluene and p-nitrotoluene, with only minimal formation of the meta isomer.[4] While steric hindrance from the methyl group might be expected to favor the para position, most nitration conditions yield a higher proportion of the ortho isomer.[5][6]

Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O Toluene Toluene Sigma_Complex Arenium Ion (Sigma Complex) Toluene->Sigma_Complex + NO₂⁺ ONT o-Nitrotoluene Sigma_Complex->ONT - H⁺ H_plus H⁺ H2SO4_regen H2SO4_regen

Caption: Mechanism of Electrophilic Aromatic Nitration of Toluene.

Experimental Protocol: Mononitration of Toluene

This protocol details a standard laboratory procedure for the controlled mononitration of toluene. Strict adherence to safety protocols is paramount due to the highly exothermic nature of the reaction and the corrosive reagents involved.

Materials & Equipment:

  • Reagents: Toluene, Concentrated Nitric Acid (65-70%), Concentrated Sulfuric Acid (98%), Deionized Water, 10% Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate.

  • Apparatus: Three-neck round-bottom flask, dropping funnel with pressure equalization, mechanical stirrer, internal thermometer, ice-salt bath.

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with continuous stirring.[3] Allow the mixture to cool.

  • Reaction Setup: Equip a three-neck flask with a stirrer, thermometer, and the dropping funnel containing the prepared nitrating acid. Charge the flask with 1.0 mL of toluene and begin stirring.

  • Toluene Nitration: Cool the toluene to below 10°C using an ice-salt bath. Add the nitrating acid dropwise from the funnel over a period of approximately 15-20 minutes, ensuring the internal temperature does not exceed 10°C.[7] A rapid temperature increase indicates an uncontrolled reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure complete reaction.[3]

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.[3]

  • Extraction & Neutralization: Gently shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution (vent frequently to release CO₂), and a final 10 mL of water.[3]

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate. Decant or filter to obtain the crude mixture of nitrotoluene isomers.

Isomer Separation: Isolating the Ortho Product

The crude product is a mixture of primarily o-nitrotoluene and p-nitrotoluene. Their separation is critical and is typically achieved by exploiting their different physical properties.

IsomerBoiling Point (°C)Melting Point (°C)Separation Principle
o-Nitrotoluene ~222~ -9Remains liquid at low temperatures; lower boiling point.[8]
p-Nitrotoluene ~238~ 51Crystallizes upon cooling; higher boiling point.[8]

Recommended Separation Method: Fractional Crystallization

  • Place the flask containing the dried nitrotoluene mixture into a freezer or an ice-salt bath maintained at approximately -10°C to -20°C.[9][10]

  • The p-nitrotoluene will solidify into pale yellow crystals, while the o-nitrotoluene will remain a liquid.

  • Rapidly separate the solid and liquid phases by vacuum filtration of the cold slurry.

  • The filtrate is enriched in o-nitrotoluene. For higher purity, the process can be repeated. The isolated solid is p-nitrotoluene.

  • Further purification of the liquid o-nitrotoluene can be achieved by vacuum distillation.

Critical Safety Considerations for Nitration
  • Exothermic Hazard: Nitration reactions are highly energetic. Loss of temperature control can lead to a runaway reaction, rapid gas evolution, and potential explosion.[3]

  • Explosive Byproducts: Over-nitration, caused by excessive temperatures or incorrect stoichiometry, can produce dinitrotoluene and trinitrotoluene (TNT), which are highly explosive.[3]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns. Handle with extreme care in a fume hood.[11]

  • Toluene Hazards: Toluene is a flammable liquid and its vapors are harmful upon inhalation, potentially causing damage to the central nervous system.[12]

  • Personal Protective Equipment (PPE): Always wear a face shield, chemical splash goggles, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[13]

Part II: Conversion to this compound via the Sandmeyer Reaction

With pure o-nitrotoluene isolated, the next stage involves converting the nitro group into the target nitrile functionality. The most robust and widely used method is a two-step sequence: reduction of the nitro group to a primary amine, followed by a Sandmeyer reaction.

Overall_Workflow Toluene Toluene Nitration Nitration (HNO₃, H₂SO₄) Toluene->Nitration Isomer_Mix o/p-Nitrotoluene Mixture Nitration->Isomer_Mix Separation Fractional Crystallization Isomer_Mix->Separation ONT o-Nitrotoluene Separation->ONT Liquid Phase Reduction Reduction (e.g., Sn/HCl) ONT->Reduction Toluidine o-Toluidine Reduction->Toluidine Sandmeyer Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCN Toluidine->Sandmeyer OTN This compound Sandmeyer->OTN

Caption: Overall Synthetic Workflow from Toluene to this compound.

Step 1: Reduction of o-Nitrotoluene to o-Toluidine

The conversion of the nitro group to an amine is a fundamental transformation in aromatic chemistry. A classic and effective method involves the use of a metal in acidic medium.

Mechanism Insight: In this reaction, a metal like tin (Sn) or iron (Fe) acts as the reducing agent, transferring electrons to the nitro group in the presence of a proton source (HCl).[14] The acidic conditions protonate the oxygen atoms of the nitro group, facilitating their removal as water.

Experimental Protocol (Sn/HCl Reduction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, place the purified o-nitrotoluene and granular tin (a molar excess of tin is required).

  • Acid Addition: Slowly add concentrated hydrochloric acid to the mixture in portions. The reaction is exothermic and will likely initiate without external heating. Maintain a controlled reflux by cooling the flask in a water bath if necessary.[15]

  • Reaction Completion: After the initial vigorous reaction subsides, gently heat the mixture at reflux until the smell of nitrotoluene is no longer apparent, indicating the completion of the reduction.[15]

  • Work-up & Isolation: Cool the reaction mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution. This precipitates tin salts as hydroxides and liberates the free o-toluidine base.

  • Purification: The o-toluidine is commonly isolated from the inorganic salts via steam distillation.[15] The oily distillate is collected, the organic layer is separated, and it can be further purified by extraction and distillation.

Step 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting a primary aromatic amine into a nitrile.[16] It proceeds via an aryl diazonium salt intermediate.

Theoretical Background:

  • Diazotization: The aromatic amine (o-toluidine) reacts with nitrous acid (HNO₂) at low temperatures (0-5°C) to form a relatively unstable aryl diazonium salt.[17] The nitrous acid is generated in situ by reacting sodium nitrite with a strong acid (e.g., HCl). Keeping the temperature low is critical to prevent the decomposition of the diazonium salt.[18]

  • Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. The copper(I) species catalyzes the displacement of the excellent leaving group, dinitrogen (N₂), with a cyanide nucleophile.[19]

Experimental Protocol (o-Toluidine to this compound):

  • Preparation of Diazonium Salt: Dissolve the purified o-toluidine in a mixture of hydrochloric acid and water in a beaker. Cool the solution to 0-5°C in an ice-salt bath. While maintaining this temperature, slowly add a pre-chilled aqueous solution of sodium nitrite.[20] The addition should be controlled such that the temperature never exceeds 5°C. After the addition is complete, stir for an additional 10 minutes. A positive test on starch-iodide paper indicates a slight excess of nitrous acid, confirming complete diazotization.[18]

  • Preparation of Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.[20] A vigorous evolution of nitrogen gas will occur.

  • Completion and Work-up: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about 30 minutes to ensure the reaction is complete.

  • Isolation and Purification: The product, this compound, is typically an oil. It can be isolated by steam distillation directly from the reaction mixture.[20] The collected organic layer is then separated, washed, dried over an anhydrous salt, and purified by vacuum distillation to yield the final product.

Part III: Alternative Synthetic Routes

While the nitration pathway is most common, other methods exist for synthesizing aryl nitriles and are worth noting for their different strategic approaches.

  • Rosenmund-von Braun Reaction: This method involves the direct conversion of an aryl halide (e.g., o-chlorotoluene or o-bromotoluene) to an aryl nitrile using copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine at elevated temperatures.[21][22] This route is advantageous if the corresponding aryl halide is a more readily available starting material than toluene.

  • von Richter Reaction: This is a mechanistically interesting but synthetically less useful reaction for this target. It involves treating an aromatic nitro compound with potassium cyanide, but it results in cine substitution, where a carboxyl group is introduced ortho to the original position of the nitro group, which is itself lost.[23][24] For example, p-nitrotoluene would yield m-toluic acid.

Part IV: Product Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₇N[2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 205 °C (lit.)
Density 0.989 g/mL at 25 °C (lit.)

Spectroscopic Data:

  • ¹H NMR: Expected signals include a singlet for the methyl protons (~2.4 ppm) and a multiplet pattern in the aromatic region (7.2-7.6 ppm) for the four ring protons.

  • ¹³C NMR: Signals for the methyl carbon, the four distinct aromatic carbons, the ipso-carbon attached to the nitrile, and the nitrile carbon itself (~118 ppm) would be expected.[25]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹.

References

  • Vertex AI Search. (n.d.). This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses.
  • Organic Syntheses. (n.d.). This compound. Org. Synth. Coll. Vol. 1, p.514 (1941); Vol. 3, p.93 (1923).
  • Guidechem. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis.
  • Google Patents. (n.d.). US4270013A - Process for the separation of nitrotoluene isomers.
  • Course Hero. (2013). what is the mechanism for preparation of p-toluidine from p-nitrotoluene by using Sn/HCl.
  • Olah, G. A., Narang, S. C., & Olah, J. A. (1982). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. PNAS.
  • Chem LibreTexts. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Guidechem. (n.d.). What is the synthesis and application of this compound in organic chemistry?.
  • Singleton, D. A., & Cvetan, S. M. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH.
  • Glasp. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene.
  • Google Patents. (n.d.). US3030415A - Separation of ortho-nitrotoluene from nitrotoluene mixtures.
  • Sciencemadness.org. (2006). o-toluidine from o-nitrotoluene.
  • Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples.
  • DWSIM. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene.
  • YouTube. (2016). Synthesis of ortho para nitrotulene.
  • Sciencemadness.org. (2020). Separation of nitrotoluene isomers.
  • CITGO. (2021). Safety Data Sheet: Toluene.
  • Google Patents. (n.d.). US3578713A - Process for preparing toluidines.
  • University of Rochester. (n.d.). Continuous Flow Reactor for p-toluidine Formation.
  • Organic Syntheses. (n.d.). m-NITROTOLUENE.
  • Organic Syntheses. (n.d.). Rosenmund-von Braun Synthesis.
  • Wikipedia. (n.d.). Rosenmund–von Braun reaction.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
  • Organic Syntheses. (n.d.). o-TOLUIC ACID.
  • Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction.
  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: toluene.
  • Wikipedia. (n.d.). Von Richter reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Grokipedia. (n.d.). Von Richter reaction.
  • VelocityEHS. (2014). Toluene Safety Tips from MSDS experts.
  • International Enviroguard. (2021). How to Safely Work with Toluene.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • SynArchive. (n.d.). Rosenmund-von Braun Reaction.
  • ChemicalBook. (n.d.). This compound(529-19-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methyl Benzonitrile for Synthesis (this compound).
  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements.
  • Carl ROTH. (n.d.). Safety Data Sheet: Toluene.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Slideshare. (n.d.). Von richter rearrangement.
  • Wikidocumentaries. (n.d.). Von Richter reaction.
  • Sigma-Aldrich. (n.d.). This compound.
  • oc-praktikum.de. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • GlycoTorsion. (n.d.). This compound | C8H7N | MD Topology | NMR | X-Ray.
  • ChemicalBook. (n.d.). p-Tolunitrile(104-85-8) 13C NMR spectrum.

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An In-depth Technical Guide to the Physical Properties of o-Tolunitrile Liquid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile), a prominent aromatic nitrile, is a colorless to slightly yellow liquid recognized by its characteristic almond-like odor.[1][2] As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments, a thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development.[2][3] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into its behavior and handling for laboratory and industrial applications. This document delves into the experimentally determined values of its key physical parameters, outlines the methodologies for their measurement, and discusses the implications of these properties in practical settings.

Core Physical and Chemical Identifiers

A foundational understanding of a chemical substance begins with its fundamental identifiers and molecular characteristics. These parameters are crucial for accurate documentation, safety protocol development, and theoretical modeling.

IdentifierValueSource(s)
Chemical Name 2-Methylbenzonitrile
Synonyms This compound, 2-Cyanotoluene, o-Tolyl Cyanide[3]
CAS Number 529-19-1[1]
Molecular Formula C₈H₇N[1]
Molecular Weight 117.15 g/mol [1]
Appearance Clear colorless to slightly yellow liquid[1]
Odor Almond-like[4]

Thermophysical Properties

The thermophysical properties of this compound are critical for its application in chemical synthesis, particularly in reactions requiring precise temperature control. These properties dictate its state under various conditions and are essential for process design and safety assessments.

Melting and Boiling Points

This compound exists as a liquid over a broad and practical temperature range.

  • Melting Point: The transition from a solid to a liquid state for this compound occurs at approximately -13 °C .[1][5] This low melting point ensures it remains in a liquid state under most standard laboratory conditions.

  • Boiling Point: At atmospheric pressure, this compound boils at 205 °C .[1][5] This relatively high boiling point is indicative of strong intermolecular forces and makes it a suitable solvent or reactant for high-temperature reactions.[5]

Density

The density of this compound is a crucial parameter for mass-to-volume conversions and for calculations related to fluid dynamics in chemical processes. The density of this compound has been determined to be 0.989 g/mL at 25 °C .[1][6]

Vapor Pressure

Vapor pressure is a key indicator of a liquid's volatility and is essential for understanding evaporation rates and for designing safe handling procedures to minimize inhalation exposure. The vapor pressure of this compound is 0.243 mmHg at 25 °C .[7]

Optical and Electrical Properties

The interaction of this compound with light and electric fields provides valuable information about its molecular structure and polarity.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful parameter for purity assessment. For this compound, the refractive index is 1.5279 at 20 °C with respect to the D-line of the sodium spectrum (n20/D).[1][6]

Dielectric Constant

The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is indicative of its polarity. This compound has a dielectric constant of 18.5 .[1]

Fluid Dynamics Properties

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For many organic liquids, viscosity can be determined experimentally using techniques such as capillary viscometry or rotational viscometry.

Experimental Protocol: Determination of Viscosity using an Ostwald Viscometer

This protocol outlines a standard method for determining the kinematic viscosity of a liquid like this compound relative to a reference liquid with a known viscosity (e.g., water).

  • Apparatus Preparation: Thoroughly clean and dry an Ostwald viscometer.

  • Sample Loading: Introduce a precise volume of this compound into the larger bulb of the viscometer.

  • Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

  • Flow Time Measurement: Using a pipette bulb, draw the liquid up into the smaller bulb above the upper calibration mark. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower calibration marks.

  • Repeatability: Repeat the measurement at least three times to ensure consistency.

  • Reference Measurement: Repeat steps 2-5 with a reference liquid of known viscosity at the same temperature.

  • Calculation: The kinematic viscosity (ν) of this compound can be calculated using the following formula: ν₁ = (ρ₂ * t₁) / (ρ₁ * t₂) * ν₂ where:

    • ν₁ and ν₂ are the kinematic viscosities of this compound and the reference liquid, respectively.

    • ρ₁ and ρ₂ are the densities of this compound and the reference liquid, respectively.

    • t₁ and t₂ are the flow times of this compound and the reference liquid, respectively.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Clean_Viscometer Clean & Dry Viscometer Load_Sample Load this compound Clean_Viscometer->Load_Sample Thermal_Equilibrate Thermal Equilibration Load_Sample->Thermal_Equilibrate Draw_Liquid Draw Liquid Above Mark Thermal_Equilibrate->Draw_Liquid Measure_Time Measure Flow Time Draw_Liquid->Measure_Time Repeat Repeat 3x Measure_Time->Repeat Measure_Reference Measure Reference Liquid Repeat->Measure_Reference Calculate_Viscosity Calculate Viscosity Measure_Reference->Calculate_Viscosity G cluster_forces Forces in Capillary Action Surface_Tension Surface Tension (Upward Force) Equilibrium Equilibrium Surface_Tension->Equilibrium Gravity Gravitational Force (Downward Force) Gravity->Equilibrium Measurement Measurement Equilibrium->Measurement Measure Height (h) Calculation Calculation Measurement->Calculation Calculate Surface Tension (γ)

References

An In-depth Technical Guide to the Solubility of o-Tolunitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to o-Tolunitrile and its Physicochemical Properties

This compound, with the chemical formula C₈H₇N, is an aromatic nitrile consisting of a toluene molecule substituted with a nitrile group at the ortho-position.[1] This structure imparts a unique combination of polarity and non-polarity, influencing its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇N[2]
Molecular Weight 117.15 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Melting Point -13 °C to -11 °C
Boiling Point 205 °C (at 760 mmHg)
Density 0.989 g/mL at 25 °C
Water Solubility <0.1 g/100 mL at 17 °C[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility behavior is dictated by the interplay of its aromatic ring, the methyl group, and the polar nitrile (-C≡N) group.

  • Aromatic Ring and Methyl Group: The benzene ring and the methyl group are nonpolar and contribute to van der Waals forces. These features promote solubility in nonpolar or weakly polar solvents.

  • Nitrile Group: The cyano group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond. This group can participate in dipole-dipole interactions and potentially form weak hydrogen bonds with protic solvents.

The overall solubility of this compound in a particular organic solvent will depend on the balance of these interactions. Solvents that can effectively interact with both the nonpolar and polar regions of the this compound molecule are likely to be good solvents.

Qualitative Solubility of this compound in Organic Solvents

Based on its chemical structure and general chemical principles, this compound is known to be soluble in a variety of common organic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilitySource(s)
Alcohols Methanol, EthanolSoluble[1]
Ketones AcetoneSoluble[1]
Ethers Diethyl EtherSoluble[3]
Esters Ethyl AcetateLikely SolubleInferred
Aromatic Hydrocarbons Toluene, BenzeneLikely SolubleInferred
Halogenated Hydrocarbons Chloroform, DichloromethaneLikely SolubleInferred

It is important to note that while this compound is generally soluble in these classes of solvents, the precise quantitative solubility can vary significantly depending on the specific solvent, temperature, and pressure.

Experimental Determination of Solubility

For many applications in research and development, precise quantitative solubility data is essential. The following section outlines a standard experimental workflow for determining the solubility of this compound in an organic solvent.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatically controlled flask. The presence of excess solid solute is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a filtered syringe to prevent any solid particles from being transferred.

  • Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique.

  • Calculation: Calculate the solubility from the concentration of the saturated solution, typically expressed in units such as g/100 mL, mol/L, or mole fraction.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to determine the concentration of this compound in the saturated solvent. The choice of method depends on the solvent, the required sensitivity, and the available instrumentation.

  • Gas Chromatography (GC): A robust and widely used technique for separating and quantifying volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of this compound of known concentrations.

  • High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of compounds. As with GC, a calibration curve is necessary for quantification.

  • UV-Visible Spectroscopy: Can be used if this compound exhibits a distinct UV absorbance in the chosen solvent and there are no interfering substances. A Beer-Lambert law calibration plot is required.

  • Gravimetric Analysis: A simple method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is measured. This method is less sensitive and may not be suitable for solvents with high boiling points.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to known volume of solvent prep2 Seal flask and place in thermostatted shaker prep1->prep2 1 equil1 Agitate at constant temperature prep2->equil1 2 equil2 Monitor concentration over time until constant equil1->equil2 3 sampl1 Cease agitation and allow solid to settle equil2->sampl1 4 sampl2 Withdraw supernatant with filtered syringe sampl1->sampl2 5 anal Analyze concentration (GC, HPLC, UV-Vis) sampl2->anal 6 calc Calculate Solubility anal->calc 7

Caption: Experimental workflow for determining the solubility of this compound.

Thermodynamic Modeling of Solubility

In the absence of extensive experimental data, thermodynamic models can be valuable tools for predicting and correlating the solubility of this compound. Models such as the Non-Random Two-Liquid (NRTL) or the Universal Functional Activity Coefficient (UNIFAC) can be used to estimate solubility based on the physical properties of the solute and solvent. These models require interaction parameters that may be derived from limited experimental data or estimated using group contribution methods.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its application in various chemical processes. While qualitative data indicates good solubility in common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. For researchers and drug development professionals, the experimental determination of solubility using established methods like the isothermal shake-flask technique is crucial for process optimization and formulation design. Further research to generate and publish a comprehensive dataset of this compound solubility in a range of organic solvents at various temperatures would be of significant value to the scientific community.

References

[4] CIPAC. (n.d.). MT 181 - Solubility in organic solvents. Retrieved from cipac.org: [Link]

[5] Stephenson, R. M. (1992). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data, 37(1), 80–85.

[6] NIST. (n.d.). This compound, α-cyano-. Retrieved from NIST WebBook: [Link]

[7] PubChem. (n.d.). p-Tolunitrile. Retrieved from PubChem: [Link]

[8] Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from Scribd: [Link]

[9] O'Brien, R., & Ladbury, J. E. (2007). Thermodynamic studies for drug design and screening. Combinatorial chemistry & high throughput screening, 10(6), 455–464.

[10] Slideshare. (2022, February 27). PHASE EQUILIBRIA AND THE PHASE RULE. Retrieved from Slideshare: [Link]

[11] IUPAC. (n.d.). Solubility Data Series. Retrieved from IUPAC: [Link]

[12] Wikipedia. (n.d.). Organic chemistry. Retrieved from Wikipedia: [Link]

[13] ideXlab. (n.d.). Solid-Liquid Equilibrium. Retrieved from ideXlab: [Link]

[14] NIST. (n.d.). This compound, α-cyano-. Retrieved from NIST WebBook: [Link]

Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART. Retrieved from Vapourtec: [Link]

[15] University of Limerick. (n.d.). (Solid + liquid) solubility of organic compounds in organic solvents - Correlation and extrapolation. Retrieved from University of Limerick website: [Link]

[16] Cheméo. (n.d.). 2-(Methylmercapto)benzonitrile. Retrieved from Cheméo: [Link]

[17] ResearchGate. (2014, August 5). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from ResearchGate: [Link]

[18] ScienceDirect. (2014, June 15). Fluid Phase Equilibria. Retrieved from ScienceDirect: [Link]

[19] AIR Unimi. (2021, December 26). Solid–Liquid–Liquid Equilibria of the System Water, Acetonitrile, and Ammonium Bicarbonate in Multiphase Reacting Systems. Retrieved from AIR Unimi: [Link]

[20] PubMed Central. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Retrieved from PubMed Central: [Link]

[21] DergiPark. (n.d.). The Solvent-Solute Interaction in Supercritical Solution at Equilibrium: Modeling and Related Industrial Applications. Retrieved from DergiPark: [Link]

[22] MDPI. (2023, January 13). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. Retrieved from MDPI: [Link]

Sources

o-Tolunitrile: A Linchpin Precursor for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolunitrile (2-methylbenzonitrile), a seemingly simple aromatic nitrile, stands as a cornerstone intermediate in the synthesis of a vast portfolio of complex organic molecules.[1] Its strategic placement of a nitrile and a methyl group on an aromatic ring provides two orthogonal reactive handles, enabling a diverse array of chemical transformations. This guide delves into the core reactivity of this compound, elucidating the mechanistic principles behind its key transformations. We will explore its pivotal role in constructing high-value molecules, including active pharmaceutical ingredients (APIs), advanced agrochemicals, and materials.[2][3] Detailed, field-proven experimental protocols and data are provided to equip researchers with the practical knowledge required to leverage this versatile precursor in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound, or 2-methylbenzonitrile, is an aromatic organic compound that serves as a fundamental building block in the chemical industry.[4] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and dye manufacturing sectors.[1][3] The power of this compound lies in the distinct reactivity of its two functional groups: the electrophilic nitrile group and the benzylic methyl group. This dual functionality allows for a programmed, stepwise elaboration of the molecule, making it an ideal starting point for the synthesis of complex, multi-functionalized aromatic systems. This guide will systematically explore the synthetic pathways branching from this versatile precursor.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is paramount for its effective application in synthesis. It is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2] Its moderate polarity makes it a useful solvent for a range of organic reactions.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 529-19-1[3]
Molecular Formula C₈H₇N[5]
Molar Mass 117.15 g/mol
Appearance Clear colorless to slightly yellow liquid[6]
Boiling Point 204-205 °C[6]
Melting Point -13 to -11 °C[7]
Density 0.989 - 0.9955 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.5279[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether.[2][8]

The core reactivity of this compound can be visualized as a hub from which numerous synthetic routes diverge, targeting either the nitrile moiety, the methyl group, or both in concert.

G cluster_center cluster_nitrile Nitrile Group Transformations cluster_methyl Methyl Group Transformations This compound This compound Primary Amines 2-Methylbenzylamine This compound->Primary Amines Reduction (e.g., LiAlH4) Ketones Ketones This compound->Ketones Grignard/Organolithium Addition Heterocycles e.g., Tetrazoles, Thiadiazoles This compound->Heterocycles Cycloaddition Benzyl Bromides 2-Cyanobenzyl Bromide This compound->Benzyl Bromides Radical Bromination (NBS) Carboxylic Acids (di-acid) Phthalic Acid Derivatives This compound->Carboxylic Acids (di-acid) Strong Oxidation Condensed Rings Condensed Rings This compound->Condensed Rings Deprotonation & Condensation Carboxylic Acids o-Toluic Acid Aldehydes 2-Cyanobenzaldehyde Benzyl Bromides->Aldehydes Oxidation

Caption: Key synthetic transformations originating from this compound.

Core Synthetic Transformations: A Mechanistic Approach

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, most notably amines and carboxylic acids.[2]

  • Hydrolysis to Carboxylic Acids: The conversion of the nitrile to a carboxylic acid is a fundamental transformation.[9] This is typically achieved under harsh acidic or basic conditions.[6] For instance, heating this compound with 75% sulfuric acid provides o-toluic acid in high yield.[10] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.[9]

  • Reduction to Primary Amines: The reduction of the nitrile group to a primary amine (e.g., 2-methylbenzylamine) is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.[8] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[9] Catalytic hydrogenation over nickel or palladium catalysts also achieves this reduction and is often preferred in industrial settings due to safety and cost considerations.[2]

  • Addition of Organometallic Reagents: Grignard and organolithium reagents readily add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to yield a ketone.[11] This reaction provides a powerful method for carbon-carbon bond formation.

  • Cyclization Reactions for Heterocycle Synthesis: The nitrile group is an excellent participant in cyclization reactions, forming a wide range of nitrogen-containing heterocycles.[4][12] For example, reaction with sodium azide in the presence of a Lewis acid can yield substituted tetrazoles, a common motif in pharmaceuticals like the sartan class of antihypertensives.[13]

The benzylic protons of the methyl group are susceptible to radical abstraction and deprotonation, opening up another avenue for functionalization.

  • Side-Chain Halogenation: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light is a highly efficient method to produce 2-cyanobenzyl bromide. This product is an extremely valuable intermediate, as the benzylic bromide is a potent electrophile for subsequent nucleophilic substitution reactions.

  • Oxidation: The methyl group can be oxidized to various oxidation states. Milder oxidizing agents can convert it to an aldehyde (2-cyanobenzaldehyde), while stronger conditions (e.g., KMnO₄ or catalytic oxidation) can lead to the formation of phthalic acid derivatives.[14][15] The ammoxidation of this compound, a vapor-phase catalytic reaction with ammonia and oxygen, is an industrial process to produce phthalonitrile.[14]

Application in Complex Molecule Synthesis

The true value of this compound is demonstrated in its application as a key starting material for high-value products.

This compound is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] Its structure is embedded in drugs for treating cardiovascular diseases, neurological disorders, and inflammatory conditions.[4] For instance, it is a key building block for certain benzodiazepines and other heterocyclic compounds.[2]

In the agrochemical industry, this compound is a vital intermediate for producing herbicides, fungicides, and insecticides.[3][8] The functional groups derived from this compound are often essential for the biological activity of the final pesticide product.[2]

G Workflow: Synthesis of 2-Cyanobenzyl Bromide start Start: this compound & Reagents step1 Step 1: Reaction Setup - Charge reactor with this compound and solvent (e.g., CCl4). - Add N-Bromosuccinimide (NBS). start->step1 step2 Step 2: Initiation - Add radical initiator (e.g., AIBN). - Heat mixture to reflux (e.g., ~77°C). step1->step2 step3 Step 3: Monitoring - Monitor reaction progress by TLC or GC until starting material is consumed. step2->step3 step4 Step 4: Workup - Cool reaction mixture. - Filter to remove succinimide byproduct. step3->step4 step5 Step 5: Purification - Concentrate the filtrate in vacuo. - Purify crude product by recrystallization or distillation. step4->step5 end End Product: 2-Cyanobenzyl Bromide step5->end

Caption: A typical experimental workflow for side-chain bromination.

Experimental Protocols

This protocol is adapted from a procedure in Organic Syntheses.[10]

  • Step 1: Reaction Setup

    • In a 5 L flask equipped with a mechanical stirrer and reflux condenser, place 3 kg of 75% sulfuric acid.

    • Heat the acid to approximately 150°C.

  • Step 2: Addition of this compound

    • While stirring, add 1 kg (8.54 moles) of this compound over a period of two hours, maintaining the temperature at 150-160°C.[10]

  • Step 3: Reaction Completion

    • After the addition is complete, continue stirring at 150-160°C for an additional two hours.

    • Increase the temperature to 190°C and stir for one more hour.[10]

  • Step 4: Isolation and Purification

    • Cool the reaction mixture and carefully pour it into ice water.

    • Filter the resulting crude solid.

    • Dissolve the crude material in an excess of 10% sodium hydroxide solution and filter while hot to remove any unreacted amide.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the o-toluic acid.

    • Collect the product by filtration, dry, and recrystallize from benzene. The expected yield is 80-89%.[10]

Causality and Trustworthiness: The use of concentrated sulfuric acid at high temperatures ensures the complete hydrolysis of the highly stable nitrile group.[10] The step-wise temperature increase helps to first form the amide and then drive the hydrolysis of the amide to the carboxylic acid, minimizing side reactions.[10] The base wash during workup is critical for removing the intermediate o-toluamide, ensuring the purity of the final product.[10]

  • Step 1: Reaction Setup

    • To a solution of this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Step 2: Initiation

    • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 equivalents).

    • Heat the mixture to reflux and irradiate with a UV lamp or a standard tungsten light bulb to facilitate the initiation of the radical reaction.

  • Step 3: Monitoring

    • Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the this compound is consumed. The reaction is typically complete within a few hours.

  • Step 4: Workup

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

    • Filter off the succinimide and wash it with a small amount of cold solvent.

  • Step 5: Purification

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude 2-cyanobenzyl bromide can be purified by recrystallization (e.g., from hexanes) or by vacuum distillation.

Causality and Trustworthiness: The choice of NBS as the bromine source is crucial as it provides a low, constant concentration of bromine radicals, which favors selective benzylic bromination over aromatic ring bromination. The use of a radical initiator is essential to start the chain reaction. The workup procedure is designed to efficiently remove the succinimide byproduct, which is a key step for obtaining a pure product.

Safety Considerations

This compound is a combustible liquid and is considered mildly toxic.[8][16] It can cause skin and eye irritation.[16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[16] Reactions involving nitriles and strong acids, bases, or reducing agents can be highly exothermic and should be conducted with caution.[6]

Conclusion and Future Outlook

This compound is a testament to how a simple, readily available molecule can serve as a powerful platform for complex chemical synthesis. Its dual reactivity allows for a multitude of transformations, making it an indispensable precursor in the pharmaceutical, agrochemical, and materials science industries.[2] As synthetic methodologies continue to advance, particularly in the area of C-H activation and catalytic transformations, the utility and applications of this compound are poised to expand even further, solidifying its role as a key player in modern organic chemistry.

References

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Introduction: The Strategic Importance of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Manufacturing of o-Tolunitrile

This compound (CAS 529-19-1), also known as 2-methylbenzonitrile, is a pivotal aromatic nitrile intermediate in the chemical industry.[1] Structurally, it is a derivative of toluene with a nitrile group (-C≡N) at the ortho position of the methyl group.[2] This configuration makes it a versatile building block for a wide range of high-value organic compounds.[3] Its primary applications are found in the synthesis of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients (APIs) like those in the sartan class of antihypertensive drugs, as well as in the manufacturing of agrochemicals, dyes, pigments, and fluorescent whitening agents.[1][4][5][6]

This guide provides a comprehensive technical overview of the predominant industrial manufacturing process for this compound: the vapor-phase ammoxidation of o-xylene. We will delve into the core principles of the synthesis, catalyst technology, process optimization, downstream purification, and critical safety and environmental considerations, offering a holistic view for researchers and chemical professionals.

Part 1: Core Synthesis Process - Vapor-Phase Ammoxidation of o-Xylene

While several synthetic routes to this compound exist, including the nitration of toluene followed by reduction or the reaction of halogenated aromatics with cyanide salts, the vapor-phase ammoxidation of o-xylene is the most economically and technologically favorable method for large-scale industrial production.[7][8] This process combines oxidation and ammonolysis in a single catalytic step, converting the methyl group of o-xylene directly into a nitrile group.[9]

1.1: Process Overview

The ammoxidation of o-xylene involves reacting gaseous o-xylene with ammonia (NH₃) and an oxygen source (typically air) at high temperatures over a solid-state catalyst in a fixed-bed or fluidized-bed reactor. The primary reaction is the selective conversion of one of the two methyl groups on o-xylene to a nitrile group.

The overall process can be visualized as a sequence of stages, from raw material input to the generation of a crude product stream, which then requires further purification.

G cluster_0 Raw Material Feed oXylene o-Xylene Vapor Mixer Vaporizer & Mixer oXylene->Mixer Ammonia Ammonia Gas Ammonia->Mixer Air Compressed Air (Oxygen Source) Air->Mixer Reactor Fixed-Bed Reactor (Catalyst) Mixer->Reactor Reactant Feed Cooler Quench Cooler / Heat Exchanger Reactor->Cooler Hot Effluent Separator Gas-Liquid Separator Cooler->Separator CrudeProduct Crude this compound (Liquid) Separator->CrudeProduct OffGas Off-Gas to Scrubber Separator->OffGas

Fig 1: High-level workflow for the ammoxidation of o-xylene.
1.2: Catalysis - The Heart of the Reaction

The success of vapor-phase ammoxidation hinges entirely on the catalyst's performance, which must exhibit high activity, high selectivity towards the mono-nitrile (this compound), and long-term stability under demanding reaction conditions. The most effective catalysts are complex mixed metal oxides, typically based on vanadium.

A common catalyst formulation involves vanadium and antimony oxides (V-Sb-O), often promoted with other metals like bismuth (Bi) or chromium (Cr), supported on a high-surface-area carrier such as alumina (γ-Al₂O₃) or silica (SiO₂).[9][10]

  • Vanadium Oxide (V₂O₅): Serves as the primary active component, facilitating the oxidation of the methyl group.

  • Antimony Oxide (Sb₂O₃): Acts as a key promoter, enhancing the selectivity towards the nitrile product and preventing over-oxidation to carbon oxides (CO, CO₂).

  • Promoters (e.g., Bi, Cr): These elements can further improve catalyst stability, selectivity, and resistance to deactivation.

  • Support (γ-Al₂O₃): Provides mechanical strength and a large surface area for the dispersion of the active catalytic species.

The causality behind this choice lies in the catalyst's redox properties. The reaction mechanism involves the lattice oxygen from the metal oxides oxidizing the adsorbed hydrocarbon, followed by re-oxidation of the reduced catalyst by gaseous oxygen. Ammonia is then incorporated to form the nitrile group.

1.3: Reaction Mechanism and Kinetics

The ammoxidation of o-xylene is a complex reaction network with parallel and consecutive steps. The desired product, this compound, is an intermediate in the potential formation of phthalonitrile (dinitrile).[10] A simplified reaction scheme is as follows:

  • o-Xylene → this compound: The primary desired reaction where one methyl group is converted.

  • This compound → Phthalonitrile: A subsequent ammoxidation of the remaining methyl group.

  • o-Xylene → Phthalimide: A competing pathway where oxidation and cyclization occur.[10]

  • o-Xylene / this compound → CO, CO₂: Undesirable deep oxidation reactions that reduce the overall yield.

The formation of phthalimide and phthalonitrile is particularly problematic as they are solids and can be difficult to separate from the liquid this compound product.[11] Therefore, process conditions are carefully controlled to maximize the selectivity for this compound and minimize the formation of these byproducts. The reaction is typically run at partial conversion of o-xylene, with the unreacted starting material being recycled.[12]

1.4: Key Process Parameters & Optimization

To ensure high yield and selectivity, several process parameters must be precisely controlled. The interplay between these variables is critical for the economic viability of the process.

ParameterTypical RangeImpact on ProcessCausality & Justification
Temperature 400 - 480 °CHigh impact on reaction rate and selectivity.Below this range, the reaction rate is too slow. Above this range (e.g., >450°C), the rate of undesirable side reactions, particularly deep oxidation to CO and CO₂, increases significantly, reducing yield.[9]
Reactant Molar Ratios NH₃:o-xylene > 10O₂:o-xylene > 3Crucial for selectivity and preventing catalyst deactivation.A large excess of ammonia is required to favor nitrile formation over imides or oxides and to act as a heat sink.[13] Sufficient oxygen is needed for the reaction and catalyst re-oxidation, but an excessive amount can promote complete combustion.
Contact Time 0.5 - 2.0 secondsDetermines the extent of conversion.A shorter contact time limits the conversion of o-xylene but also minimizes the subsequent conversion of the desired this compound into phthalonitrile. The process is often optimized for partial conversion followed by recycling.[12]
Pressure AtmosphericFavorable for vapor-phase reaction kinetics.Operating at or near atmospheric pressure is sufficient for this vapor-phase reaction and avoids the high capital costs associated with high-pressure reactor systems.

Part 2: Downstream Processing and Purification

The effluent gas from the reactor is a hot mixture of this compound, unreacted o-xylene, ammonia, air components (N₂, O₂), water (a reaction byproduct), and other impurities like phthalimide and CO₂. A multi-step purification process is required to isolate this compound with the high purity (>99%) demanded by the pharmaceutical and fine chemical industries.[4]

2.1: Product Recovery and Separation

The initial step is to cool the reactor effluent rapidly in a quench tower or series of heat exchangers. This condenses the organic components (this compound, o-xylene) and water, separating them from the non-condensable gases (N₂, excess NH₃, CO₂). The unreacted ammonia is typically scrubbed and recycled. The resulting aqueous-organic mixture is then sent to a decanter, where the organic layer is separated from the water layer.

2.2: Purification Protocol: Fractional Distillation

For liquid products like this compound, fractional distillation is the primary industrial purification method.[14][15] This technique separates components based on differences in their boiling points.

Experimental Protocol: Two-Stage Fractional Distillation

  • Stage 1: Light Ends Removal: The crude organic liquid is fed into the first distillation column. This column is operated under conditions (temperature and pressure) designed to remove components more volatile than o-xylene. The overhead stream, primarily containing any low-boiling impurities, is removed. The bottom stream, now enriched in o-xylene and this compound, is fed to the next column.

  • Stage 2: Product Isolation: The second, larger distillation column separates o-xylene from this compound.

    • o-Xylene (Boiling Point: ~144 °C) is the more volatile of the two and is collected from the top of the column (distillate). This recovered o-xylene is recycled back to the reactor feed.

    • High-purity This compound (Boiling Point: ~205 °C) is collected from the bottom of the column (bottoms product).[2]

    • Any heavy byproducts, such as dissolved phthalimide, remain in the final bottoms residue, which is periodically removed.

G Crude Crude Organic Liquid (from separator) Col1 Distillation Column 1 (Light Ends) Crude->Col1 Col2 Distillation Column 2 (Product) Col1->Col2 Bottoms Waste1 Light Impurities Col1->Waste1 Overhead Recycle Recycled o-Xylene (to reactor) Col2->Recycle Overhead Product Pure this compound (>99%) Col2->Product Bottoms Waste2 Heavy Residue Col2->Waste2 Residue

Fig 2: Simplified workflow for the purification of this compound.

Part 3: Quality Control, Safety, and Environmental Considerations

3.1: Quality Assurance and Control (QA/QC)

Strict quality control is essential to ensure the final product meets specifications. The purity of the this compound is routinely monitored using analytical techniques such as:

  • Gas Chromatography (GC): To determine the percentage purity and quantify the levels of residual o-xylene and other volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify unknown trace impurities.

For pharmaceutical applications, purity of >99% is often required.[4]

3.2: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate care.[14]

  • Hazards: It is harmful if swallowed or inhaled and can cause skin and eye irritation.[16]

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant gloves, safety goggles or face shields, and respiratory protection, especially when handling open containers or in areas with potential for vapor exposure.[17]

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. It is incompatible with strong oxidizing agents and strong bases.[16][17] All equipment should be properly grounded to prevent static discharge.

  • Emergency Procedures: Facilities must be equipped with emergency eyewash stations and safety showers. Procedures for handling spills and fires must be clearly established.[18]

3.3: Environmental and Waste Management

Modern chemical manufacturing places a strong emphasis on sustainability and minimizing environmental impact.[19]

  • Gaseous Emissions: The off-gas from the process, containing unreacted ammonia and traces of organic compounds, is treated in a scrubber before being released into the atmosphere. Ammonia is often recovered and reused.

  • Liquid Waste: The aqueous stream from the separator contains dissolved ammonia and organic compounds. This wastewater must be treated in a biological or chemical wastewater treatment plant before discharge to meet environmental regulations.

  • Solid Waste: The heavy residue from the final distillation column and any spent catalyst are considered hazardous waste and must be disposed of according to local and national regulations.[19]

  • Product Stewardship: A comprehensive product stewardship program ensures that safety and environmental responsibility are maintained throughout the product's lifecycle, from manufacturing to use and disposal.[20]

Conclusion

The industrial manufacturing of this compound via the vapor-phase ammoxidation of o-xylene is a highly optimized and sophisticated process. Its success relies on a deep understanding of catalysis, reaction engineering, and separation science. By carefully controlling process parameters to maximize selectivity and implementing robust purification, safety, and environmental protocols, manufacturers can produce this vital chemical intermediate with the high purity required for advanced applications in the pharmaceutical and fine chemical industries. Continuous innovation in catalyst design and process efficiency remains key to ensuring the sustainable and economic production of this compound.

References

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Understanding the Core Hazards: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of o-Tolunitrile for Research and Development Professionals

As a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, this compound (CAS 529-19-1), also known as 2-methylbenzonitrile, is a common reagent in the modern laboratory.[1][2][3][4] Its utility, however, is paired with a specific hazard profile that necessitates a comprehensive understanding and rigorous adherence to safety protocols. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe handling, storage, and emergency management of this compound.

This compound is classified as a combustible liquid that causes skin irritation and is harmful to aquatic life with long-lasting effects.[1][5][6] A thorough understanding of the chemistry behind these hazards is fundamental to establishing a culture of safety and implementing self-validating protocols in the laboratory.

The primary hazards stem from its chemical structure: an aromatic ring substituted with a methyl group and a highly polar nitrile (-C≡N) group.[2][7] This structure dictates its reactivity, physical properties, and toxicological profile.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. The classification for this compound is summarized below.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects[5][6]

Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of this compound is crucial for anticipating its behavior under various laboratory conditions and for designing safe experimental setups.

PropertyValueSafety Implication
Appearance Clear, colorless to slightly yellow liquid[7][8]Allows for easy visual identification of the substance and any potential contamination.
Molecular Formula C₈H₇N[9]-
Molecular Weight 117.15 g/mol [9]Used for stoichiometric calculations in reactions.
Boiling Point ~205 °C[7][8]Its relatively high boiling point means it is not highly volatile at room temperature, but heating requires controlled conditions to avoid vapor accumulation.
Melting Point ~ -13 °C[7][10]Remains liquid under standard laboratory conditions.
Density ~0.989 g/mL at 25 °C[8]Slightly less dense than water.
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, ether)[2][3][7]Spills will not be diluted by water and may float, requiring specific cleanup procedures. Good solubility in organic solvents is key for its use in reactions.
Flash Point ~82 °C (179.6 °F) - closed cupAs a combustible liquid, it can form flammable vapor/air mixtures when heated above its flash point. All ignition sources must be eliminated when working at elevated temperatures.[1][3]
Vapor Pressure 0.243 mmHg at 25°C[11]Low vapor pressure at room temperature reduces inhalation risk under ambient conditions, but this risk increases significantly with heating.

Toxicological Profile and Exposure Management

While the full toxicological properties of this compound have not been exhaustively investigated, available data points to moderate acute toxicity and significant irritation potential.[1] Prolonged exposure to nitrile compounds, in general, can be toxic.[2]

Routes of Exposure and Effects:

  • Inhalation: May cause irritation of the respiratory tract.[1] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1]

  • Skin Contact: Causes skin irritation.[1][5] Prolonged contact can lead to redness and discomfort. The nitrile group can potentially be absorbed through the skin.

  • Eye Contact: Causes eye irritation.[1] Direct contact can result in redness, pain, and watering.

  • Ingestion: May cause irritation to mucous membranes.[1] The oral LD50 in rats is 3200 mg/kg, indicating moderate acute toxicity if swallowed.[12]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.

PPE_Workflow cluster_controls Exposure Control Hierarchy cluster_ppe_details Mandatory PPE for this compound Handling Engineering Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safeguards) Engineering->Admin Supplemented by PPE Personal Protective Equipment (Final Barrier) Admin->PPE Requires Goggles Splash-proof Safety Goggles or Face Shield PPE->Goggles Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) PPE->Gloves Coat Laboratory Coat PPE->Coat Respirator Respirator (if ventilation is inadequate or heating is involved) PPE->Respirator Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_fire Fire Response Start Emergency Event Spill_Small Minor Spill Start->Spill_Small Spill_Large Major Spill Start->Spill_Large Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Fire Fire Involving this compound Start->Fire Absorb Absorb Spill_Small->Absorb Contain with inert absorbent (sand, vermiculite) Evacuate Evacuate Spill_Large->Evacuate Evacuate area, alert personnel Collect Collect Absorb->Collect Collect into labeled container for disposal Ventilate Ventilate Evacuate->Ventilate Ensure ventilation Ventilate->Absorb Wash_Skin Wash_Skin Skin->Wash_Skin Wash with soap & water for 15 min Rinse_Eyes Rinse_Eyes Eyes->Rinse_Eyes Rinse with water for 15 min Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to fresh air Medical_Advice Seek Medical Attention Wash_Skin->Medical_Advice If irritation persists Rinse_Eyes->Medical_Advice Fresh_Air->Medical_Advice If breathing is difficult Extinguish Extinguish Fire->Extinguish Use CO2, dry chemical, or alcohol-resistant foam Cool Cool Extinguish->Cool Cool containers with water spray SCBA SCBA Cool->SCBA Wear SCBA & full protective gear

Caption: Workflow for this compound emergency response.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. [1]Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]* Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. [1]If skin irritation occurs, get medical advice/attention. [1]Remove all contaminated clothing.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. [1]Seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention. [1]

Spill and Leak Containment
  • Minor Spills: Remove all ignition sources. Absorb the spill with an inert material such as sand, earth, or vermiculite. Place the material in a suitable, labeled container for disposal. * Major Spills: Evacuate the area and move upwind. Alert emergency services. Prevent the spillage from entering drains or waterways. Contain the spill with sand, earth, or vermiculite for later collection and disposal.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [1][5]Water mist can be used to cool closed containers. [1]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire. [1]* Specific Hazards: The substance is combustible and containers may explode when heated. [1]Combustion produces toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). [1]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [1]

Disposal and Environmental Considerations

This compound is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [1][5][11]Therefore, it must not be released into the environment. [1] Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations. [1]Do not flush down the drain or dispose of in general trash.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. [5]Otherwise, they should be punctured to prevent reuse and disposed of appropriately. [5] By integrating these in-depth safety principles and protocols into daily laboratory operations, research professionals can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

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  • GESTIS Substance Database. (2009). p-Tolunitrile. Retrieved from DGUV. [Link]

  • PubChem. (n.d.). 4-(4-(o-Tolyl)-1H-pyrazol-1-yl)benzonitrile. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). The Essential Role of this compound in Modern Chemical Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. [Link]

Sources

o-Tolunitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of o-Tolunitrile in Heterocyclic Chemistry

This compound (2-methylbenzonitrile), a readily available and cost-effective aromatic nitrile, has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its unique structural features—a nitrile group ortho to a methyl group—provide a versatile handle for a multitude of chemical transformations, making it an invaluable building block in medicinal chemistry and materials science.[1][3] The nitrile moiety can participate in various cyclization and cycloaddition reactions, while the methyl group offers a site for functionalization, leading to a wide range of substituted heterocyclic systems.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of key heterocyclic scaffolds with proven or potential biological activity. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and showcase the application of this versatile precursor in the development of complex molecules.

I. Quinazolines and Quinazolin-4-ones: Privileged Scaffolds in Drug Discovery

The quinazoline and quinazolin-4-one cores are prevalent in a vast number of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, through its conversion to 2-aminobenzonitrile derivatives, serves as a key starting material for the construction of these important heterocyclic systems.

A. Synthesis of Quinazolin-4-ones via Cyclocondensation with Carbon Dioxide

A notable and environmentally conscious approach to quinazolin-4-ones involves the reaction of 2-aminobenzonitrile with carbon dioxide. This method circumvents the use of hazardous reagents like phosgene and its derivatives.

Reaction Workflow:

o_tolunitrile This compound amination Functionalization (e.g., Amination) o_tolunitrile->amination 1. amino_benzonitrile 2-Aminobenzonitrile Derivative amination->amino_benzonitrile 2. co2_reaction Reaction with CO2 (Base, High T/P) amino_benzonitrile->co2_reaction 3. quinazolinone Quinazolin-4-one co2_reaction->quinazolinone 4.

Caption: General workflow for the synthesis of quinazolin-4-ones from this compound.

Mechanistic Insights:

The synthesis of quinazolin-4-ones from 2-aminobenzonitriles and CO2 typically proceeds through a multi-step mechanism under basic conditions. The initial step involves the nucleophilic attack of the amino group on carbon dioxide to form a carbamate intermediate. This is followed by an intramolecular cyclization where the nitrogen of the carbamate attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable quinazolin-4-one ring system. The choice of base and reaction conditions is crucial for achieving high yields.

Experimental Protocol: Synthesis of Quinazolin-4-one from 2-Aminobenzonitrile and CO2

This protocol is adapted from methodologies describing the synthesis of quinazolinones from 2-aminobenzonitriles and carbon dioxide.

  • Step 1: Preparation of 2-Aminobenzonitrile from this compound (Conceptual Outline)

    • This compound can be converted to 2-aminobenzonitrile through a two-step process: nitration of the aromatic ring followed by reduction of the nitro group. A detailed protocol for the reduction of a related compound, 2-nitrobenzonitrile, to 2-aminobenzonitrile using zinc dust in hydrochloric acid has been reported.[4] A similar approach could be adapted for the 2-nitro derivative of this compound.

  • Step 2: Synthesis of Quinazolin-4-one

    • In a high-pressure autoclave, combine 2-aminobenzonitrile (1.0 eq), a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq), and a polar aprotic solvent like DMSO.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 1-10 atm).

    • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain for several hours (e.g., 12-24 h).

    • After cooling to room temperature, carefully vent the autoclave.

    • Acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired quinazolin-4-one.

Quantitative Data:

Starting MaterialReagentsConditionsProductYieldReference
2-AminobenzonitrileCO2, DBUDMSO, 120 °C, 1 atmQuinazolin-4-oneModerate to GoodGeneral Method

II. Pyridines: A Ubiquitous Heterocycle in Pharmaceuticals and Agrochemicals

The pyridine scaffold is a fundamental building block in a vast number of pharmaceuticals and agrochemicals.[5] Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules provide a powerful and atom-economical route to substituted pyridines.[6][7] this compound can serve as the nitrile component in these reactions, leading to the formation of highly functionalized pyridine derivatives.

A. Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

Cobalt complexes are particularly effective catalysts for the [2+2+2] cycloaddition of nitriles and alkynes.[8][9] These reactions are often highly regioselective, allowing for the controlled synthesis of specific pyridine isomers.

Reaction Workflow:

o_tolunitrile This compound cycloaddition [2+2+2] Cycloaddition o_tolunitrile->cycloaddition diyne Diyne diyne->cycloaddition co_catalyst Co Catalyst (e.g., CoCl2(phen)) co_catalyst->cycloaddition pyridine Substituted Pyridine cycloaddition->pyridine

Caption: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Mechanistic Insights:

The catalytic cycle of the cobalt-catalyzed [2+2+2] cycloaddition is believed to involve the initial formation of a cobaltacyclopentadiene intermediate from the coordination and oxidative coupling of two alkyne molecules to the cobalt center. Subsequent coordination of the nitrile (this compound) to the cobaltacyclopentadiene, followed by migratory insertion of the nitrile into a cobalt-carbon bond, leads to a seven-membered cobaltacycle. Reductive elimination from this intermediate then furnishes the pyridine ring and regenerates the active cobalt catalyst. The regioselectivity of the reaction is influenced by both electronic and steric factors of the alkyne and nitrile substituents.[10]

Experimental Protocol: Cobalt-Catalyzed Synthesis of a Substituted Pyridine

This protocol is based on general procedures for cobalt-catalyzed [2+2+2] cycloadditions of nitriles and diynes.[8]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the cobalt catalyst (e.g., CoCl2(phen), 5 mol%), a reducing agent (e.g., zinc dust, 100 mol%), and a co-catalyst (e.g., ZnBr2, 10 mol%).

  • Add a solution of the diyne (1.0 eq) and this compound (1.2 eq) in a dry solvent (e.g., dichloroethane).

  • Heat the reaction mixture to 80 °C and stir for the required time (e.g., 3-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and any remaining zinc.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.

Quantitative Data:

NitrileDiyneCatalyst SystemConditionsProductYieldReference
This compoundVarious DiynesCoCl2(phen)/Zn/ZnBr2DCE, 80 °C, 3-24 hSubstituted PyridinesGood to Excellent[8]

III. 1,3,5-Triazines: Building Blocks for Supramolecular Chemistry and Materials Science

1,3,5-Triazines are an important class of nitrogen-containing heterocycles with applications in diverse fields, including supramolecular chemistry, materials science, and as synthetic intermediates. The cyclotrimerization of nitriles is a direct method for the synthesis of symmetrically substituted 1,3,5-triazines.

A. Acid-Catalyzed Cyclotrimerization of this compound

The cyclotrimerization of nitriles can be promoted by strong acids, leading to the formation of 1,3,5-triazine derivatives.

Reaction Workflow:

o_tolunitrile1 This compound acid_catalysis Acid Catalysis (e.g., Triflic Anhydride) o_tolunitrile1->acid_catalysis o_tolunitrile2 This compound o_tolunitrile2->acid_catalysis o_tolunitrile3 This compound o_tolunitrile3->acid_catalysis triazine 2,4,6-Tris(o-tolyl)-1,3,5-triazine acid_catalysis->triazine

Sources

Methodological & Application

Application Notes and Protocols for o-Tolunitrile as a High-Temperature Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of o-tolunitrile (2-methylbenzonitrile) as a high-boiling point, polar aprotic solvent for high-temperature chemical synthesis. Its favorable physical properties, including a high boiling point and moderate polarity, make it an excellent medium for a variety of thermally demanding reactions, particularly in the fields of medicinal chemistry and materials science. This guide offers in-depth technical information, practical protocols for solvent purification and removal, and specific application examples in palladium-catalyzed cross-coupling reactions. Safety considerations and a comparative analysis with other common high-boiling point solvents are also presented to enable researchers to make informed decisions for their synthetic needs.

Introduction: The Case for this compound in High-Temperature Synthesis

The selection of an appropriate solvent is paramount to the success of a chemical reaction, influencing reaction rates, equilibria, and the stability of reactants and intermediates.[1] For reactions requiring elevated temperatures, typically above 150 °C, the choice of solvent becomes even more critical. This compound has emerged as a valuable, yet perhaps underutilized, solvent for such applications. Its chemical structure, a nitrile group ortho to a methyl group on a benzene ring, imparts a unique combination of properties that make it a compelling alternative to more conventional high-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2][3]

The high boiling point of this compound (205 °C) allows for a wide operational temperature range, enabling reactions that are kinetically hindered at lower temperatures. Its moderate polarity, stemming from the nitrile functional group, facilitates the dissolution of a broad spectrum of organic compounds, including polar and nonpolar substrates, as well as many organometallic catalysts and inorganic bases commonly employed in cross-coupling reactions.[2] Furthermore, this compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, underscoring its importance in the chemical industry.[4][5]

This guide will provide researchers with the necessary information and protocols to effectively and safely utilize this compound as a high-temperature reaction solvent.

Physicochemical Properties and Comparative Analysis

A thorough understanding of a solvent's physical properties is essential for its effective application. The table below summarizes the key properties of this compound and provides a comparison with other common high-boiling point polar aprotic solvents.

PropertyThis compoundDMFDMSONMP
CAS Number 529-19-168-12-267-68-5872-50-4
Molecular Formula C₈H₇NC₃H₇NOC₂H₆OSC₅H₉NO
Molecular Weight ( g/mol ) 117.1573.0978.1399.13
Boiling Point (°C) 205153189202
Melting Point (°C) -13-6119-24
Density (g/mL at 25 °C) 0.9890.9441.1001.028
Dielectric Constant (20 °C) 18.536.747.232.2
Dipole Moment (D) 3.773.863.964.09
Solubility in Water Sparingly solubleMiscibleMiscibleMiscible

Data compiled from various sources.

Key Insights from the Comparative Data:

  • High Thermal Window: this compound's boiling point of 205 °C provides a significant advantage for reactions requiring sustained high temperatures, surpassing that of DMF and DMSO.

  • Moderate Polarity: With a dielectric constant of 18.5, this compound is less polar than DMF, DMSO, and NMP. This can be advantageous in tuning the solubility of reactants and influencing reaction pathways.

  • Aqueous Work-up: Its sparing solubility in water simplifies reaction work-up, allowing for straightforward extraction of non-polar to moderately polar products into an organic phase, leaving behind water-soluble impurities. This is often a challenge with water-miscible solvents like DMF, DMSO, and NMP.

Safety, Handling, and Incompatibilities

As with any chemical, proper safety precautions are essential when working with this compound. It is a combustible liquid and should be handled in a well-ventilated fume hood, away from open flames and ignition sources. Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

Incompatibilities to Consider:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

  • Strong Acids: Mixing with strong acids can cause violent reactions. Nitriles can be hydrolyzed in the presence of strong acids to form carboxylic acids, a reaction that can be exothermic.

  • Strong Bases: The combination of strong bases and nitriles can lead to the formation of hydrogen cyanide, a highly toxic gas.

  • Metals: Nitriles may polymerize in the presence of certain metals and their compounds.

It is crucial to consult the Safety Data Sheet (SDS) for this compound before use to be fully aware of all potential hazards and handling procedures.

Solvent Purification Protocol

For sensitive applications, such as organometallic catalysis, the purity of the solvent is critical. Commercial grades of this compound may contain impurities like water, isonitriles, or amines that can interfere with reactions. The following protocol, adapted from established procedures for nitrile purification, can be used to obtain high-purity this compound.

Materials:

  • This compound (commercial grade)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute sodium chloride (NaCl) solution

  • Anhydrous potassium carbonate (K₂CO₃) or calcium hydride (CaH₂)

  • Fractional distillation apparatus

Step-by-Step Methodology:

  • Acid Wash: In a separatory funnel, wash the this compound with concentrated HCl or 50% H₂SO₄ at 60 °C. This step is crucial for removing any isonitrile impurities, which often have a characteristic unpleasant odor, as well as basic impurities like amines. Repeat the wash until the unpleasant odor is no longer detectable.

  • Neutralization: Carefully wash the acid-treated this compound with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Salt Wash: Perform a final wash with a dilute solution of sodium chloride to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous potassium carbonate or calcium hydride. Stir for several hours or let it stand overnight to ensure complete removal of water.

  • Fractional Distillation: Filter the dried this compound into a distillation flask. Perform a fractional distillation under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at approximately 205 °C.

Diagram of the Purification Workflow:

G start Commercial this compound acid_wash Wash with conc. H₂SO₄ or HCl at 60°C start->acid_wash Remove isonitriles and amines neutralize Wash with sat. NaHCO₃ solution acid_wash->neutralize Neutralize excess acid salt_wash Wash with dilute NaCl solution neutralize->salt_wash Remove water-soluble impurities dry Dry over anhydrous K₂CO₃ or CaH₂ salt_wash->dry Remove water distill Fractional Distillation under Inert Atmosphere dry->distill Final purification product High-Purity this compound distill->product

Caption: Workflow for the purification of this compound.

Application in High-Temperature Reactions: Palladium-Catalyzed Cross-Coupling

This compound's high boiling point makes it an ideal solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which often require elevated temperatures to proceed efficiently.[6][7]

Model Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8] The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound as the solvent.

Reaction Scheme:

Ar-X + R-B(OH)₂ --(Pd catalyst, Base, this compound, Heat)--> Ar-R

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Purified this compound

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add purified this compound (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).

    • Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Workflow:

G setup Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base in Schlenk Flask inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Purified this compound inert->solvent react Heat to 120-150°C and Stir solvent->react workup Aqueous Work-up and Extraction react->workup After reaction completion purify Purify by Column Chromatography workup->purify product Coupled Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling in this compound.

Model Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] The following protocol is a representative example of this reaction in this compound.

Reaction Scheme:

Ar-X + R₂NH --(Pd catalyst, Ligand, Base, this compound, Heat)--> Ar-NR₂

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Purified this compound

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

  • Addition of Reactants: Add the aryl halide (1.0 mmol) and purified this compound (5 mL).

  • Amine Addition: Add the amine (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Post-Reaction Solvent Removal

The high boiling point of this compound necessitates specific strategies for its removal from the reaction mixture post-completion. The choice of method depends on the properties of the desired product.

General Strategies for High-Boiling Point Solvent Removal:

G cluster_0 Product Properties cluster_1 Removal Method nonpolar Non-polar & Thermally Stable extraction Aqueous Extraction nonpolar->extraction Preferred Method distillation High-Vacuum Distillation nonpolar->distillation Alternative polar Polar or Thermally Labile chromatography Direct Chromatographic Separation polar->chromatography Often Necessary

Caption: Decision tree for this compound removal.

Protocol for Aqueous Extraction (for non-polar to moderately polar products):

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a low-boiling point organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane). A dilution of at least 5-10 volumes is recommended.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer with several portions of water. Since this compound is only sparingly soluble in water, it will preferentially remain in the organic phase, but this process helps to remove any water-soluble byproducts.

  • To enhance the removal of residual this compound, subsequent washes with brine can be effective.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

High-Vacuum Distillation:

For thermally stable products with a significantly higher boiling point than this compound, removal by distillation under high vacuum is a viable option. This method is particularly useful if the product is also a liquid.

Direct Chromatographic Separation:

If the product is polar and not amenable to aqueous extraction, it may be necessary to directly load the concentrated reaction mixture onto a silica gel column for purification. In this case, a non-polar eluent (e.g., hexanes) can be used initially to wash the this compound off the column before eluting the desired product with a more polar solvent system.

Conclusion

This compound presents itself as a highly effective and versatile high-temperature solvent for a range of chemical transformations. Its high boiling point, moderate polarity, and ease of removal through aqueous work-up for many product types offer distinct advantages over more commonly used polar aprotic solvents. By following the purification, handling, and reaction protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic workflows, particularly for challenging high-temperature reactions like palladium-catalyzed cross-couplings. Its unique property profile warrants its consideration as a valuable tool in the modern synthetic chemist's arsenal.

References

Application Notes & Protocols: o-Tolunitrile as a Versatile Precursor in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the utilization of o-tolunitrile (2-methylbenzonitrile) as a critical starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore the fundamental chemical transformations that make this compound a valuable building block, with a primary focus on its reduction to 2-methylbenzylamine, a key pharmaceutical intermediate. Detailed, field-proven protocols for this conversion are provided, including catalytic hydrogenation, alongside an examination of how the resulting amine serves as a cornerstone for constructing more complex molecular architectures found in modern therapeutics. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

In the complex landscape of pharmaceutical manufacturing, the selection of a starting material is a critical decision that influences the efficiency, scalability, and economic viability of an entire synthetic route.[1][2] this compound (CAS 529-19-1), also known as 2-methylbenzonitrile, has emerged as an indispensable chemical intermediate due to its unique combination of structural features and reactivity.[3][4] As a readily available aromatic nitrile, it serves as a versatile precursor for a wide range of APIs, including those targeting neurological disorders and inflammatory conditions.[5][6]

The true value of this compound lies in the reactivity of its nitrile group (-C≡N).[6][7] This functional group can be readily transformed into other critical moieties, most notably the primary amine, which is a ubiquitous functional group in drug molecules. This conversion unlocks a multitude of subsequent synthetic possibilities, from simple amide bond formations to the construction of complex heterocyclic ring systems that form the core scaffolds of many drugs.[4][5][6] Furthermore, the ortho-methyl group provides a specific substitution pattern that is often essential for achieving the desired biological activity and pharmacological profile of the target API.

This guide will focus on the most pivotal transformation of this compound: its reduction to 2-methylbenzylamine. We will detail the protocols for this reaction and discuss the subsequent application of the product as a validated intermediate in API synthesis.

Core Transformation: Reduction of this compound to 2-Methylbenzylamine

The conversion of the nitrile group to a primary amine is arguably the most valuable reaction of this compound in the context of API synthesis. This transformation can be accomplished through several robust methods, with catalytic hydrogenation being the most prominent on an industrial scale due to its high efficiency, atom economy, and cleaner environmental profile.

Methodology Overview: Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond in the presence of a metal catalyst.[8] The reaction typically proceeds in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

The choice of catalyst is critical and can include precious metals like palladium (Pd) or platinum (Pt) on a carbon support, or non-noble metal catalysts such as Raney Nickel (Ra-Ni).[8][9][10] These catalysts provide a surface on which the reaction occurs, facilitating the cleavage of the H-H bond and its addition to the nitrile.[8]

G oT This compound reagents + 2 H₂ (Catalyst, Pressure, Heat) oT->reagents amine 2-Methylbenzylamine reagents->amine

Data Summary: Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and product is essential for safe handling and process optimization.

PropertyThis compound (Starting Material)2-Methylbenzylamine (Product)
Molecular Formula C₈H₇N[11]C₈H₁₁N[12]
Molecular Weight 117.15 g/mol [11]121.18 g/mol [12][13]
CAS Number 529-19-1[11]89-93-0[12]
Appearance Colorless to slightly yellow liquid[4][7]Clear colorless to slightly yellow liquid[12]
Boiling Point 205 °C[7]199 °C[12]
Density 0.989 g/mL at 25 °C0.977 g/mL at 25 °C[12]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes a reliable and scalable method for the synthesis of 2-methylbenzylamine using Raney Nickel as the catalyst. Raney Nickel is often chosen for its high activity and cost-effectiveness in nitrile reductions.

Principle and Causality

This procedure utilizes a high-pressure hydrogenation reaction. The high pressure of hydrogen gas increases its concentration in the solvent, thereby accelerating the rate of reaction on the catalyst surface. Anhydrous ammonia is often added to the reaction mixture. Causality: The primary role of ammonia is to suppress the formation of secondary amine byproducts. The intermediate imine can react with the final primary amine product; ammonia competes in this side reaction, shifting the equilibrium away from byproduct formation and thus increasing the selectivity for the desired primary amine.

Materials and Equipment
  • Reagents:

    • This compound (≥97.0%)[11]

    • Ethanol (anhydrous) or Methanol

    • Raney Nickel (50% slurry in water)

    • Anhydrous Ammonia (optional, but recommended for high selectivity)

    • Hydrogen gas (high purity)

    • Nitrogen gas (for inerting)

  • Equipment:

    • High-pressure autoclave or Parr hydrogenation apparatus

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Filtration apparatus (e.g., Büchner funnel with Celite® or a pressure filter)

    • Rotary evaporator

    • Glassware for workup

Safety Precautions
  • Hydrogen Gas: Extremely flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources.[14] The system must be leak-tested before introducing hydrogen.

  • Raney Nickel: Potentially pyrophoric when dry. It must be handled as a slurry and never allowed to dry in the air.[14] After filtration, the catalyst should be immediately quenched (e.g., under water).

  • Pressure: The reaction vessel must be rated for the intended pressure and temperature. Adhere strictly to the operational limits of the equipment.

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and appropriate gloves are mandatory.[11][14]

Step-by-Step Experimental Procedure
  • Catalyst Preparation: In the reaction vessel, wash the Raney Nickel slurry (e.g., 5-10% by weight of this compound) several times with the chosen solvent (e.g., ethanol) to remove the water.

  • Charging the Reactor: To the vessel containing the washed catalyst, add this compound (1.0 mole equivalent) and ethanol (approx. 5-10 volumes). If used, saturate the solvent with anhydrous ammonia.

  • Inerting the System: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (pressurize/vent cycle, 2-3 times). Pressurize the reactor with hydrogen to the target pressure (e.g., 500-1000 psi).

  • Reaction Execution: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 80-120 °C). The reaction is exothermic; monitor the temperature carefully.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir. The typical reaction time is 4-12 hours.

  • Cooldown and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen (3-5 times).

  • Catalyst Filtration: CRITICAL STEP: Under a nitrogen atmosphere, carefully decant or filter the reaction mixture to remove the Raney Nickel catalyst. A pad of Celite® can aid filtration. Immediately quench the recovered catalyst cake with water to prevent ignition.

  • Workup and Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil is 2-methylbenzylamine.

  • Purification: For high purity, the crude product can be purified by vacuum distillation.

Characterization of 2-Methylbenzylamine

The identity and purity of the product should be confirmed using standard analytical techniques.

TechniqueExpected Result for 2-Methylbenzylamine
¹H NMR Signals corresponding to aromatic protons (multiplet, ~7.1-7.3 ppm), benzylic CH₂ (singlet, ~3.8 ppm), amine NH₂ (broad singlet, variable ~1.5 ppm), and methyl CH₃ (singlet, ~2.3 ppm).[15]
¹³C NMR Signals for aromatic carbons, benzylic carbon (~44 ppm), and methyl carbon (~19 ppm).
IR Spectroscopy N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and aromatic C=C bands (~1450-1600 cm⁻¹).
GC-MS A peak at the correct retention time with a molecular ion (M⁺) at m/z = 121.

Application Note: Leveraging 2-Methylbenzylamine in API Scaffolding

2-Methylbenzylamine is not typically an API itself but serves as a highly valuable precursor for building more complex drug molecules.[12] Its primary amine functionality is a nucleophilic handle that can be readily elaborated.

Amide Bond Formation: A Gateway to Diverse APIs

One of the most fundamental reactions of 2-methylbenzylamine is its acylation to form an amide. This reaction is central to the synthesis of countless APIs. By reacting 2-methylbenzylamine with a carboxylic acid (or its activated form, such as an acyl chloride or ester), a stable amide bond is formed, linking the o-tolyl fragment to another part of the target molecule.

G cluster_reactants amine 2-Methylbenzylamine reagents + (Base, Solvent) amine->reagents acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->reagents amide N-(2-methylbenzyl)amide (API Scaffold) reagents->amide

This strategy is a cornerstone of medicinal chemistry. The "R" group in the acyl chloride can be a simple alkyl chain, a complex heterocyclic system, or another aromatic ring, allowing for modular construction of potential drug candidates. The resulting amide scaffold is prevalent in many classes of drugs, including anticonvulsants and antivirals.[12]

Self-Validating Protocol Logic

The protocols described herein are designed to be self-validating. The hydrogenation protocol includes a clear endpoint (cessation of H₂ uptake) and recommends the use of ammonia to ensure high selectivity, which can be verified by chromatographic analysis (GC) of the crude product. The characterization data provides a clear fingerprint for the expected product, allowing for unambiguous confirmation of a successful synthesis. Any significant deviation in spectral data would indicate incomplete reaction or the formation of byproducts, prompting a review of the reaction parameters. This feedback loop is essential for robust and reproducible pharmaceutical synthesis.[3][5]

Conclusion

This compound is a powerful and economically significant intermediate in the pharmaceutical industry.[3][5][6] Its value is primarily realized through its efficient conversion to 2-methylbenzylamine via catalytic hydrogenation. This protocol provides a detailed, safe, and scalable method for this key transformation. The resulting amine is a versatile building block, readily incorporated into a wide variety of molecular scaffolds essential for modern drug discovery and development. The methodologies and insights presented here underscore the strategic importance of this compound in the API synthesis supply chain.

References

  • The Significance of this compound in Pharmaceutical Synthesis. (2025). Google Search.
  • This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses. Google Search.
  • The Essential Role of this compound in Modern Chemical Manufacturing. (2025). Google Search.
  • The Crucial Role of this compound in Modern Chemical Synthesis. Google Search.
  • A simple and straightforward synthesis of antihistaminic drug cetirizine. (2010). International Journal of Applied Biology and Pharmaceutical Technology.
  • This compound (cas 529-19-1) SDS/MSDS download. Guidechem.
  • Buy this compound | 529-19-1. (2023). Smolecule.
  • A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. (2010). ijabpt.com.
  • New manufacturing procedure of cetirizine. LookChem.
  • New Manufacturing Procedure of Cetirizine | Request PDF. (2025).
  • This compound >= 97.0 GC 529-19-1. Sigma-Aldrich.
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  • This compound >= 97.0 GC 529-19-1. Sigma-Aldrich.
  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering (RSC Publishing).
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  • 2-Methylbenzylamine | 89-93-0. ChemicalBook.
  • Starting m
  • Catalysts for hydrogen
  • 2-Methylbenzylamine 96 89-93-0. Sigma-Aldrich.
  • 2-Methylbenzylamine(89-93-0) 1H NMR spectrum. ChemicalBook.
  • Catalytic Hydrogen
  • 2-Methylbenzylamine. PubChem - NIH.

Sources

Application Notes & Protocols: The Strategic Role of o-Tolunitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

o-Tolunitrile (2-methylbenzonitrile), a versatile aromatic nitrile, serves as a critical building block in the synthesis of a wide array of agrochemicals.[1] Its unique molecular structure, featuring a reactive nitrile group and an adjacent methyl group on a benzene ring, offers a strategic starting point for constructing complex molecules with potent biological activity.[1][2] These application notes provide an in-depth guide for researchers and chemical development professionals on the utilization of this compound in agrochemical production. The primary focus is on its role as a precursor for key intermediates in the synthesis of modern insecticides, alongside potential applications in fungicides and herbicides.[3][4] We will explore the chemical logic behind its synthetic transformations and provide detailed, validated protocols for its conversion into high-value agrochemical intermediates.

Introduction: this compound as a Foundational Intermediate

This compound (CAS 529-19-1) is a colorless to slightly yellow liquid characterized by the molecular formula C₈H₇N.[1] Industrially, it is often synthesized via the nitration of toluene, followed by subsequent reduction and reaction steps to introduce the nitrile functional group.[1] Its significance in the agrochemical industry stems from its utility as a precursor to herbicides, insecticides, and fungicides.[5][6] The nitrile (-C≡N) group is a versatile functional handle, capable of undergoing transformations such as hydrolysis to carboxylic acids or reduction to amines, while the aromatic ring and methyl group can be functionalized through various organic reactions.[2][7] This inherent reactivity makes this compound a cost-effective and reliable starting material for complex synthesis campaigns.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 529-19-1[8]
Molecular Formula C₈H₇N[8]
Molecular Weight 117.15 g/mol [2]
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 205 °C (401 °F) at 760 mmHg[2][8]
Melting Point -13.5 °C (7.7 °F)[2][8]
Density 0.9955 g/mL at 20 °C (68 °F)[8]

Core Application: Synthesis of Anthranilic Diamide Insecticide Intermediates

One of the most significant applications of this compound is as a precursor for intermediates used in the synthesis of anthranilic diamide insecticides. This class of insecticides, which includes major products like Chlorantraniliprole, acts by targeting insect ryanodine receptors, offering potent and selective control of various pests.[9] A key building block for these molecules is 2-amino-3-methylbenzoic acid. The following sections provide a detailed protocol for the multi-step synthesis of this critical intermediate starting from this compound.

Overall Synthetic Pathway

The transformation of this compound to 2-amino-3-methylbenzoic acid is a robust three-step process involving nitration, reduction, and hydrolysis. This pathway strategically functionalizes the aromatic ring and converts the nitrile group into a carboxylic acid, yielding the desired anthranilic acid derivative.

G oT This compound N_oT Nitro-o-tolunitrile Intermediate oT->N_oT Step 1: Nitration (HNO₃ / H₂SO₄) A_oT Amino-o-tolunitrile Intermediate N_oT->A_oT Step 2: Reduction (e.g., Fe/HCl or H₂/Pd-C) AMBA 2-Amino-3-methylbenzoic Acid (Target Intermediate) A_oT->AMBA Step 3: Hydrolysis (Acid or Base Catalyzed)

Sources

Application Notes and Protocols: o-Tolunitrile as a Versatile Precursor for the Synthesis of High-Performance Fluorescent Whitening Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Brilliance and the Role of o-Tolunitrile Derivatives

In the pursuit of enhanced visual aesthetics for a myriad of materials, from textiles and papers to plastics and detergents, fluorescent whitening agents (FWAs) have become indispensable.[1] These compounds, also known as optical brighteners, function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, effectively masking any inherent yellowness of the substrate and imparting a brighter, cleaner appearance.[2][3][4][5] Among the various classes of FWAs, those based on the stilbene scaffold are of paramount importance due to their high efficiency and versatility.[6]

This application note delves into the synthetic pathways leading to high-performance stilbene-based FWAs, highlighting the pivotal role of this compound and its derivatives as foundational raw materials. While this compound itself is a versatile intermediate in the broader chemical industry, its transformation into key precursors for FWAs underscores its significance in the development of advanced materials.[7] We will explore the synthesis of a representative stilbene-based FWA, detail its mechanism of action, and provide comprehensive protocols for its application and characterization, offering researchers and drug development professionals a thorough guide to harnessing these remarkable molecules.

Synthetic Pathway: From Toluene Derivatives to a Workhorse FWA Intermediate

The journey from simple aromatic precursors to complex fluorescent molecules is a testament to the elegance of organic synthesis. A crucial intermediate for a wide range of stilbene-based FWAs is 4,4'-diaminostilbene-2,2'-disulfonic acid.[8][9] While the direct conversion of this compound is plausible through a multi-step synthesis, a well-documented and industrially relevant pathway commences with a closely related toluene derivative, 4-nitrotoluene-2-sulfonic acid.

Protocol 1: Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

This protocol outlines the synthesis of the key intermediate, 4,4'-diaminostilbene-2,2'-disulfonic acid, from 4-nitrotoluene-2-sulfonic acid. This transformation involves an oxidative coupling followed by a reduction.

Materials:

  • 4-nitrotoluene-2-sulfonic acid

  • Sodium hydroxide (NaOH)

  • An oxidizing agent (e.g., sodium hypochlorite, air with a catalyst)

  • A reducing agent (e.g., iron powder, catalytic hydrogenation)[10]

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware and equipment (reactor, condenser, filtration apparatus)

Procedure:

  • Oxidative Coupling of 4-nitrotoluene-2-sulfonic acid:

    • Dissolve 4-nitrotoluene-2-sulfonic acid in an aqueous solution of sodium hydroxide.

    • Introduce the oxidizing agent under controlled temperature and pH conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the resulting 4,4'-dinitrostilbene-2,2'-disulfonic acid can be precipitated by acidification.

    • Filter the precipitate and wash with cold water.

  • Reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid:

    • Suspend the synthesized 4,4'-dinitrostilbene-2,2'-disulfonic acid in water.

    • Add the reducing agent (e.g., iron powder) and heat the mixture under acidic conditions (using HCl).

    • Monitor the reaction until the reduction of the nitro groups to amino groups is complete.

    • Neutralize the reaction mixture to precipitate the 4,4'-diaminostilbene-2,2'-disulfonic acid.

    • Filter the product, wash thoroughly with water, and dry.

The following diagram illustrates the key transformations in this synthetic sequence:

G cluster_0 Synthesis of the Key Intermediate 4-Nitrotoluene-2-sulfonic_acid 4-Nitrotoluene- 2-sulfonic Acid Dinitrostilbene_disulfonic_acid 4,4'-Dinitrostilbene- 2,2'-disulfonic Acid 4-Nitrotoluene-2-sulfonic_acid->Dinitrostilbene_disulfonic_acid Oxidative Coupling Diaminostilbene_disulfonic_acid 4,4'-Diaminostilbene- 2,2'-disulfonic Acid Dinitrostilbene_disulfonic_acid->Diaminostilbene_disulfonic_acid Reduction

Caption: Synthetic pathway to 4,4'-diaminostilbene-2,2'-disulfonic acid.

From Intermediate to a Functional FWA: The Synthesis of Fluorescent Brightener 28

With the key intermediate in hand, we can now proceed to the synthesis of a widely used FWA, Fluorescent Brightener 28.[11][12] This involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and subsequent substitution with an amine.

Protocol 2: Synthesis of Fluorescent Brightener 28

Materials:

  • 4,4'-diaminostilbene-2,2'-disulfonic acid

  • Cyanuric chloride

  • Aniline

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Acetone

  • Deionized water

Procedure:

  • First Condensation:

    • Prepare a fine suspension of cyanuric chloride in an ice-water mixture.

    • Slowly add a neutral solution of 4,4'-diaminostilbene-2,2'-disulfonic acid to the cyanuric chloride suspension while maintaining the temperature at 0-5 °C and a neutral pH by the controlled addition of a sodium carbonate solution.

    • Stir the reaction mixture until the primary amino groups have reacted.

  • Second Condensation:

    • To the reaction mixture from the first step, add aniline.

    • Gradually raise the temperature to 30-40 °C and maintain a slightly alkaline pH with sodium carbonate.

    • Continue stirring until the second chlorine atom on the triazine ring has been substituted.

  • Third Condensation (Optional for derivatization):

    • For the synthesis of Fluorescent Brightener 28, the third chlorine is typically substituted with another amine, such as diethanolamine, at a higher temperature (e.g., 80-90 °C) to complete the synthesis.

  • Isolation and Purification:

    • The final product can be precipitated by the addition of salt (salting out).

    • Filter the precipitate, wash with a brine solution, and dry to obtain Fluorescent Brightener 28.

Mechanism of Action: The Science of Seeing Brighter

The remarkable whitening effect of FWAs is a fascinating application of photophysics. The fundamental principle lies in the phenomenon of fluorescence.

  • Absorption of UV Radiation: FWA molecules possess a conjugated π-electron system, typically found in stilbene derivatives, which allows them to absorb high-energy photons from the invisible UV region of the electromagnetic spectrum (typically 340-370 nm).[1]

  • Excitation: Upon absorbing a UV photon, an electron in the FWA molecule is promoted from its ground electronic state to a higher energy excited state.[3]

  • Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the excited state.

  • Fluorescence Emission: From this relaxed excited state, the molecule returns to its ground electronic state by emitting a photon of lower energy (and thus longer wavelength). This emitted light falls within the blue region of the visible spectrum (typically 420-470 nm).[1]

  • Color Compensation: The emitted blue light compensates for the inherent yellow cast of the substrate, which absorbs blue light. The addition of this blue fluorescence results in the human eye perceiving a brighter, whiter appearance.[13]

The following diagram illustrates the mechanism of action of a fluorescent whitening agent:

G cluster_1 Mechanism of Fluorescent Whitening UV_Absorption 1. UV Light Absorption (340-370 nm) Excited_State 2. Molecular Excitation (Higher Energy State) UV_Absorption->Excited_State Photon Absorption Fluorescence_Emission 3. Fluorescence Emission (Blue Light, 420-470 nm) Excited_State->Fluorescence_Emission Energy Release Whitening_Effect 4. Perception of Whiteness (Masks Yellowness) Fluorescence_Emission->Whitening_Effect Optical Compensation

Caption: Mechanism of action of a fluorescent whitening agent.

Application Protocols

The application of FWAs varies depending on the substrate. Here are representative protocols for textiles and polymers.

Protocol 3: Application of FWAs to Textiles (Exhaust Method)

Materials:

  • Textile substrate (e.g., cotton fabric)

  • Fluorescent Brightener 28

  • Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Water bath or dyeing machine

Procedure:

  • Prepare a stock solution of the FWA (e.g., 1 g/L).

  • Set up a water bath at a liquor-to-goods ratio of 20:1.

  • Add the required amount of FWA solution to the bath (typically 0.1-0.5% on weight of fabric).

  • Add an electrolyte, such as sodium sulfate (5-20 g/L), to aid in the exhaustion of the FWA onto the fabric.

  • Immerse the textile substrate in the bath and gradually raise the temperature to 60-80 °C.

  • Maintain this temperature for 30-60 minutes.

  • Add an alkali, such as sodium carbonate (1-2 g/L), to fix the FWA to the fibers.

  • Continue the treatment for another 20-30 minutes.

  • Cool the bath, rinse the fabric thoroughly with cold water, and dry.

Protocol 4: Incorporation of FWAs into Polymers (Melt Blending)

Materials:

  • Polymer pellets (e.g., polyethylene, polypropylene)

  • FWA powder (e.g., a heat-stable stilbene derivative)

  • Twin-screw extruder or other melt-blending equipment

Procedure:

  • Dry the polymer pellets to remove any residual moisture.

  • Premix the polymer pellets with the FWA powder at the desired concentration (typically 0.01-0.1% by weight).

  • Feed the mixture into the extruder.

  • Melt-blend the components at a temperature appropriate for the specific polymer.

  • Extrude the molten polymer into the desired form (e.g., pellets, film).

Characterization and Quality Control

The performance of a synthesized FWA must be rigorously evaluated. The following are key analytical techniques for characterization.

Analytical TechniqueParameter MeasuredTypical Results for a Stilbene-based FWA
UV-Visible Spectroscopy Absorption SpectrumA strong absorption peak in the UV region (around 350 nm).[14]
Fluorescence Spectroscopy Emission SpectrumA strong emission peak in the blue region of the visible spectrum (around 440 nm) upon excitation at the absorption maximum.[15][16]
High-Performance Liquid Chromatography (HPLC) Purity and IdentificationA single major peak corresponding to the FWA, allowing for quantification and purity assessment.[17]
Whiteness Index Measurement Whiteness of Treated SubstrateA significant increase in the CIE Whiteness Index of the treated material compared to an untreated control.[18]

Conclusion

This compound and its derivatives serve as crucial building blocks in the synthesis of high-performance fluorescent whitening agents. The transformation of these precursors into complex stilbene-based structures provides a powerful tool for enhancing the visual properties of a wide array of materials. The protocols and methodologies outlined in this application note offer a comprehensive guide for researchers and professionals in the field, from the fundamental synthesis to the practical application and characterization of these important industrial chemicals. A thorough understanding of the underlying chemistry and photophysical principles is key to the continued innovation and development of advanced whitening technologies.

References

  • SpecialChem. (2025, July 18). Fluorescent Whitening Agents for Plastics.
  • Cnhile Group Co., Ltd. (2025, June 19). Mechanism of Action of Fluorescent Whitening Agents.
  • News. (2025, March 20). Mechanism Of Fluorescent Brighteners.
  • Hossain, M. M., Mondal, K. K., & Islam, T. (2021, March 25). Optical Brightening Agent: Properties, Function, Mechanism and Usages. Textile Learner.
  • News. (2025, March 9). Working Principle Of Fluorescent Whitening Agent.
  • Google Patents. (n.d.). EP0808837A1 - Stilbene compounds as fluorescent whitening agents, as UV absorbers and their use to increase the sun protection factor of textile material.
  • PubMed. (2021, April 5). Direct identification and quantitation of fluorescent whitening agent in wheat flour based on multi-molecular infrared (MM-IR) spectroscopy and stereomicroscopy.
  • Spectroscopy of FWAs. (n.d.).
  • BioResources. (n.d.). Fundamental study for quantitative analysis of the fluorescent whitening agent (FWA) content of paper and process water.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric.
  • PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid.
  • S4Science. (n.d.). Measurement of Optical Brightening Agents in Samples Using the FL 6500 Fluorescence Spectrometer and Solid Sample Holder.
  • CD Formulation. (n.d.). Detection of Fluorescent Whitening Agents in Pharmaceutical Packaging Materials.
  • IJCRT.org. (n.d.). APPLICATION OF VARIOUS OPTICAL BRIGHTENING AGENTS (OBA’S/FWA’S) FOR VALUE ADDITION OF INDIAN TEXTILES.
  • ChemicalBook. (n.d.). 4,4'-Diamino-2,2'-stilbenedisulfonic acid synthesis.
  • ResearchGate. (2025, August 7). Synthesis of novel stilbene-alkoxysilane fluorescent brighteners, and their performance on cotton fiber as fluorescent brightening and ultraviolet absorbing agents.
  • Organic Syntheses Procedure. (n.d.). o-TOLUIC ACID.
  • ResearchGate. (n.d.). Stilbene optical brightener: (a) absorption spectra; (b) fluorescence....
  • National Institutes of Health. (n.d.). Synthetic approaches toward stilbenes and their related structures.
  • ResearchGate. (2016, September 30). Fluorescent Brightener 28-Coated Fe3O4 Nanoparticles: Synthesis, Characterization, and Fluorescent Properties.
  • Google Patents. (n.d.). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.
  • MDPI. (n.d.). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima.
  • MedchemExpress.com. (n.d.). Fluorescent brightener 28 (Technical Grade).
  • MedchemExpress.com. (n.d.). Fluorescent Brightener 28 (Synonyms: Calcofluor White M2R).

Sources

Application Notes and Protocols for the Synthesis of o-Toluic Acid via Hydrolysis of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the synthesis of o-toluic acid through the hydrolysis of o-tolunitrile. It details a robust, field-proven acid-catalyzed protocol, elucidates the underlying chemical mechanisms, and presents critical data for reproducibility. Additionally, this guide covers safety protocols, troubleshooting, and an overview of alternative methodologies to equip researchers with a thorough understanding of this important transformation. o-Toluic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[1][2].

Introduction and Strategic Overview

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of o-toluic acid (2-methylbenzoic acid), the hydrolysis of this compound (2-methylbenzonitrile) represents a common and efficient pathway[2][3]. While other methods, such as the oxidation of o-xylene, are prevalent in industrial-scale production[3][4], nitrile hydrolysis is often preferred in laboratory settings due to its high yields and procedural simplicity.

This application note focuses on the well-established acid-catalyzed hydrolysis using sulfuric acid, a method validated by its inclusion in Organic Syntheses, a collection of peer-reviewed and rigorously tested chemical procedures[5]. Understanding the causality behind each step is paramount for successful execution, troubleshooting, and adaptation to related substrates.

The Chemistry: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of nitriles in the presence of a strong acid is not a single-step reaction but a two-part process: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid and an ammonium salt[6][7].

  • Protonation and Nucleophilic Attack: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water[8][9].

  • Tautomerization to Amide: Following the nucleophilic attack by water, a series of proton transfers occurs. The resulting intermediate undergoes tautomerization to form the more stable o-toluamide[6].

  • Amide Hydrolysis: The second phase begins with the protonation of the amide's carbonyl oxygen. This activation facilitates the nucleophilic attack of a second water molecule on the carbonyl carbon.

  • Formation of Carboxylic Acid: Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses, eliminating ammonia as a leaving group. Under the strongly acidic conditions, the liberated ammonia is immediately protonated to form the ammonium ion (NH₄⁺), driving the reaction to completion[8].

The overall transformation is irreversible due to the final protonation of the ammonia byproduct[8].

Nitrile_Hydrolysis_Mechanism Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis o_Tolunitrile This compound Protonated_Nitrile Protonated Nitrile (Activated) o_Tolunitrile->Protonated_Nitrile + H⁺ H3O_plus H₃O⁺ Intermediate1 Intermediate after H₂O Attack Protonated_Nitrile->Intermediate1 + H₂O Imidic_Acid Imidic Acid (Amide Tautomer) Intermediate1->Imidic_Acid - H⁺ o_Toluamide o-Toluamide Imidic_Acid->o_Toluamide Tautomerization Protonated_Amide Protonated Amide o_Toluamide->Protonated_Amide + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O o_Toluic_Acid o-Toluic Acid Tetrahedral_Intermediate->o_Toluic_Acid - NH₃ - H⁺ NH4_plus NH₄⁺ Tetrahedral_Intermediate->NH4_plus releases NH₃, which is protonated

Caption: Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Validated Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from the robust procedure published in Organic Syntheses[5]. It has been demonstrated to be high-yielding and reproducible.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound (C₈H₇N)≥98% PuritySigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificUsed to prepare 75% solution.
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWRFor workup and purification.
Benzene or TolueneACS GradeEMD MilliporeRecrystallization solvent. Use with care.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor final product precipitation.
Deionized Water-In-houseFor preparing solutions and washing.
Ice-In-houseFor quenching the reaction.
5 L Three-Neck Round Bottom Flask-KimbleReaction vessel.
Mechanical Stirrer-IKAFor efficient mixing of the biphasic mixture.
Reflux Condenser-Ace GlassTo prevent loss of volatile components.
Heating Mantle with Controller-Glas-ColFor controlled heating.
Büchner Funnel and Flask-CoorsTekFor filtration.

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Prep (Prepare 75% H₂SO₄) B 2. Initial Heating (Heat H₂SO₄ to 150°C) A->B C 3. Substrate Addition (Add this compound over 2h) B->C D 4. Reaction (Stir at 150-160°C for 2h, then 190°C for 1h) C->D E 5. Quenching (Cool and pour onto ice) D->E F 6. Isolation (Filter crude product) E->F G 7. Basic Wash (Dissolve in 10% NaOH) F->G H 8. Purification (Hot filter to remove amide) G->H I 9. Precipitation (Acidify filtrate with H₂SO₄/HCl) H->I J 10. Final Collection (Filter and dry pure acid) I->J K 11. Recrystallization (Use Benzene/Toluene) J->K

Caption: Figure 2: Experimental Workflow

  • Reagent Preparation & Setup: In a well-ventilated fume hood, equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a separatory funnel. Carefully place 3 kg of 75% sulfuric acid into the flask.

    • Causality: A three-neck flask allows for simultaneous stirring, addition of reagent, and reflux. Mechanical stirring is essential to ensure adequate mixing in the viscous, hot sulfuric acid and to manage the biphasic nature of the reaction mixture.

  • Initial Heating: Begin stirring and heat the sulfuric acid solution to approximately 150°C using a heating mantle.

    • Causality: The hydrolysis requires significant thermal energy to overcome the activation barrier. Preheating the acid ensures the reaction initiates promptly upon addition of the nitrile.

  • Addition of this compound: Over a period of two hours, add 1 kg (8.54 moles) of this compound dropwise from the separatory funnel. Maintain the reaction temperature between 150–160°C during the addition.

    • Causality: A slow, controlled addition is critical to manage the exothermic nature of the hydrolysis and prevent a dangerous thermal runaway. Maintaining the temperature in this range optimizes the rate of the initial conversion to the amide intermediate.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 150–160°C for an additional two hours. Then, increase the temperature to 190°C and stir for a final hour[5].

    • Causality: The initial two-hour period ensures the complete conversion of the nitrile to the intermediate o-toluamide. The subsequent increase in temperature to 190°C is necessary to drive the second, more difficult step: the hydrolysis of the stable amide to the final carboxylic acid[5].

  • Reaction Quench and Precipitation: Allow the reaction mixture to cool. In a separate large container, prepare a slurry of ice and water. Carefully and slowly pour the cooled reaction mixture into the ice water with vigorous stirring. A solid precipitate of crude o-toluic acid will form.

    • Causality: Quenching in ice water serves two purposes: it safely dilutes the concentrated acid and drastically lowers the solubility of the organic product, causing it to precipitate out of the aqueous solution.

  • Purification via Base Extraction: Collect the crude product by filtration. Transfer the solid to a beaker and dissolve it in an excess of 10% sodium hydroxide solution, warming if necessary. Filter this hot basic solution to remove any insoluble material.

    • Causality: This step is a classic acid-base extraction. o-Toluic acid, being acidic, deprotonates to form the water-soluble sodium o-toluate. The primary insoluble impurity is unreacted o-toluamide, which is neutral and does not dissolve[5]. Hot filtration efficiently removes this key byproduct.

  • Final Precipitation and Collection: Cool the filtrate and re-precipitate the product by acidifying the solution with dilute sulfuric or hydrochloric acid until the solution is strongly acidic. Collect the purified o-toluic acid by filtration, wash with cold water, and dry.

    • Causality: Adding a strong acid protonates the soluble sodium o-toluate salt, regenerating the neutral o-toluic acid, which is poorly soluble in water and precipitates.

  • Recrystallization (Optional): For obtaining very high purity material, the dried product can be recrystallized from benzene or a suitable alternative like toluene[5]. The typical melting point of pure o-toluic acid is 102–103°C[5].

Quantitative Data Summary

ParameterValueReference
Starting Material1 kg (8.54 moles) of this compound[5]
Primary Reagent3 kg of 75% Sulfuric Acid[5]
Reaction Temperature150–160°C, then 190°C[5]
Reaction Time~5 hours total[5]
Expected Yield 930–1030 g (80–89%) [5]
Product Melting Point 102–103°C [5]

Safety and Hazard Management

This procedure involves hazardous materials and requires strict adherence to safety protocols.

  • This compound: This compound is toxic and should be handled in a fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin[10][11]. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Concentrated Sulfuric Acid: This is extremely corrosive and will cause severe burns upon contact[12][13]. The dilution process is highly exothermic. Crucial Safety Rule: Always add acid to water, never the reverse [13][14]. Wear a face shield, chemical-resistant gloves, and a chemical apron when handling the concentrated acid[13][15].

  • Exothermic Reaction: The hydrolysis is exothermic. The slow addition of the nitrile and careful temperature monitoring are essential to prevent the reaction from becoming uncontrollable.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible. Keep a spill kit with a neutralizer for acids (e.g., sodium bicarbonate) readily available[12].

Troubleshooting and Field Insights

  • Low Yield / Presence of Amide: If the final yield is low and a significant amount of insoluble material is observed during the sodium hydroxide wash, it indicates incomplete hydrolysis of the o-toluamide intermediate. This is typically caused by insufficient heating time or temperatures below the recommended 190°C in the final stage[5]. The isolated amide can be subjected to the reaction conditions again to convert it to the desired acid.

  • Dark Product Color: The high temperatures can sometimes lead to minor charring or side reactions, resulting in a discolored product. The purification steps (NaOH wash, optional activated carbon treatment, and recrystallization) are usually sufficient to yield a white or off-white final product.

Alternative Methodologies: Base-Catalyzed Hydrolysis

While acid-catalyzed hydrolysis is robust, base-catalyzed hydrolysis is also a viable option, particularly if the substrate is sensitive to strong acid.

In a typical basic hydrolysis, the nitrile is heated under reflux with an aqueous solution of sodium hydroxide[16][17]. The nucleophilic hydroxide ion attacks the nitrile carbon, initiating the hydrolysis. The reaction first produces the amide, which is then further hydrolyzed to the sodium salt of the carboxylic acid (sodium o-toluate) and ammonia gas is evolved[16]. A final acidification step is required to precipitate the free o-toluic acid[17]. This method can sometimes be milder, but may require longer reaction times than the high-temperature acidic procedure[8].

References

Application Note: Real-Time Monitoring of o-Tolunitrile Reactions by In-Situ NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Need for Precision in Chemical Synthesis

In the realm of pharmaceutical and fine chemical synthesis, o-tolunitrile (2-methylbenzonitrile) is a pivotal intermediate. Its transformations, which include hydrolysis, reduction, and cycloaddition reactions, are fundamental to the creation of a diverse array of valuable molecules, from active pharmaceutical ingredients (APIs) to specialized dyes and polymers.[1] The efficiency, selectivity, and safety of these reactions are paramount. Traditional methods of reaction monitoring, often relying on quenching aliquots for chromatographic analysis, introduce time delays and can misrepresent the true state of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy, with its inherent quantitative nature and non-invasive approach, offers a powerful solution for real-time, in-situ reaction monitoring.[2][3][4] This application note provides a comprehensive guide to leveraging NMR spectroscopy for the precise monitoring of this compound reactions, ensuring optimal process control and deeper mechanistic understanding.

Core Principles: Why NMR for Reaction Monitoring?

NMR spectroscopy provides a unique window into the dynamic chemical environment of a reaction vessel.[5] Its strength lies in several key principles:

  • Quantitative Nature: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. This allows for the direct, molar-based quantification of reactants, intermediates, and products without the need for response factor calibration, a common requirement for chromatographic techniques.[3][6]

  • Structural Elucidation: NMR provides detailed structural information, enabling the unambiguous identification of all species in the reaction mixture, including transient intermediates that might be missed by other methods.

  • Non-Invasive and In-Situ: Reactions can be monitored directly in the NMR tube, often under the desired reaction conditions.[3][7] This eliminates the need for sample workup, which can alter the chemical composition and introduce analytical errors.

  • Versatility: A wide range of nuclei (¹H, ¹³C, ¹⁹F, ³¹P, etc.) can be observed, offering multiple analytical handles to track the progress of a reaction.[8]

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound. It is a combustible liquid and is classified as hazardous.[1][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[10] All manipulations should be performed in a well-ventilated fume hood. This compound is incompatible with strong acids, oxidizing agents, and bases, and reactions with these substances can be vigorous and generate heat.[9][11]

Experimental Workflow for In-Situ NMR Monitoring

The successful application of in-situ NMR for reaction monitoring hinges on a well-designed experimental workflow. This involves careful sample preparation, precise NMR data acquisition, and robust data processing.

Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Reactant & Solvent Selection B Internal Standard Addition A->B C NMR Tube Loading B->C D Spectrometer Setup (Lock, Shim, Tune) C->D Transfer to Spectrometer E Define Kinetic Experiment (e.g., pseudo-2D) D->E F Initiate Reaction & Start Acquisition E->F G Phasing & Baseline Correction F->G Acquired FIDs H Integration of Key Signals G->H I Kinetic Plot Generation H->I

Figure 1: A generalized workflow for in-situ NMR reaction monitoring.

PART 1: Sample Preparation - The Foundation of Quality Data

Proper sample preparation is paramount to obtaining high-quality, reproducible NMR data.[12][13]

Protocol 1: General Sample Preparation for In-Situ NMR

  • Glassware and Equipment: Ensure all glassware (vials, pipettes, NMR tubes) is clean and dry to prevent contamination.[12] Use high-quality NMR tubes to ensure good magnetic field homogeneity.[14]

  • Solvent Selection: Choose a deuterated solvent that dissolves all reactants, intermediates, and products, and is inert under the reaction conditions.[12][13] The solvent's residual peak should not overlap with signals of interest.[13]

  • Reactant Preparation: Accurately weigh the starting materials. Prepare stock solutions if necessary for precise addition.

  • Internal Standard: Add a known amount of an internal standard. The standard should be inert to the reaction conditions and have a simple spectrum with at least one peak that is well-resolved from all other signals in the mixture.[6] Common choices include tetramethylsilane (TMS), 1,4-dioxane, or hexamethyldisiloxane (HMDS).

  • Sample Loading:

    • For slow reactions, all components can be mixed in a vial before transferring an aliquot (typically 0.6-0.7 mL for a standard 5 mm tube) to the NMR tube.[13]

    • For faster reactions, one of the reactants (e.g., a catalyst or initiator) can be injected into the NMR tube directly in the spectrometer to initiate the reaction.[15]

  • Homogenization: Ensure the sample is homogeneous. If solids are present, they can be removed by filtering the sample through a small plug of glass wool in a Pasteur pipette.[14]

PART 2: Monitoring Key Reactions of this compound

The following sections detail the application of in-situ NMR to monitor common transformations of this compound.

A. Acid-Catalyzed Hydrolysis of this compound to o-Toluamide and o-Toluic Acid

The hydrolysis of nitriles is a fundamental transformation.[16] In-situ NMR allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the amide intermediate and the final carboxylic acid product.

Reaction Scheme: this compound → o-Toluamide → o-Toluic Acid

Key NMR Signatures for Monitoring:

CompoundKey ¹H NMR SignalApproximate Chemical Shift (ppm in D₂O/D₂SO₄)
This compoundMethyl Protons (CH₃)~2.5
Aromatic Protons~7.3 - 7.7
o-ToluamideMethyl Protons (CH₃)~2.4
Aromatic Protons~7.2 - 7.5
o-Toluic AcidMethyl Protons (CH₃)~2.6
Aromatic Protons~7.2 - 8.0

Note: Chemical shifts are approximate and can vary with solvent and concentration. It is recommended to run reference spectra of the starting material and expected products.[17][18]

Protocol 2: In-Situ NMR Monitoring of this compound Hydrolysis

  • Sample Preparation: In a vial, dissolve a known amount of this compound and an internal standard (e.g., DSS) in a deuterated solvent suitable for the reaction conditions (e.g., D₂O with a strong acid catalyst like D₂SO₄).

  • Spectrometer Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal, and shim the magnetic field to achieve good resolution. Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Data Acquisition: If the reaction is slow at room temperature, it can be initiated by heating the sample to the desired temperature using the spectrometer's variable temperature unit. For faster reactions, the acid catalyst can be injected into the NMR tube.

  • Kinetic Data Collection: Set up a pseudo-2D experiment or a series of 1D experiments to acquire spectra at regular time intervals.[7][19][20] The time between acquisitions should be chosen based on the expected reaction rate.[15]

  • Data Processing: Process the collected spectra using appropriate software (e.g., TopSpin, Mnova).[21][22] Apply consistent phasing and baseline correction to all spectra.

  • Quantitative Analysis: Integrate the signals corresponding to the methyl protons of this compound, o-toluamide, and o-toluic acid, as well as the signal from the internal standard.

  • Kinetic Profile: Plot the concentration of each species as a function of time to obtain the kinetic profile of the reaction.

Hydrolysis Start This compound Intermediate o-Toluamide Start->Intermediate k1 Product o-Toluic Acid Intermediate->Product k2

Figure 2: Reaction pathway for the hydrolysis of this compound.

B. Reduction of this compound to o-Tolualdehyde

The reduction of nitriles to aldehydes is a crucial step in many synthetic routes. Monitoring this reaction by NMR can help optimize reaction conditions to maximize the yield of the aldehyde and minimize over-reduction to the corresponding alcohol.

Reaction Scheme: this compound → [Imine Intermediate] → o-Tolualdehyde

Key NMR Signatures for Monitoring:

CompoundKey ¹H NMR SignalApproximate Chemical Shift (ppm in CDCl₃)
This compoundMethyl Protons (CH₃)~2.5
Aromatic Protons~7.2 - 7.6
o-TolualdehydeAldehyde Proton (CHO)~10.0
Methyl Protons (CH₃)~2.7
Aromatic Protons~7.3 - 7.8

Note: The imine intermediate is often transient and may not be directly observable by NMR under typical reaction conditions.

Protocol 3: In-Situ NMR Monitoring of this compound Reduction

  • Sample Preparation: In an NMR tube, dissolve this compound and an internal standard in a suitable deuterated solvent (e.g., THF-d₈). The reducing agent (e.g., a solution of DIBAL-H) is prepared separately.

  • Spectrometer Setup: Cool the NMR probe to the desired reaction temperature (e.g., -78 °C). Insert the sample, lock, and shim.

  • Reaction Initiation: Using a syringe, carefully add the pre-cooled reducing agent to the NMR tube while it is in the spectrometer.

  • Data Acquisition and Analysis: Immediately begin acquiring ¹H NMR spectra at regular intervals. Monitor the decrease in the this compound signals and the appearance of the characteristic aldehyde proton signal of o-tolualdehyde around 10 ppm.[23] The quantitative analysis follows the same principles as described in Protocol 2.

C. [3+2] Cycloaddition of this compound with an Azide

Cycloaddition reactions are powerful tools for the synthesis of heterocyclic compounds. NMR can be used to monitor the formation of the triazole product and determine the regioselectivity of the reaction.

Reaction Scheme: this compound + R-N₃ → 5-(o-tolyl)-1H-tetrazole derivative

Key NMR Signatures for Monitoring:

CompoundKey ¹H NMR SignalApproximate Chemical Shift (ppm in DMSO-d₆)
This compoundMethyl Protons (CH₃)~2.5
Aromatic Protons~7.4 - 7.8
Tetrazole ProductMethyl Protons (CH₃)~2.4
Aromatic Protons~7.3 - 7.6

Note: The chemical shifts of the product will be highly dependent on the nature of the 'R' group on the azide and the substitution pattern on the tetrazole ring.

Protocol 4: In-Situ NMR Monitoring of a Cycloaddition Reaction

  • Sample Preparation: In an NMR tube, combine this compound, the azide reactant, and an internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer Setup: Insert the sample into the spectrometer, lock, and shim. Acquire a t=0 spectrum.

  • Reaction Initiation and Monitoring: Heat the sample to the desired reaction temperature. Acquire ¹H NMR spectra periodically to monitor the consumption of the starting materials and the formation of the tetrazole product. 2D NMR experiments (e.g., HMBC, HSQC) can be run on the final reaction mixture to confirm the structure and regiochemistry of the product.[24][25]

Data Analysis and Kinetic Modeling

The series of NMR spectra obtained over time provides a rich dataset for kinetic analysis.

  • Concentration vs. Time: By normalizing the integrals of the reactant and product signals to the integral of the internal standard, a plot of concentration versus time can be generated.

  • Rate Law Determination: This data can then be fitted to various rate equations (e.g., zero-order, first-order, second-order) to determine the reaction order and rate constant.

  • Mechanistic Insights: The observation of intermediates and the kinetic profile can provide valuable insights into the reaction mechanism.[26]

Troubleshooting and Advanced Techniques

  • Peak Overlap: If key signals overlap, consider using a higher field NMR spectrometer for better spectral dispersion. Alternatively, monitoring a different nucleus (e.g., ¹³C) may provide resolved signals, although this will require longer acquisition times.

  • Fast Reactions: For reactions that are too fast to monitor by conventional methods, stopped-flow NMR or rapid injection techniques can be employed.[2][27]

  • Complex Mixtures: For complex reaction mixtures with significant signal overlap, advanced data processing techniques such as deconvolution or statistical methods may be necessary.[28]

Conclusion

In-situ NMR spectroscopy is an indispensable tool for the modern process chemist and drug development professional. Its ability to provide real-time, quantitative, and structurally detailed information offers unparalleled insights into the reactions of this compound and other key chemical transformations. By implementing the protocols and principles outlined in this application note, researchers can enhance reaction understanding, optimize process parameters, and accelerate the development of new chemical entities.

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Application Notes & Protocols: The Strategic Role of o-Tolunitrile in the Production of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

o-Tolunitrile (2-methylbenzonitrile), a versatile aromatic nitrile, serves as a crucial chemical intermediate in the synthesis of a diverse array of organic compounds, including pharmaceuticals, agrochemicals, and importantly, colorants.[1][2] In the dye industry, it is a foundational building block for specific azo dyes, where its unique structure allows for the synthesis of diazo components with tailored electronic properties.[1] The presence of both a methyl group and a nitrile group on the aromatic ring provides a handle for influencing the final dye's tinctorial strength, hue, and fastness properties. This document provides a detailed exploration of the chemical principles, reaction mechanisms, and step-by-step protocols for utilizing this compound in the synthesis of azo dyes, aimed at researchers and chemical development professionals.

Introduction: Beyond Conventional Aniline Precursors

Azo dyes represent the largest and most important class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[3] The synthesis traditionally involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component.[4] The final color and properties of the dye are intrinsically linked to the chemical structures of both the diazo and coupling components.

While simple anilines are common starting materials, the demand for high-performance dyes with specific shades and enhanced stability necessitates the use of more complex precursors. This compound (2-methylbenzonitrile) emerges as a strategic intermediate in this context.[1][5] It is not the amine itself but a precursor to the amine. To be utilized in azo dye synthesis, this compound must first be chemically modified to introduce a primary aromatic amine group, which is then capable of undergoing diazotization. This multi-step approach allows for the precise placement of the nitrile (-CN) and methyl (-CH3) groups on the diazo component, which act as powerful modulators of the dye's electronic and physical properties.

Chemical Principles and Mechanistic Rationale

The conversion of this compound into an azo dye is a multi-step synthetic sequence that leverages fundamental organic reactions. The overall pathway involves introducing an amino group onto the this compound backbone, which then enters the classical azo synthesis pathway.

Overall Synthetic Workflow

The journey from this compound to a final azo dye product can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Azo Dye Synthesis oT This compound Nitro_oT Nitro-o-tolunitrile Derivative oT->Nitro_oT Nitration Amino_oT Amino-o-tolunitrile (Diazo Component Precursor) Nitro_oT->Amino_oT Reduction Diazonium Diazonium Salt (Electrophile) Amino_oT->Diazonium Diazotization (NaNO2, HCl, 0-5 °C) AzoDye Final Azo Dye Diazonium->AzoDye Azo Coupling Coupling Coupling Component (e.g., 2-Naphthol) Coupling->AzoDye

Caption: General workflow for synthesizing azo dyes from this compound.

The Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is conducted in a cold acidic solution using sodium nitrite (NaNO2), which generates nitrous acid (HNO2) in situ.[7][8] The amine attacks the nitrosonium ion (NO+), and subsequent proton transfers and dehydration yield the highly reactive aryldiazonium ion (Ar-N₂⁺).[6][8]

Causality: Temperature control is critical. Diazonium salts are unstable and can decompose violently at elevated temperatures, often leading to undesired side products (like phenols) and posing a safety risk.[4] Maintaining a temperature of 0–5 °C ensures the stability of the diazonium salt until it is used in the coupling step.

The Azo Coupling Reaction

The diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds (coupling components) like phenols, naphthols, or other aromatic amines.[3][4] This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) linkage, creating the extended conjugated system responsible for the dye's color.[3]

Causality: pH control is paramount for a successful coupling reaction.

  • With Phenols/Naphthols: The reaction is carried out under slightly alkaline conditions (pH 8-10). The base deprotonates the hydroxyl group to form a phenoxide ion, which is a much stronger activating group and enhances the electron density of the aromatic ring, facilitating the electrophilic attack.

  • With Aromatic Amines: The coupling is performed in a slightly acidic medium (pH 4-7). This ensures that while the diazonium salt concentration is sufficient, the concentration of the free, unprotonated amine (which is the reactive species) is high enough to allow the reaction to proceed.

G Diazo Ar-N≡N⁺ Diazonium Ion (Electrophile) Product Ar-N=N-Ar'-X Azo Dye Diazo->Product Electrophilic Aromatic Substitution Coupling H-Ar'-X Coupling Component (Nucleophile) (X = -OH, -NR₂) Coupling->Product H_ion H⁺ Product->H_ion

Caption: The fundamental azo coupling reaction mechanism.

Experimental Protocols

Safety Precaution: These protocols involve strong acids, toxic reagents, and potentially unstable intermediates. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Physicochemical Data of Starting Material
PropertyValueReference
Compound Name This compound (2-Methylbenzonitrile)[5][9]
CAS Number 529-19-1[5][9]
Molecular Formula C₈H₇N[5][9]
Molecular Weight 117.15 g/mol [9]
Appearance Colorless to slightly yellow liquid[1]
Boiling Point ~205 °C[5]
Density ~0.99 g/mL at 25 °C[5]
Protocol 1: Synthesis of Diazo Component (Exemplary: 4-Amino-2-methylbenzonitrile)

This protocol outlines the nitration of this compound followed by reduction.

Part A: Nitration of this compound

  • Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 11.7 g (0.1 mol) of this compound.

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly add 50 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of 10.1 g (0.1 mol) of potassium nitrate in 30 mL of concentrated sulfuric acid. Add this mixture dropwise from the dropping funnel over 1 hour, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Workup: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The nitro derivative will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. The primary product will be 2-methyl-4-nitrobenzonitrile.

Part B: Reduction to 4-Amino-2-methylbenzonitrile

  • Setup: In a 500 mL round-bottom flask, place the dried 2-methyl-4-nitrobenzonitrile (0.1 mol) and 50 g of granulated tin.

  • Reduction: Add 100 mL of concentrated hydrochloric acid in portions, with stirring. The reaction is exothermic; cool the flask in a water bath to maintain a moderate reaction rate.

  • Completion: After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1 hour to ensure complete reduction.

  • Workup: Cool the reaction mixture and slowly add a 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline to precipitate the tin hydroxides.

  • Extraction: Steam distill the mixture to isolate the 4-amino-2-methylbenzonitrile or extract with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 2: Diazotization of 4-Amino-2-methylbenzonitrile
  • Dissolution: In a 400 mL beaker, suspend 1.32 g (0.01 mol) of 4-amino-2-methylbenzonitrile in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of water. Stir until a clear solution of the hydrochloride salt is formed.

  • Cooling: Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. A fine precipitate of the salt may form.

  • Nitrite Addition: In a separate beaker, dissolve 0.75 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold amine salt solution. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid. Maintain the temperature strictly between 0 and 5 °C.

  • Monitoring: After the addition is complete, stir for another 10 minutes. Check for the presence of a slight excess of nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates completion.[3]

  • Clarification: The resulting cold diazonium salt solution is used immediately in the next step.

Protocol 3: Azo Coupling with 2-Naphthol
  • Coupling Component Solution: In a 600 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution in an ice bath to 0–5 °C with constant stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution with vigorous stirring. A brightly colored red precipitate should form immediately.[3]

  • Completion: Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid dye on the funnel with several portions of cold distilled water to remove any unreacted salts and byproducts.

  • Drying: Dry the purified azo dye in a desiccator or a low-temperature oven (e.g., 60-70 °C).

Expected Results and Data Interpretation

The coupling of the diazonium salt of 4-amino-2-methylbenzonitrile with various partners will yield dyes of different colors. The electron-withdrawing nitrile group and the electron-donating methyl group both influence the electronic transitions within the final molecule's chromophore.

Diazo ComponentCoupling ComponentExpected Color
Diazotized 4-Amino-2-methylbenzonitrile2-NaphtholRed / Orange-Red
Diazotized 4-Amino-2-methylbenzonitrilePhenolOrange / Yellow-Orange
Diazotized 4-Amino-2-methylbenzonitrileN,N-DimethylanilineReddish-Orange
Diazotized 4-Amino-2-methylbenzonitrileResorcinolDeep Orange

Characterization:

  • UV-Vis Spectroscopy: The λ_max (wavelength of maximum absorbance) in a suitable solvent (e.g., ethanol or DMF) will confirm the color in the visible region (typically 400-700 nm) and can be used for quantitative analysis.

  • FTIR Spectroscopy: Expect to see characteristic peaks for the azo group (-N=N-) stretch around 1400-1450 cm⁻¹, the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹, and vibrations corresponding to the aromatic rings.

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the final aromatic substitution pattern and the overall structure of the synthesized dye.

Conclusion

This compound is a valuable and strategic precursor for the synthesis of specialized azo dyes. Its utility lies not in its direct application, but in its capacity to be transformed into a unique diazo component carrying both electron-donating (methyl) and electron-withdrawing (nitrile) substituents. This structural feature provides dye chemists with a powerful tool to fine-tune the properties of the resulting colorants, enabling the development of novel dyes with specific hues, improved fastness, and other desirable performance characteristics for advanced applications. The protocols detailed herein provide a reliable framework for researchers to explore the rich chromophoric possibilities originating from this versatile intermediate.

References

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  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. (n.d.). Journal of Applicable Chemistry.
  • Editorial Note on Continuous Article Publication. (n.d.). Journal of Chemical Sciences, Indian Academy of Sciences.
  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). Molecules.
  • 2-Methyl benzonitrile, 97%. (n.d.). Otto Chemie Pvt Ltd.
  • Diazotis
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). Physical Sciences Reviews.
  • The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile. (n.d.). BenchChem.

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Application Notes and Protocols for the Purification of o-Tolunitrile by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Tolunitrile (2-methylbenzonitrile), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, often requires high purity for use in subsequent reactions.[1][2] The presence of impurities can negatively impact reaction yields, catalyst performance, and the quality of the final product.[2] Distillation is a robust and widely used technique for the purification of liquid organic compounds.[1] This application note provides a detailed guide to the experimental setup and protocols for the purification of this compound using fractional distillation at atmospheric pressure. The high boiling point of this compound (205 °C) makes it amenable to this technique without the need for vacuum distillation, simplifying the experimental setup.[3]

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles to ensure a thorough understanding and successful implementation of the purification process.

Pre-Distillation: Material Characterization and Safety

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for a safe and effective distillation.

PropertyValueSource
CAS Number 529-19-1[3]
Molecular Formula C₈H₇N[3]
Molecular Weight 117.15 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 205 °C (at 760 mmHg)[3]
Density 0.989 g/mL at 25 °C
Solubility Slightly soluble in water; soluble in organic solvents like alcohol and ether.[1]
Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors. This compound can be harmful if inhaled.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Fire Hazard: this compound is combustible. Keep away from open flames and hot surfaces. Use a heating mantle as the heat source, not a Bunsen burner.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Pre-Distillation Workup: Removal of Common Impurities

Crude this compound may contain various impurities depending on its synthetic route. Common synthesis methods include the Sandmeyer reaction from o-toluidine or the nitration of toluene followed by conversion of the nitro group.[4][5] Potential impurities include isomeric tolunitriles, unreacted starting materials, and byproducts such as isonitriles and amines. A pre-distillation workup is highly recommended to remove these impurities, which can interfere with the distillation process and affect the purity of the final product.

Protocol for Pre-Distillation Workup

This protocol is adapted from established methods for nitrile purification.

  • Acid Wash (Removal of Amines):

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the acid wash.

  • Base Wash (Removal of Acidic Impurities and Isonitriles):

    • To the organic layer in the separatory funnel, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Shake vigorously, venting frequently as carbon dioxide may be evolved.

    • Allow the layers to separate and discard the lower aqueous layer.

    • This step neutralizes any remaining acid and can help hydrolyze and remove residual isonitriles.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove the majority of the dissolved water.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for at least 30 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter the dried this compound to remove the drying agent. The crude, purified this compound is now ready for fractional distillation.

Experimental Setup for Atmospheric Fractional Distillation

Fractional distillation is employed to separate components with close boiling points. The key component that differentiates it from simple distillation is the fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[6] A Vigreux column is a good choice for this application, offering a good balance between separation efficiency and product recovery.[7][8]

Required Glassware and Equipment:
  • Round-bottom flask (select a size where the liquid fills it to about half to two-thirds full)

  • Heating mantle and a variable power controller

  • Magnetic stirrer and stir bar

  • Vigreux column[7]

  • Distillation head (still head) with a port for a thermometer

  • Thermometer (with a range up to at least 250 °C)

  • Liebig condenser

  • Receiving flask(s)

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • Boiling chips or a magnetic stir bar

Assembly of the Distillation Apparatus:

The following diagram illustrates the correct setup for atmospheric fractional distillation.

G cluster_0 Heating & Boiling cluster_1 Fractionation cluster_2 Condensation & Collection Heating_Mantle Heating Mantle RBF Round-Bottom Flask (with crude this compound & stir bar) Vigreux_Column Vigreux Column RBF->Vigreux_Column Vapors Rise Distillation_Head Distillation Head Vigreux_Column->Distillation_Head Enriched Vapors Thermometer Thermometer Condenser Liebig Condenser Distillation_Head->Condenser Vapors to Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Distillate Water_Out Water Out (Top) Condenser->Water_Out Water_In Water In (Bottom) Water_In->Condenser Cooling

Atmospheric Fractional Distillation Setup

Detailed Distillation Protocol

  • Charging the Flask: Place a magnetic stir bar and the pre-treated, dried this compound into the round-bottom flask. Add a few boiling chips as an extra precaution against bumping.

  • Assembling the Apparatus: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all ground glass joints are properly seated. Use clamps to securely fasten the flask, Vigreux column, and condenser to the support stands.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Cooling Water: Connect the tubing to the condenser. Water should flow in through the lower inlet and out through the upper outlet to ensure the condenser jacket remains full of cold water.

  • Heating: Turn on the magnetic stirrer to a moderate speed. Begin heating the flask gently with the heating mantle. The goal is to achieve a slow and steady distillation rate of approximately 1-2 drops per second. A gradual increase in heat is crucial for good separation.[6]

  • Equilibration: As the liquid begins to boil, you will observe a ring of condensing vapor rising up the Vigreux column. Allow this vapor front to rise slowly to the top of the column to establish a temperature gradient. This equilibration period is essential for the "theoretical plates" to work effectively.[6][7]

  • Fraction Collection:

    • Foreshot: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities. The temperature may be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the boiling point of this compound (around 205 °C at 760 mmHg), switch to a clean, pre-weighed receiving flask to collect the main fraction. Record the stable boiling point range.

    • End Fraction: If the temperature begins to drop or rise significantly, or if the distillation rate slows considerably, stop the distillation. Do not distill to dryness, as this can lead to the formation of explosive peroxides in some organic compounds and can cause the flask to crack.

  • Shutdown: Turn off the heating mantle and lower it from the flask to allow for cooling. Let the apparatus cool completely before disassembling.

Post-Distillation Analysis: Purity Assessment

The purity of the distilled this compound should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9]

  • Principle: The sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used for identification.

  • Suggested GC-MS Method:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

    • Injection: 1 µL of a diluted solution of the distilled this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Scan from m/z 40 to 300.

  • Expected Results: A pure sample of this compound will show a single major peak. The retention time and mass spectrum can be compared to a reference standard or library data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for assessing the purity of organic compounds and for structural elucidation.[10]

  • Principle: The chemical environment of each proton in the molecule influences its resonance frequency in a magnetic field, providing a unique fingerprint of the molecule's structure. The integration of the peaks corresponds to the relative number of protons.

  • ¹H NMR Analysis of this compound:

    • Sample Preparation: Dissolve a small amount of the distilled this compound in a deuterated solvent such as chloroform-d (CDCl₃).

    • Expected Chemical Shifts (in CDCl₃):

      • Aromatic Protons (4H): A complex multiplet in the range of δ 7.2-7.7 ppm.

      • Methyl Protons (3H): A singlet at approximately δ 2.5 ppm.

  • Purity Assessment: The presence of other peaks in the spectrum would indicate impurities. The integration of these impurity peaks relative to the this compound peaks can be used for a semi-quantitative assessment of purity. For a more rigorous quantitative analysis (qNMR), an internal standard of known concentration would be added to the sample.[11][12]

Below is a representative ¹H NMR spectrum of this compound.

¹H NMR Spectrum of this compound (300 MHz, CDCl₃) (This is a representative spectrum; actual chemical shifts may vary slightly)

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping/Violent Boiling - Uneven heating.- Lack of boiling chips or stirring.- Rapid heating.- Ensure good stirring.- Add fresh boiling chips.- Reduce the heating rate.
No Distillate Collection - Insufficient heating.- Leak in the system.- Condenser water is too cold (for very high boiling compounds).- Increase the heating mantle temperature gradually.- Check all joints for a secure fit.- Reduce the flow rate of the cooling water.
Flooding of the Column - Heating rate is too high.- Reduce the heating rate to allow for proper equilibration.
Poor Separation - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation rate.- Use a longer or more efficient fractionating column (e.g., packed with Raschig rings or glass beads).

Conclusion

Fractional distillation at atmospheric pressure is an effective method for the purification of this compound. A pre-distillation workup to remove acidic and basic impurities is crucial for achieving high purity. Careful control of the heating rate and the use of an appropriate fractionating column are key to a successful separation. Post-distillation analysis by GC-MS and ¹H NMR spectroscopy provides reliable methods for assessing the purity of the final product. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can consistently obtain high-purity this compound for their synthetic needs.

References

  • POBEL. (n.d.). Vigreux Columns. Retrieved from [Link]

  • [Author], [Year].
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  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

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  • [Author], [Year].
  • [Author], [Year]. The Significance of this compound in Pharmaceutical Synthesis. [Source].
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.2.3.2: Fractionating Columns. Retrieved from [Link]

  • Reddit. (2020). How useful are vigreux columns, really? Do you use them?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o- AND p-TOLUNITRILES. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653–4664.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractionating column. Retrieved from [Link]

  • Maratek. (2023). The Principles and Operating Parameters of Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Methyl benzonitrile, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]

  • Chemical Engineering Guy. (2020). Introduction to Azeotropic Distillation - Azeotrope Displacement and Separation (Lec068). Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
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Application Notes and Protocols for the Synthesis of High-Performance Resins from o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the synthesis of specialty resins derived from o-Tolunitrile, with a primary focus on high-performance phthalonitrile-based thermosets. This compound serves as a critical precursor for the formation of phthalonitrile monomers, which, upon curing, yield highly cross-linked, aromatic polymer networks. These resulting resins exhibit exceptional thermal and oxidative stability, low moisture absorption, and robust mechanical properties, making them ideal candidates for applications in aerospace, electronics, and advanced composites.[1][2] This guide details the synthetic pathways from this compound to phthalonitrile monomers, provides step-by-step protocols for monomer synthesis and subsequent resin curing with aromatic amines, and presents the expected thermal and mechanical characteristics of the final thermoset polymers. The underlying chemical principles and reaction mechanisms are elucidated to provide a thorough understanding of the structure-property relationships in these advanced materials.

Introduction: this compound as a Precursor for Advanced Polymers

This compound (2-methylbenzonitrile) is an aromatic nitrile that serves as a versatile building block in organic synthesis.[3] Its unique structure, featuring a nitrile group and an adjacent methyl group on a benzene ring, allows for a variety of chemical transformations. In the realm of polymer chemistry, this compound is a key starting material for the synthesis of phthalonitrile monomers. Phthalonitrile-based resins are a class of thermosetting polymers known for their exceptional performance at elevated temperatures.[1][2] The conversion of this compound to a phthalonitrile monomer is a critical step that enables the subsequent polymerization into a robust, three-dimensional network.

The exceptional thermal stability of phthalonitrile resins stems from the formation of a highly cross-linked aromatic network during curing, which is composed of thermally stable phthalocyanine and triazine rings.[2][4][5] These resins are particularly suited for applications where materials are exposed to extreme temperatures and harsh chemical environments.

Synthetic Pathway from this compound to Phthalonitrile Monomers

The primary route for converting this compound to phthalonitrile involves the ammoxidation of the methyl group. This process introduces a second nitrile group onto the aromatic ring, yielding phthalonitrile. While industrial-scale production often starts from o-xylene, a similar vapor-phase catalytic ammoxidation can be applied to this compound.[6]

This transformation is foundational for producing a variety of phthalonitrile-based monomers. For instance, the resulting phthalonitrile can be further functionalized, or derivatives of this compound can be used to synthesize more complex bis(phthalonitrile) monomers, which are common in the formulation of high-performance resins.

Conceptual Workflow: From this compound to Cured Resin

The overall process can be visualized as a multi-stage workflow, starting from the precursor this compound and culminating in a cured, high-performance resin.

G cluster_0 Monomer Synthesis cluster_1 Resin Formulation & Curing o_Tolunitrile o_Tolunitrile Ammoxidation Ammoxidation o_Tolunitrile->Ammoxidation Vapor-Phase Catalysis Phthalonitrile_Monomer Phthalonitrile_Monomer Ammoxidation->Phthalonitrile_Monomer Mixing_Degassing Mixing_Degassing Phthalonitrile_Monomer->Mixing_Degassing Aromatic_Amine Aromatic_Amine Aromatic_Amine->Mixing_Degassing Curing_Process Curing_Process Mixing_Degassing->Curing_Process Thermal Treatment Cured_Resin Cured_Resin Curing_Process->Cured_Resin

Caption: From Precursor to Polymer: Synthesis and Curing.

Experimental Protocols

Protocol 1: Synthesis of Phthalonitrile from this compound via Ammoxidation (Representative Laboratory Adaptation)

This protocol is a laboratory-scale adaptation of the principles of vapor-phase catalytic ammoxidation.[3][6]

Materials:

  • This compound

  • Ammonia gas

  • Oxygen (or air)

  • Vanadium-based catalyst (e.g., V₂O₅/TiO₂)

  • Inert gas (e.g., Nitrogen)

  • Suitable solvent for product trapping (e.g., Toluene)

Procedure:

  • Set up a fixed-bed reactor system equipped with a furnace, gas flow controllers, and a condenser/trap for product collection.

  • The catalyst is packed into the reactor, and the system is purged with an inert gas.

  • The reactor is heated to the reaction temperature, typically in the range of 350-450°C.

  • A gaseous mixture of this compound, ammonia, and oxygen (or air) is introduced into the reactor over the catalyst bed. The molar ratio of reactants is a critical parameter and should be optimized.

  • The reaction products are passed through a condenser and collected in a solvent trap.

  • The collected solution is then subjected to purification, typically involving distillation or recrystallization, to isolate the phthalonitrile product.

Protocol 2: Formulation and Curing of Phthalonitrile Resin with an Aromatic Amine

This protocol details the curing of a phthalonitrile monomer with a representative aromatic amine curing agent, 1,3-bis(3-aminophenoxy)benzene (m-APB).[1][7]

Materials:

  • Phthalonitrile monomer

  • 1,3-bis(3-aminophenoxy)benzene (m-APB)

  • Aluminum weighing pan or mold

Procedure:

  • The phthalonitrile monomer is pre-dried in a vacuum oven to remove any residual moisture.

  • In an aluminum weighing pan, the desired amount of phthalonitrile monomer is combined with the aromatic amine curing agent (typically 1-5 wt%).[1]

  • The mixture is heated to a temperature that ensures a homogeneous, low-viscosity melt (e.g., 200-230°C) and stirred gently.[1]

  • The molten mixture is degassed under vacuum for 15-30 minutes to remove any entrapped air or volatiles.[2]

  • The degassed resin is then subjected to a multi-step curing schedule:

    • Heat to 250°C and hold for 4 hours.[1]

    • Ramp up to 280°C and hold for 8 hours.[1]

    • Ramp up to 315°C and hold for 8 hours.[1]

  • For enhanced properties, a post-curing step under an inert atmosphere can be performed:

    • Heat to 350°C and hold for 4 hours.[1]

    • Heat to 375°C and hold for 8 hours.[1]

  • After the curing cycle, the polymer is cooled slowly to room temperature to minimize thermal stresses.[1]

Curing Mechanism

The curing of phthalonitrile resins with aromatic amines is a complex process involving the nucleophilic addition of the amine to the nitrile groups. This initiates a cascade of reactions leading to the formation of a highly cross-linked network. The primary cross-linking structures are thermally stable triazine and phthalocyanine rings.[4][5] The amine acts as a catalyst and is incorporated into the polymer network.

G Phthalonitrile Phthalonitrile Nucleophilic_Addition Nucleophilic_Addition Phthalonitrile->Nucleophilic_Addition Aromatic_Amine Aromatic_Amine Aromatic_Amine->Nucleophilic_Addition Amidine_Intermediate Amidine_Intermediate Nucleophilic_Addition->Amidine_Intermediate Cyclization Cyclization Amidine_Intermediate->Cyclization Isoindoline_Intermediate Isoindoline_Intermediate Cyclization->Isoindoline_Intermediate Crosslinking Crosslinking Isoindoline_Intermediate->Crosslinking Reaction with Phthalonitrile Triazine_Phthalocyanine Triazine_Phthalocyanine Crosslinking->Triazine_Phthalocyanine

Caption: Curing Mechanism of Phthalonitrile Resins.

Expected Properties of Cured Resins

The following tables summarize the expected quantitative data for phthalonitrile resins derived from precursors like this compound.

Table 1: Thermal Properties

PropertyTypical Value
Glass Transition Temperature (Tg)> 400 °C
5% Weight Loss Temperature (TGA)> 500 °C (in N₂)
Char Yield at 800°C (in N₂)> 60%

Table 2: Mechanical Properties

PropertyTypical Value
Flexural Strength80 - 120 MPa
Flexural Modulus3 - 5 GPa
Compressive Strength> 200 MPa

Conclusion

This compound is a valuable and versatile precursor for the synthesis of high-performance phthalonitrile resins. The ammoxidation of this compound provides a direct route to phthalonitrile monomers, which can be subsequently cured to form thermoset polymers with exceptional thermal and mechanical properties. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working on the development of advanced materials for demanding applications. The understanding of the underlying synthesis and curing mechanisms is crucial for tailoring the properties of these specialty resins to meet specific performance requirements.

References

Troubleshooting & Optimization

Technical Support Center: o-Tolunitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Comprehensive Guide to Removing Isonitrile Impurities from o-Tolunitrile

Introduction: The Critical Need for Purity in this compound Applications

This compound (2-methylbenzonitrile) is a vital chemical intermediate in the synthesis of numerous high-value products, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] For researchers and drug development professionals, the purity of this starting material is not merely a matter of quality control; it is fundamental to ensuring reaction efficiency, predictable outcomes, and the safety and efficacy of the final product.[1]

One of the most common and problematic impurities encountered during the synthesis of this compound is the isomeric o-tolyl isonitrile. Isonitriles, with their reactive R-N≡C functional group, exhibit significantly different chemical behavior compared to the more stable nitrile (R-C≡N) group.[3] Even trace amounts of isonitrile impurities can lead to undesirable side reactions, reduced yields, and the formation of toxic byproducts, compromising subsequent synthetic steps.

This technical guide provides a comprehensive resource for identifying, troubleshooting, and effectively removing isonitrile impurities from this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to achieve the high level of purity required for demanding applications.

Frequently Asked Questions (FAQs)

Q1: Why is removing o-tolyl isonitrile from this compound so important?

The presence of the isonitrile isomer can severely impact downstream applications. Isonitriles are highly reactive and can participate in reactions where nitriles are inert, such as insertions into N-centered radicals or multi-component reactions like the Ugi and Passerini reactions. In pharmaceutical synthesis, such unintended reactivity can lead to the formation of structurally incorrect and potentially toxic impurities that are difficult to separate from the target API.[1]

Q2: How can I detect and quantify isonitrile impurities in my this compound sample?

Several analytical techniques can be employed:

  • Infrared (IR) Spectroscopy: This is often the first line of analysis. Isonitriles display a characteristic N≡C stretching vibration around 2150-2110 cm⁻¹, which is distinct from the C≡N stretch of nitriles (approx. 2260-2220 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate this compound from its isonitrile isomer based on differences in polarity and boiling point, while MS provides definitive identification based on their mass fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be effective for separation and quantification, especially when coupled with a UV detector.[4][5]

Q3: What are the primary methods for removing isonitrile impurities?

There are three main strategies, each leveraging the unique chemical reactivity of the isonitrile group:

  • Selective Acid Hydrolysis: Isonitriles are readily hydrolyzed under mild acidic conditions to form the corresponding formamide, which can be easily separated. Nitriles require much harsher conditions for hydrolysis.[6][7]

  • Thermal Rearrangement: At elevated temperatures, isonitriles can be induced to isomerize to the more thermodynamically stable nitrile.[8][9]

  • Complexation with Transition Metals: Copper(I) salts are known to form stable complexes with isonitriles, which can facilitate their removal or catalytic conversion.[10]

Q4: Which purification method is best for my needs?

The optimal method depends on the scale of your experiment, the equipment available, and the level of impurity.

Method Principle Advantages Disadvantages Best For
Acid Hydrolysis Selective conversion of isonitrile to a water-soluble formamide.Highly selective, effective at low temperatures, scalable.Requires careful pH control to avoid nitrile hydrolysis, involves aqueous work-up.General lab use, high impurity levels (>1%).
Thermal Rearrangement Isomerization of isonitrile to the desired nitrile product.No reagents added, simple procedure, increases product yield.Requires high temperatures (150-220°C), risk of decomposition, requires inert atmosphere.[9]Anhydrous systems, moderate impurity levels (<5%).
Copper(I) Treatment Selective complexation or catalytic destruction of the isonitrile.Very mild conditions, highly specific for isonitriles.Requires stoichiometric or catalytic amounts of copper, potential for metal contamination.Trace impurity removal (<1%), sensitive substrates.

Troubleshooting Guide: Common Experimental Issues

Problem: After performing acid hydrolysis, I still detect isonitrile in my product via IR/GC-MS.

  • Possible Cause 1: Insufficient Acid. The hydrolysis is acid-catalyzed.[6] Ensure you are using a sufficient molar equivalent of acid relative to the estimated isonitrile impurity.

  • Solution: Increase the concentration of the dilute acid (e.g., from 1M to 2M HCl) or slightly increase the volume used.

  • Possible Cause 2: Inadequate Reaction Time or Temperature. The hydrolysis, while faster than for nitriles, is not instantaneous.

  • Solution: Extend the reaction time at room temperature (e.g., from 2 hours to 4 hours) or gently warm the mixture to 30-40°C, monitoring the reaction progress by IR spectroscopy every hour.

Problem: My yield of this compound is very low after the acid hydrolysis work-up.

  • Possible Cause 1: Hydrolysis of the Target Nitrile. While nitriles are more stable, prolonged exposure to harsh acidic conditions (high temperature or highly concentrated acid) can lead to their hydrolysis into o-toluamide or o-toluic acid.[7][11]

  • Solution: Use the mildest effective conditions (e.g., dilute HCl at room temperature). Avoid prolonged heating. During the work-up, neutralize the acid promptly with a base like sodium bicarbonate before extraction.

  • Possible Cause 2: Emulsion during Extraction. The formation of the sodium salt of o-toluic acid (if any nitrile hydrolysis occurred) can act as a surfactant, leading to emulsions and poor separation of aqueous and organic layers.

  • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the problem persists, perform a filtration through a pad of Celite.

Problem: I attempted thermal rearrangement, but the sample darkened, and GC-MS shows multiple decomposition products.

  • Possible Cause 1: Presence of Oxygen. Heating organic compounds, especially those with unsaturated bonds, in the presence of air can lead to oxidation and polymerization.

  • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas the impure this compound with N₂ for 10-15 minutes before heating.

  • Possible Cause 2: Temperature is too high. While temperatures above 150°C are needed, excessive heat can cause charring and fragmentation.[9]

  • Solution: Use a temperature-controlled heating mantle or oil bath. Start at a lower temperature (e.g., 180°C) and slowly increase it, monitoring for the disappearance of the isonitrile peak by IR without significant product discoloration. The boiling point of this compound is around 205°C, so refluxing under an inert atmosphere is a good strategy.[12][13]

Experimental Protocols

Protocol 1: Selective Acid Hydrolysis

This protocol leverages the differential reactivity of isonitriles and nitriles towards acid-catalyzed hydrolysis. The isonitrile is converted to o-tolylformamide, which is then removed by an aqueous wash.

Methodology:

  • Setup: Place the impure this compound (10 g, containing an estimated 2-5% isonitrile) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Add an equal volume of 2M hydrochloric acid (10 mL). Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Periodically take a small aliquot of the organic layer, dry it with Na₂SO₄, and acquire an IR spectrum. The reaction is complete when the isonitrile peak at ~2140 cm⁻¹ has disappeared.

  • Work-up: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether or dichloromethane to dissolve the organic product.

  • Extraction: Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally 20 mL of brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Final Purification: For the highest purity, the resulting this compound can be purified by fractional distillation under reduced pressure.

cluster_reaction Step 1: Reaction cluster_workup Step 2: Work-up & Purification Impure Impure this compound (with Isonitrile) Mix Stir at RT (2-4h) Impure->Mix Acid 2M HCl Acid->Mix Extract Extraction with Ether/DCM Mix->Extract Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Distill Fractional Distillation Dry->Distill Pure Pure this compound Distill->Pure

Caption: Workflow for Acid Hydrolysis Purification.

Protocol 2: Thermal Rearrangement

This method converts the isonitrile impurity directly into the desired this compound product through thermal isomerization.

Methodology:

  • Setup: Place the impure this compound (10 g) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. A magnetic stir bar should be included.

  • Inert Atmosphere: Flush the system with nitrogen for 10 minutes to displace all air. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Heat the flask in an oil bath or heating mantle to 180-200°C. The this compound should gently reflux.

  • Reaction Time: Maintain this temperature for 2-3 hours.[9]

  • Monitoring: After cooling, check an aliquot by IR spectroscopy to confirm the disappearance of the isonitrile peak.

  • Purification: If decomposition products have formed (indicated by significant darkening of the liquid), purify the product by vacuum distillation. Otherwise, the material can be used directly.

Isonitrile o-Tolyl Isonitrile R-N⁺≡C⁻ TS Transition State Isonitrile->TS Δ (180-200°C) Inert Atmosphere Nitrile This compound R-C≡N TS->Nitrile Isomerization

Caption: Thermal Rearrangement of Isonitrile.

References

  • Smolecule. (2023, August 15). Buy this compound | 529-19-1.
  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). This compound: Properties, Uses, and Applications.
  • Canadian Science Publishing. Acid-catalyzed Solvolysis of Isonitriles. I.
  • ChemicalBook. (2025, September 25). This compound | 529-19-1.
  • ChemBK. (2024, April 9). orththis compound.
  • This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses.
  • Teachy. Summary of Organic Functions: Nitriles and Isonitriles.
  • Chemistry Stack Exchange. (2016, February 14). Isonitrile to nitrile conversion.
  • PubMed Central. Direct Conversion of Nitriles to Alkene “Isonitriles”.
  • The Significance of this compound in Pharmaceutical Synthesis. (2025, October 11).
  • Chemistry Stack Exchange. (2016, September 19). Conversion of isonitrile (isocyanide) group into cyanide group?.
  • The Crucial Role of this compound in Modern Chemical Synthesis.
  • ACS Publications. Unlocking Isonitrile Insertion with N-Centered Radicals: A General Synthetic Strategy toward Quinazolinone Alkaloids by Synergistic Photo/Copper Catalysis.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Organic Syntheses Procedure. o-TOLUIC ACID.
  • Nature. (2024, September 10). Isolation of a NHC-stabilized heavier nitrile and its conversion into an isonitrile analogue.
  • ResearchGate. Isonitriles as supporting and non-innocent ligands in metal catalysis.
  • National Institutes of Health. Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes.
  • PubMed. Nitriles and isonitriles as interferents in cyanide determination in polluted waters.
  • Chemistry LibreTexts. (2022, September 13). II. Isonitriles.
  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Chemguide. hydrolysis of nitriles.
  • Google Patents. EP1193247B1 - Procédé de purification d'isophthalonitrile.
  • ResearchGate. (2013, February 22). What is the best and the quickest method to remove impurities?.
  • ChemicalBook. 2-Methyl Benzonitrile for Synthesis (this compound).
  • CORA. (2017, April 10). Impurity occurrence and removal in crystalline products from process reactions.
  • Journal of the American Chemical Society. New Chemistry with Old Functional Groups: On the Reaction of Isonitriles with Carboxylic Acids—A Route to Various Amide Types.
  • European Patent Office. (2023, January 4). METHOD FOR PRODUCING PURIFIED PHTHALONITRILE AND METHOD FOR PURIFYING PHTHALONITRILE - EP 4112598 A1.
  • ResearchGate. Detection and determination of nitriles.
  • Chemistry Stack Exchange. (2021, August 12). Why doesn't hydrolysis of isocyanides take place in basic medium?.
  • SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
  • ResearchGate. (2014, March 12). Is there any speedy way to remove minor impurities in pharmaceutical reference standards?.
  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Le Moyne College. Transformation of Copper: A Sequence of Chemical Reactions.
  • Organic Syntheses Procedure. 6.
  • ElectraMet. Impurity Removal.
  • Google Patents. US5426208A - Method of purification of acetonitrile.

Sources

Technical Support Center: Industrial Scale Production of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for o-Tolunitrile (2-methylbenzonitrile) production. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of this critical chemical intermediate.[1][2][3] As an essential building block in pharmaceuticals, agrochemicals, and dyes, mastering its industrial-scale production is key to ensuring product quality, process efficiency, and operational safety.[1][3][4]

This document provides in-depth troubleshooting guidance and answers to frequently asked questions, drawing from established chemical engineering principles and practical field insights.

Troubleshooting Guide: Common Challenges in this compound Synthesis

The most prevalent industrial method for this compound synthesis is the vapor-phase catalytic ammoxidation of o-xylene.[5][6] This process, while efficient, presents several challenges at scale. This section addresses the most common issues encountered during production.

Issue 1: Low Conversion of o-Xylene or Poor Product Yield

A low yield of this compound is one of the most significant challenges, directly impacting process economics.[7][8]

Potential Causes:

  • Suboptimal Reaction Temperature: The ammoxidation process is highly temperature-sensitive. Temperatures below the optimal range result in low o-xylene conversion, while excessively high temperatures can lead to the formation of undesired byproducts like carbon oxides (CO, CO₂), reducing selectivity towards this compound.[5]

  • Incorrect Molar Ratios of Reactants: The molar ratios of ammonia-to-o-xylene and oxygen-to-o-xylene are critical. An insufficient amount of ammonia can lead to the formation of oxygenated byproducts, whereas an improper oxygen ratio can either limit the conversion or promote complete oxidation.[5][9]

  • Catalyst Deactivation: The catalyst (commonly a vanadium-based mixed oxide) can lose activity over time due to coking, sintering at high temperatures, or poisoning from impurities in the feed.[5]

  • Insufficient Contact Time: If the residence time of the reactants in the catalyst bed is too short, the conversion of o-xylene will be incomplete.

Recommended Solutions:

  • Temperature Optimization: Carefully control the reactor temperature, typically within the 400°C to 450°C range for vanadium-based catalysts.[9] Implement a precise temperature monitoring and control system.

  • Stoichiometric Adjustments: Optimize the feed ratios. Industrial processes often use a significant excess of ammonia to maximize nitrile formation and suppress side reactions.[5][9] A typical starting point for optimization could be an ammonia/o-xylene molar ratio of ~30 and an oxygen/o-xylene ratio of ~50.[5]

  • Catalyst Management Protocol:

    • Regularly analyze catalyst activity and selectivity.

    • Implement a catalyst regeneration cycle (e.g., controlled air burn-off to remove coke deposits) if applicable to your specific catalyst system.

    • Ensure high purity of o-xylene and ammonia feeds to prevent catalyst poisoning.

  • Process Monitoring: Utilize online analytical tools like Gas Chromatography (GC) to monitor the reactor effluent. This allows for real-time adjustments to process parameters to maintain optimal yield.[10]

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low this compound Yield Detected check_temp Verify Reactor Temperature Profile start->check_temp temp_ok Is Temp within Optimal Range (e.g., 400-450°C)? check_temp->temp_ok adjust_temp Action: Adjust Heating/Cooling System. Re-evaluate. temp_ok->adjust_temp No check_ratios Analyze Feed Gas Composition (GC) temp_ok->check_ratios Yes adjust_temp->check_temp ratios_ok Are NH₃:o-Xylene & O₂:o-Xylene Ratios Correct? check_ratios->ratios_ok adjust_ratios Action: Calibrate Mass Flow Controllers. Re-evaluate. ratios_ok->adjust_ratios No check_catalyst Assess Catalyst Performance ratios_ok->check_catalyst Yes adjust_ratios->check_ratios catalyst_ok Is Catalyst Activity within Specification? check_catalyst->catalyst_ok regen_catalyst Action: Initiate Catalyst Regeneration or Replacement. catalyst_ok->regen_catalyst No end_ok Yield Restored. Continue Monitoring. catalyst_ok->end_ok Yes regen_catalyst->end_ok

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Product Purity Below Specification

Achieving high purity (>99%) is critical for pharmaceutical and fine chemical applications.[2][3] Contamination can lead to downstream processing issues and final product failure.

Potential Causes:

  • Formation of Phthalimide: A common byproduct in the ammoxidation of o-xylene is phthalimide, which can be formed from this compound or directly from o-xylene.[6][11] Phthalimide is a solid and can form difficult-to-separate crystalline mixtures with other byproducts, complicating purification.[11]

  • Unreacted o-Xylene: Incomplete conversion directly leads to contamination of the crude product with the starting material.

  • Formation of Other Nitriles: Side reactions can sometimes lead to the formation of other nitriles, such as benzonitrile.[12]

  • Hydrolysis of Nitrile: The presence of water, especially at high temperatures, can lead to the hydrolysis of this compound to o-toluamide or o-toluic acid.[13][14]

Recommended Solutions:

  • Control of Reaction Conditions to Minimize Byproducts:

    • Maintaining a high ammonia concentration can suppress the formation of phthalimide.[12]

    • Strict temperature control prevents over-oxidation.

  • Multi-Stage Purification Protocol: A single purification step is often insufficient.

    • Fractional Distillation: This is the primary method for separating this compound (B.P. ~205°C) from lower-boiling impurities like unreacted o-xylene and higher-boiling impurities.[14]

    • Acid/Base Washing: A wash with an acidic solution (e.g., dilute HCl) can remove basic impurities like residual amines. A subsequent wash with a basic solution (e.g., NaHCO₃) can remove acidic impurities like o-toluic acid.[14]

    • Recrystallization: If solid impurities like phthalimide are a major issue, a recrystallization step from a suitable solvent may be necessary after initial distillation.

  • Analytical Purity Verification: Employ robust analytical methods to confirm purity at each stage.

    • Gas Chromatography (GC): Ideal for quantifying volatile impurities and determining the primary assay.[10]

    • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[15]

Data Summary: Physical Properties for Purification
CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 529-19-1117.15205-13 to -11Insoluble in water; soluble in organic solvents.[4][14]
o-Xylene95-47-6106.16144-25Insoluble in water.
Phthalimide85-41-6147.13238233-238Slightly soluble in water.
o-Toluic Acid118-90-1136.15258-260103-105Slightly soluble in water.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns in the industrial production of this compound?

A: Safety is paramount. Key hazards include:

  • Chemical Toxicity: this compound is hazardous and can be toxic if inhaled, ingested, or absorbed through the skin.[4] It can cause irritation to the skin, eyes, and respiratory system.[16][17]

  • Flammability: this compound is a combustible liquid with a flash point of around 84°C (184°F).[14][16] o-Xylene is highly flammable. The process involves high temperatures, creating a significant fire hazard.

  • Reaction Hazards: The ammoxidation reaction is exothermic. A failure in the cooling system could lead to a runaway reaction, causing a rapid increase in temperature and pressure.

  • Material Incompatibility: Nitriles can react violently with strong oxidizing acids.[14][18][19] They are also incompatible with strong bases, which can lead to the production of toxic hydrogen cyanide gas.[14][18]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and flame-retardant lab coats.

  • Ventilation: The process must be conducted in a well-ventilated area to avoid the accumulation of flammable or toxic vapors.

  • Inert Atmosphere: Use of an inert atmosphere (e.g., nitrogen) can be employed where necessary to mitigate fire and explosion risks.

  • Emergency Procedures: Ensure readily accessible emergency showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, CO₂).[18]

  • Storage: Store this compound in cool, dry, well-ventilated areas away from ignition sources and incompatible materials like strong oxidizing agents.[16]

Q2: How can I effectively monitor the progress of the ammoxidation reaction?

A: Real-time monitoring is crucial for optimization and safety.[20] The preferred method is online Gas Chromatography (GC) .

  • Setup: A GC equipped with a Flame Ionization Detector (FID) is connected via a heated transfer line to the reactor outlet.

  • Analysis: Automated sampling allows for the periodic analysis of the gas stream.

  • Quantification: The GC can separate and quantify reactants (o-xylene, O₂), products (this compound), and byproducts (benzonitrile, CO, CO₂). This provides real-time data on conversion rates and selectivity.[10]

  • Benefits: This allows operators to make immediate adjustments to temperature, flow rates, or pressure to maintain peak performance and quickly detect process upsets.

Q3: What are the key considerations when scaling up this compound production from lab to plant?

A: Scaling up presents several challenges beyond simply using larger equipment.[21]

  • Heat Management: The exothermic nature of the reaction becomes a major issue at scale. The surface-area-to-volume ratio decreases, making heat removal more difficult. A robust reactor cooling system (e.g., cooling jacket, internal cooling coils) is essential to prevent thermal runaway.

  • Mass Transfer: Ensuring efficient mixing of gaseous reactants (o-xylene, ammonia, air) and effective contact with the solid catalyst is more challenging in a large fixed-bed reactor. Proper reactor design and gas distribution are critical to avoid "hot spots" and channeling.

  • Process Control and Automation: Industrial-scale production requires a sophisticated Distributed Control System (DCS) to monitor and control all critical parameters (temperature, pressure, flow rates) automatically, ensuring consistency and safety.

  • Downstream Processing: Purification equipment must be scaled appropriately. The efficiency of large-scale distillation columns and liquid-liquid extractors will differ from lab-scale glassware, requiring process re-optimization.[22]

Process Flow Diagram: Industrial Ammoxidation of o-Xylene

industrial_process cluster_inputs Raw Materials cluster_purification Purification Train o_xylene o-Xylene Storage vaporizer Vaporizer & Mixer o_xylene->vaporizer ammonia Ammonia Storage ammonia->vaporizer air Air (Oxygen Source) air->vaporizer reactor Fixed-Bed Catalytic Reactor (400-450°C) vaporizer->reactor cooler Gas Cooler / Condenser reactor->cooler separator Gas-Liquid Separator cooler->separator dist_col Fractional Distillation Column separator->dist_col Crude Liquid waste Waste Gas (N₂, CO₂, etc.) To Scrubber separator->waste Uncondensed Gases wash Acid/Base Washing dist_col->wash Crude this compound byproducts Byproduct Stream (Heavy Ends) dist_col->byproducts High Boilers final_dist Final Polishing Distillation wash->final_dist product High-Purity This compound Product final_dist->product

Caption: Generalized process flow for this compound production.

Experimental Protocol: Purification of Crude this compound

This protocol outlines a standard lab-scale procedure for purifying crude this compound obtained from a reactor. This process can be adapted for pilot-scale optimization.

Objective: To remove unreacted starting materials, acidic/basic impurities, and high-boiling byproducts.

Materials:

  • Crude this compound

  • 5% Hydrochloric Acid (HCl) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, distillation apparatus, round-bottom flasks, heating mantle, vacuum source.

Procedure:

  • Liquid-Liquid Extraction (Washing): a. Place the crude this compound in a separatory funnel. b. Add an equal volume of 5% HCl solution. Shake vigorously for 1-2 minutes, venting frequently to release any pressure. c. Allow the layers to separate and drain the lower aqueous layer. d. Repeat the wash with an equal volume of 5% NaHCO₃ solution. Again, shake, vent, and drain the aqueous layer. e. Perform a final wash with an equal volume of brine to remove residual water-soluble components. Drain the aqueous layer.

  • Drying: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ (enough so that some powder remains free-flowing). c. Swirl the flask for 5-10 minutes to allow the drying agent to absorb residual water. d. Filter the dried this compound into a round-bottom flask suitable for distillation.

  • Fractional Distillation: a. Assemble a fractional distillation apparatus. Ensure all joints are properly sealed. b. Heat the flask gently using a heating mantle. c. Collect and discard any initial low-boiling fractions (e.g., residual solvents or o-xylene). d. Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (~205°C at atmospheric pressure). The boiling point will be lower under vacuum. e. Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable high-boiling residues.

  • Analysis: a. Analyze the purified product using GC and/or NMR to confirm its purity and identity.

References

Technical Support Center: o-Tolunitrile Storage and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for o-Tolunitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe storage and handling of this compound, preventing unintended polymerization and maintaining material integrity.

As a Senior Application Scientist, my goal is to provide you with not just procedures, but the reasoning behind them, grounded in chemical principles and practical experience. This guide is structured to help you quickly find answers to common questions and troubleshoot specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound (2-methylbenzonitrile) is an aromatic nitrile, a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity, primarily due to the nitrile group (-C≡N), makes it a valuable building block.[1] However, this reactivity also presents a stability challenge. While this compound is stable under normal, recommended storage conditions, it can undergo hazardous polymerization in the presence of certain contaminants or adverse conditions.[2][3] This can lead to product degradation, loss of material, and in severe cases, a runaway reaction with a dangerous release of energy.

Q2: What is polymerization in the context of this compound?

Polymerization is a process where individual this compound molecules (monomers) react together to form long chains or networks (polymers or oligomers). This process is often exothermic, meaning it releases heat. If this heat is not dissipated, it can accelerate the reaction rate, potentially leading to a dangerous, self-sustaining thermal runaway.[4][5]

Q3: What conditions can trigger the polymerization of this compound?

Several conditions can initiate the polymerization of this compound. It's crucial to avoid:

  • Contamination with incompatible materials:

    • Strong bases: Can initiate anionic polymerization.

    • Strong oxidizing agents: Can potentially initiate free-radical polymerization.[2]

    • Acids: While hydrolysis is a more common reaction with acids, strong oxidizing acids can lead to violent reactions.[3]

    • Metals and some metal compounds: Can act as catalysts for polymerization.[3]

  • Elevated temperatures: Heat can provide the activation energy needed to initiate polymerization, especially if trace impurities are present. Storage below +30°C is recommended.[6]

  • Exposure to direct sunlight (UV radiation): UV light can promote the formation of free radicals, initiating polymerization.

Q4: Some safety data sheets (SDS) state that "hazardous polymerization does not occur." Why is there a discrepancy with warnings about polymerization?

This apparent contradiction arises from the definition of "normal conditions." Under ideal storage conditions—in a tightly sealed, appropriate container, free from contaminants, and within the recommended temperature range—spontaneous hazardous polymerization of pure this compound is unlikely.[2][7] The warnings about polymerization refer to situations where the material is exposed to the triggers mentioned in Q3. Therefore, the onus is on the user to maintain conditions that prevent the initiation of polymerization.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Visual Changes in Stored this compound (Color Change, Haziness, or Solid Formation)

Symptoms:

  • The normally clear, colorless to slightly yellow liquid appears hazy, cloudy, or has changed to a darker yellow or brown.

  • Visible solid particles, crystals, or a gelatinous mass are present in the container.

Possible Cause: These are strong indicators that polymerization or other degradation has begun. The formation of oligomers or polymers increases the viscosity and can lead to the appearance of solids or haziness.

Immediate Actions & Resolution:

  • Do NOT attempt to heat the container to dissolve the solids, as this will likely accelerate the polymerization.

  • Isolate the container: Move it to a well-ventilated area, away from heat sources and other chemicals.

  • Assess the situation: If the container is warm to the touch, bulging, or making any noise, a runaway reaction may be in progress. Evacuate the immediate area and follow your institution's emergency response procedures for a thermal runaway event.[5][8][9]

  • If the situation is stable (no signs of active runaway):

    • Do not open the container.

    • Label the container clearly as "Suspected Polymerized this compound - Do Not Use."

    • Arrange for disposal as hazardous waste according to your institution's guidelines.[10] Do not attempt to purify or salvage the material.

Issue 2: Suspected Contamination of this compound Stock

Scenario: You suspect your this compound may have been contaminated with an incompatible substance (e.g., a strong base from a shared pipette, or rust particles from a damaged container).

Preventative & Corrective Actions:

  • Cease use of the material immediately.

  • Quarantine the container: Isolate it and label it as potentially contaminated.

  • Analytical Verification (for advanced users): If you have the capability and it is safe to do so, you can analyze a small, carefully drawn sample to confirm polymerization. Proceed with extreme caution.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect the presence of dimers, trimers, and other oligomers.

    • UV-Vis Spectroscopy: A change in the UV absorbance spectrum compared to a pure standard can indicate the formation of new chromophores, which may be associated with polymer structures.[11][12][13][14]

  • Disposal: If contamination is confirmed or highly suspected, dispose of the material as hazardous waste.[10] The risk of a delayed runaway reaction outweighs the cost of the material.

Technical Protocols and Methodologies

Protocol 1: Visual Inspection of Stored this compound

This is the first and simplest line of defense against using degraded material.

Procedure:

  • Before each use, and on a regular schedule (e.g., monthly), visually inspect your this compound container in a well-lit area.

  • Hold the container against a white background to check for:

    • Clarity: The liquid should be clear and free of any haziness or suspended particles.

    • Color: Note any deviation from the expected colorless to pale yellow appearance. A darkening of the color can be an early sign of degradation.

    • Particulates: Look for any solid matter, crystals, or sediment.

  • Gently swirl the container (do not shake vigorously) to check for any gelatinous material or an increase in viscosity.

  • Record your observations in a logbook for that specific container. If any of the above are observed, refer to the troubleshooting guide (Issue 1).

Protocol 2: Analytical Screening for Polymerization by GC-MS (Adaptable Method)

This protocol is intended for users with access to and expertise in GC-MS analysis. It provides a framework for detecting early-stage polymerization.

Objective: To detect the presence of this compound oligomers (dimers, trimers, etc.).

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • A standard non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of your this compound sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a similar solution of a known pure this compound standard for comparison.

  • GC Method (Example):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5-10 minutes (to ensure elution of any higher molecular weight species).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Compare the chromatogram of your sample to that of the pure standard.

    • The pure standard should show a single major peak for this compound (C8H7N, molecular weight 117.15).

    • Look for peaks in your sample's chromatogram that elute after the main this compound peak. These are potential oligomers.

    • Examine the mass spectra of these later-eluting peaks. Look for evidence of dimers (molecular weight ~234), trimers (molecular weight ~351), and their fragmentation patterns. The presence of such peaks is a clear indication that polymerization has occurred.

Understanding the Mechanism of Polymerization

The polymerization of this compound can proceed through different mechanisms depending on the initiator.

cluster_0 Initiation Pathways cluster_1 Propagation cluster_2 Result Contaminants Contaminants Free Radical Free Radical Contaminants->Free Radical Oxidizers, UV Light, Heat Anionic Anionic Contaminants->Anionic Strong Bases Coordination Coordination Contaminants->Coordination Metals Active_Center Active Center (Radical, Anion, etc.) Free Radical->Active_Center Anionic->Active_Center Coordination->Active_Center Monomer This compound Monomer Active_Center->Monomer attacks Growing_Chain Growing Polymer Chain Monomer->Growing_Chain adds to Polymer Polymer/ Oligomer Growing_Chain->Polymer Growing_Polymer_Radical Growing Polymer (Free Radical) Radical_Scavenger Radical Scavenger (e.g., BHT, MEHQ) Growing_Polymer_Radical->Radical_Scavenger reacts with Terminated_Chain Stable, Terminated Polymer Chain Radical_Scavenger->Terminated_Chain forms Growing_Polymer_Anion Growing Polymer (Anion) Weak_Acid Weak Acid (Proton Source) Growing_Polymer_Anion->Weak_Acid reacts with Neutralized_Chain Stable, Neutralized Polymer Chain Weak_Acid->Neutralized_Chain forms

Caption: Action of different inhibitor types on polymerization mechanisms.

  • For Free-Radical Polymerization: Radical scavengers like Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) are effective. They react with and neutralize the chain-carrying radicals, terminating the polymerization.

  • For Anionic Polymerization: Weak proton sources can act as inhibitors by neutralizing the anionic propagating species. However, care must be taken as stronger acids can cause other unwanted reactions. The best prevention for anionic polymerization is the strict exclusion of basic contaminants.

Quantitative Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Store below +30°C. [6]Minimizes the rate of potential degradation reactions and reduces the risk of thermally initiated polymerization.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)Displaces oxygen, which can form peroxides that may initiate free-radical polymerization.
Light Store in an amber or opaque container.Protects from UV light, which can generate free radicals.
Container Glass or other inert material.Avoids contact with metals that can catalyze polymerization. [3]
Seal Tightly sealed container.Prevents entry of moisture and atmospheric contaminants. [15]

References

  • This compound. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]

  • Difference Between Free Radical and Ionic Polymerization. (2020, May 21). Pediaa.Com. Retrieved from [Link]

  • What is the difference between anionic, cationic, and free radical polymerization? (2025, June 9). Filo. Retrieved from [Link]

  • What is the difference between ionic polymerization and free-radical? (2015, October 29). Quora. Retrieved from [Link]

  • Emergency Runaway Reaction - What Precedes? What Follows? (n.d.). Aidic. Retrieved from [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved from [Link]

  • Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC? (2020, December 17). ResearchGate. Retrieved from [Link]

  • (PDF) Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. (2023, March 21). ResearchGate. Retrieved from [Link]

  • Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. (2023, March 31). MDPI. Retrieved from [Link]

  • Visual Inspection Services for Biopharm Quality & Compliance. (n.d.). Coriolis Pharma. Retrieved from [Link]

  • A Comprehensive Guide to Emergency Response for Battery Fires. (2025, October 27). Retrieved from [Link]

  • A Quick Approach to Screen Oligomers from Extractables Studies Using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC–QTOF-MS). (2021, May 1). LCGC International. Retrieved from [Link]

  • A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and. (2019, September 5). ScienceDirect. Retrieved from [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Testing Drug Stability for Long-Term Storage. (2012, October 5). Drug Discovery and Development. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to Prevent Battery Thermal Runaway in Energy Storage Systems. (2025, September 4). Retrieved from [Link]

  • This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses. (n.d.). Retrieved from [Link]

  • Quantification of omeprazole degradation by enteric coating polymers: an UV-VIS spectroscopy study. (n.d.). PubMed. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

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  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). LCGC Europe. Retrieved from [Link]

  • Integrated Qualitative Analysis of Acrylic Resin Oligomers by using a Py-GC-QMS and msFineAnalysis iQ. (n.d.). JEOL. Retrieved from [Link]

  • Emergency Response Guide for Battery Energy Storage Systems. (2025, June 13). YouTube. Retrieved from [Link]

  • Visual Inspection of Sterile Drugs. (n.d.). Retrieved from [Link]

  • Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • An overview of synthetic modification of nitrile group in polymers and applications. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Copolymerization from Mixed Monomers of Phthalic Anhydride, Propylene Oxide and Lactide Using Nano-Sized Zinc Glutarate. (2024, September 22). MDPI. Retrieved from [Link]

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Technical Support Center: Work-Up Procedures for Reactions Involving o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthetic chemistry. o-Tolunitrile is a versatile and common intermediate, particularly in the pharmaceutical and agrochemical industries.[1][2][3] However, its successful use hinges on a robust and well-understood work-up procedure. A flawed work-up can lead to low yields, impure products, and significant time lost.

This guide is structured to address the most common challenges encountered during the work-up of reactions involving this compound. It moves from general principles to specific troubleshooting for common reaction classes, providing not just the "how" but the critical "why" behind each step.

Part 1: Frequently Asked Questions (FAQs) & General Principles

This section covers foundational knowledge essential for designing any work-up involving this compound and its derivatives.

Q1: What are the most critical safety precautions when handling this compound and its reaction mixtures?

A1: Safety is paramount. This compound is a combustible liquid and is classified as hazardous.[4] Acute exposure can cause irritation and may be harmful if inhaled, ingested, or absorbed through the skin.[1][5]

  • Engineering Controls: Always handle this compound and its reactions in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-resistant lab coat.[8]

  • Chemical Incompatibilities: Be aware that nitriles can react violently with strong oxidizing acids.[4][6][8] Mixing with strong bases can potentially produce highly toxic hydrogen cyanide gas.[4][8] Reactions with strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be vigorous.[4][8]

Q2: What physical properties of this compound are most relevant for planning a work-up?

A2: Understanding the physical properties of your starting material, intermediates, and final product is crucial for designing an effective separation strategy.

PropertyThis compoundo-Toluic Acido-Toluamide
Formula C₈H₇NC₈H₈O₂C₈H₉NO
MW ( g/mol ) 117.15136.15135.16
State Liquid[9]SolidSolid
Boiling Point ~205 °C[10]263 °C289 °C
Melting Point ~ -13 °C[10]102-103 °C[11]139-140 °C[11]
Solubility Insoluble in water; miscible with ether, ethanol, acetone.[1][4][10]Slightly soluble in cold water; soluble in benzene, ethanol, ether.[11]Slightly soluble in water.
Acidity/Basicity NeutralWeakly AcidicNeutral

The key takeaway is the insolubility of this compound in water, making liquid-liquid extraction a primary purification method.[12] Furthermore, if your product is acidic (like o-toluic acid) or basic, you can leverage acid-base chemistry to move it between organic and aqueous layers, leaving neutral impurities (like unreacted this compound) behind.

Q3: My reaction is complete. What is the very first step of a work-up, and why is it so important?

A3: The first step is quenching . This involves carefully and safely neutralizing any remaining reactive reagents. The choice of quenching agent is dictated by the specific chemistry.

  • For Grignard or Organolithium Reactions: Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This is a mild acid that effectively neutralizes the organometallic reagent without causing the violent reaction that a strong acid would.

  • For Reactions with LiAlH₄ or NaBH₄: Quench by slowly adding water, followed by a base like 15% aqueous NaOH, and then more water (a procedure known as the Fieser work-up).[13] This process precipitates the aluminum or boron salts into a filterable solid.

  • For Acid- or Base-Catalyzed Reactions: Quench by neutralizing the catalyst. For acidic reactions, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. For basic reactions, add a dilute acid like 1M HCl.

Proper quenching is critical for safety and for preventing side reactions that can occur when the crude mixture is exposed to air or moisture.

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems you may encounter during the work-up of three common transformations of this compound.

Scenario 1: Hydrolysis of this compound to o-Toluic Acid

This reaction is typically performed with strong acid (e.g., 75% H₂SO₄) at high temperatures.[11]

  • Problem: After quenching the reaction in ice water and making the solution basic with NaOH, a significant amount of white solid remains undissolved.

    • Probable Cause: Incomplete hydrolysis. The undissolved solid is likely the intermediate, o-toluamide.[11] This occurs if the reaction time was too short or the temperature was too low.

    • Solution:

      • Filter the basic solution to isolate the o-toluamide. You can save this material to be re-subjected to the hydrolysis conditions.

      • Proceed with the work-up of the filtrate. Acidify the clear filtrate with dilute H₂SO₄ or HCl to precipitate your desired product, o-toluic acid.[11]

      • Collect the o-toluic acid by filtration. This simple acid-base extraction effectively separates the neutral amide from the acidic final product.

  • Problem: The final isolated product is an oil or a low-melting solid, not the expected crystalline o-toluic acid (m.p. 102-103 °C).

    • Probable Cause: The product is likely wet or contaminated with unreacted this compound or solvent from recrystallization.

    • Solution:

      • Ensure the product is thoroughly dried. Air drying on the Büchner funnel followed by drying in a vacuum oven is recommended.

      • If contamination with starting material is suspected (this compound is an oil), recrystallization is necessary. Benzene is a classic solvent for this, but toluene or a mixed solvent system like ethanol/water can also be effective.[11]

      • Confirm purity with a melting point analysis and/or ¹H NMR spectroscopy.[14]

Scenario 2: Grignard Reaction with this compound to form a Ketone

This reaction involves the addition of an organomagnesium halide (e.g., PhMgBr) to the nitrile, followed by hydrolysis of the intermediate imine to yield a ketone.[15][16]

  • Problem: A persistent, thick emulsion forms in the separatory funnel during the aqueous work-up.

    • Probable Cause: Formation of magnesium salts that act as emulsifying agents. This is common in Grignard work-ups.

    • Solution:

      • Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[12]

      • If brine is ineffective, try filtering the entire mixture through a pad of Celite®. This can break up the emulsion and remove some of the solid precipitate.

      • Be patient. Sometimes allowing the separatory funnel to stand undisturbed for 10-20 minutes is sufficient for the layers to separate.

  • Problem: After work-up, a large amount of unreacted this compound is recovered.

    • Probable Cause: The Grignard reagent was not active. This is typically due to wet glassware, solvent, or starting this compound. Grignard reagents are extremely strong bases and are destroyed by even trace amounts of water or other protic sources.[17]

    • Solution: This is a preventative measure. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry ether or THF). If possible, distill the this compound to remove any moisture before adding it to the reaction.

Scenario 3: Reduction of this compound with LiAlH₄

This reaction reduces the nitrile to a primary amine, 2-methylbenzylamine.

  • Problem: The quenching procedure results in a gelatinous, colloidal precipitate of aluminum salts that clogs filter paper and is impossible to handle.

    • Probable Cause: Incorrect stoichiometry or order of addition during the Fieser work-up.

    • Solution: Follow the Fieser work-up protocol precisely. For a reaction containing 'x' grams of LiAlH₄:

      • Cool the reaction mixture in an ice bath.

      • Slowly and carefully add 'x' mL of water.

      • Add 'x' mL of 15% aqueous NaOH solution.

      • Add '3x' mL of water.

      • Remove the ice bath and stir the mixture vigorously for 15-30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts.[13]

      • Add an anhydrous drying agent like MgSO₄ or Na₂SO₄ to the slurry and stir for another 10 minutes to ensure all water is absorbed.

      • Filter the mixture through Celite® and wash the filter cake thoroughly with your organic solvent (e.g., ether).

Part 3: Detailed Experimental Protocol

Example Protocol: Acidic Hydrolysis of this compound to o-Toluic Acid

This protocol is adapted from a robust procedure published in Organic Syntheses.[11]

1. Reaction Setup:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place 150 g of 75% sulfuric acid.

  • Heat the acid to approximately 150 °C using a heating mantle.

2. Addition of this compound:

  • While stirring, add 50 g (0.427 mol) of this compound dropwise via the addition funnel over a period of 1 hour. Maintain the reaction temperature between 150-160 °C.

3. Reaction and Monitoring:

  • After the addition is complete, continue stirring at 150-160 °C for an additional 2 hours.

  • Raise the temperature to 190 °C and stir for a final hour to ensure complete hydrolysis of the intermediate amide.

4. Quenching and Crude Isolation (Work-Up Step 1):

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker (2 L), prepare a mixture of 500 g of crushed ice and 500 mL of water.

  • Carefully and slowly pour the cooled reaction mixture into the ice water with stirring. A precipitate of crude o-toluic acid will form.

  • Collect the crude solid by vacuum filtration using a Büchner funnel.

5. Purification via Acid-Base Extraction (Work-Up Step 2):

  • Transfer the crude solid to a 1 L beaker. Add a 10% aqueous sodium hydroxide solution until the solid dissolves completely (approximately 400-500 mL). The o-toluic acid is converted to its water-soluble sodium salt.

  • If any solid remains (o-toluamide), filter the basic solution hot to remove it.

  • Cool the clear filtrate in an ice bath and re-acidify by slowly adding 6M HCl or 20% H₂SO₄ until the pH is ~2 (check with pH paper). Pure o-toluic acid will precipitate.

6. Final Isolation and Drying:

  • Collect the purified o-toluic acid by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the product thoroughly, first on the filter and then in a vacuum oven, to obtain pure o-toluic acid. (Expected yield: 80-89%).

Part 4: Visualization of Work-Up Strategy

The choice of a work-up procedure is a logical decision process based on the chemical properties of the desired product. The following diagram illustrates a simplified decision tree for isolating a product from a reaction involving this compound.

Workup_Decision_Tree start_node start_node decision_node decision_node process_node process_node impurity_node impurity_node product_node product_node start Reaction Mixture (Product + Unreacted this compound + Reagents/Byproducts) quench 1. Quench (Neutralize reactive reagents) start->quench product_type Product is... quench->product_type acidic Acidic (e.g., o-Toluic Acid) product_type->acidic basic Basic (e.g., 2-Methylbenzylamine) product_type->basic neutral Neutral (e.g., Ketone from Grignard) product_type->neutral extract_base 2. Dissolve in Organic Solvent 3. Wash with aq. Base (e.g., NaHCO₃) acidic->extract_base acid_layers Separate Layers extract_base->acid_layers org_layer1 Organic Layer: Unreacted this compound, Neutral Byproducts acid_layers->org_layer1 aq_layer1 Aqueous Layer: Deprotonated Product (Carboxylate Salt) acid_layers->aq_layer1 acidify 4. Acidify Aqueous Layer (e.g., with 1M HCl) aq_layer1->acidify product1 Precipitated Pure Acidic Product acidify->product1 extract_acid 2. Dissolve in Organic Solvent 3. Wash with aq. Acid (e.g., 1M HCl) basic->extract_acid base_layers Separate Layers extract_acid->base_layers org_layer2 Organic Layer: Unreacted this compound, Neutral Byproducts base_layers->org_layer2 aq_layer2 Aqueous Layer: Protonated Product (Ammonium Salt) base_layers->aq_layer2 basify 4. Basify Aqueous Layer (e.g., with 2M NaOH) aq_layer2->basify extract_final 5. Extract with Organic Solvent basify->extract_final product2 Isolated Pure Basic Product extract_final->product2 extract_neutral 2. Dissolve/Extract with Organic Solvent 3. Wash with Water/Brine neutral->extract_neutral column 4. Dry & Concentrate 5. Purify via Column Chromatography or Distillation extract_neutral->column product3 Isolated Pure Neutral Product column->product3

Caption: Decision workflow for selecting a work-up and purification strategy.

References

Technical Support Center: Synthesis and Purification of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of o-Tolunitrile (2-methylbenzonitrile). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in the laboratory, ensuring the synthesis of high-purity this compound for your critical applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when using the common Sandmeyer reaction approach starting from o-toluidine.

Problem 1: Low Yield of Crude this compound

Q: My Sandmeyer reaction resulted in a significantly lower than expected yield of crude this compound. What are the likely causes and how can I improve it?

A: Low yields in the Sandmeyer reaction for this compound synthesis are a common issue and can often be traced back to several key factors related to the stability of the diazonium salt intermediate.

Probable Causes & Solutions:

  • Incomplete Diazotization: The conversion of o-toluidine to its diazonium salt is a critical first step. If this reaction is incomplete, the unreacted o-toluidine will not proceed to form the desired product.

    • Solution: Ensure the reaction temperature is maintained between 0-5 °C.[1] The diazotization reaction is exothermic, and higher temperatures can lead to the decomposition of the unstable diazonium salt. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of o-toluidine to maintain temperature control. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating complete diazotization.

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. The primary decomposition product in an aqueous medium is the corresponding phenol, in this case, o-cresol.[2]

    • Solution: Strict temperature control is paramount. The diazonium salt solution should be prepared and used promptly. Avoid allowing the solution to warm up before its addition to the copper(I) cyanide solution. Some studies have shown that the rate of decomposition significantly increases at temperatures above 20 °C.[3]

  • Suboptimal pH for the Coupling Reaction: The pH of the reaction mixture during the addition of the diazonium salt to the copper(I) cyanide is crucial.

    • Solution: The reaction is typically carried out in a neutral or slightly acidic medium. After diazotization, the excess strong acid is often cautiously neutralized. This prevents the formation of unreactive diazotate ions at higher pH and minimizes side reactions.[1]

Problem 2: Product is Contaminated with a Foul-Smelling Impurity

Q: My purified this compound has a persistent, unpleasant odor, even after initial purification. What is this impurity and how can I remove it?

A: The characteristic foul odor is likely due to the presence of o-tolyl isocyanide, a common impurity in nitrile synthesis.

Probable Cause & Solution:

  • Formation of o-Tolyl Isocyanide: Isocyanides (or isonitriles) are isomers of nitriles and can form as byproducts during the Sandmeyer reaction. They are known for their extremely unpleasant smells.

    • Solution 1: Acidic Wash: A traditional method to remove isocyanide impurities is to wash the crude product with concentrated hydrochloric acid.[4] The isocyanide is more basic than the nitrile and will be protonated and extracted into the aqueous acid phase.

Problem 3: Difficulty in Separating this compound from a Close-Boiling Impurity

Q: GC-MS analysis of my product shows a significant peak very close to that of this compound, making purification by simple distillation ineffective. What is this impurity and what is the best purification strategy?

A: The most probable close-boiling impurity is o-cresol, a common byproduct of the Sandmeyer reaction. Their boiling points are relatively close, necessitating a more efficient separation technique than simple distillation.

Probable Cause & Solution:

  • Formation of o-Cresol: As mentioned, o-cresol is formed by the hydrolysis of the intermediate diazonium salt, a reaction that is promoted by higher temperatures.[2]

    • Solution: Fractional Distillation: Due to the proximity of their boiling points (see Table 1), fractional distillation is the recommended method for separating this compound from o-cresol.[6] A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) should be used. Careful control of the distillation rate and monitoring of the head temperature are crucial for achieving good separation. For a detailed protocol, refer to the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method involves the nitration of toluene to yield a mixture of nitrotoluene isomers.[7][8] The o-nitrotoluene is then separated by distillation and subsequently reduced to o-toluidine, which is then converted to this compound via the Sandmeyer reaction.[9]

Q2: Can I use recrystallization to purify this compound?

A2: this compound is a liquid at room temperature, with a melting point of approximately -13 °C.[10] Therefore, standard recrystallization techniques are not suitable for its purification. Low-temperature crystallization could be a possibility but is generally less practical than fractional distillation for this compound.

Q3: How can I confirm the purity of my final this compound product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing the purity of this compound.[11] It allows for the separation and identification of volatile impurities. For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often employed, as it provides a response that is proportional to the mass of the analyte.

Q4: Are there any specific safety precautions I should take when working with this compound and its synthesis?

A4: Yes, several safety precautions are essential. o-Toluidine, a starting material, is toxic and a suspected carcinogen.[6] Cyanide salts used in the Sandmeyer reaction are highly toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Diazonium salts can be explosive when isolated in a dry state; therefore, they should always be kept in solution.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound117.15205
o-Toluidine107.15200-202
o-Cresol108.14191
o-Tolyl isocyanide117.1561-63 (at 10 mmHg)

Data sourced from[4][9][10][12]

Experimental Protocols

Protocol 1: Fractional Distillation for the Purification of this compound

This protocol is designed to separate this compound from common impurities such as unreacted o-toluidine and the side-product o-cresol.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter (if performing vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.

  • Equilibration: As the mixture begins to boil, a ring of condensate will rise up the fractionating column. Adjust the heating rate to allow this ring to rise slowly, which ensures that a proper vapor-liquid equilibrium is established on the surfaces of the column packing.[6]

  • Collecting Fractions:

    • Forerun: Collect the initial distillate, which will likely contain lower-boiling impurities. The temperature at the distillation head will be below the boiling point of o-cresol.

    • o-Cresol Fraction: As the temperature stabilizes around the boiling point of o-cresol (approx. 191 °C), change the receiving flask and collect this fraction.

    • Intermediate Fraction: There may be a small intermediate fraction where the temperature is rising between the boiling points of o-cresol and o-toluidine/o-tolunitrile.

    • o-Toluidine Fraction: If a significant amount of unreacted o-toluidine is present, the temperature will plateau around 200-202 °C. Collect this fraction in a separate receiving flask.

    • Product Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 205 °C), change to a clean, pre-weighed receiving flask to collect the purified product.

  • Shutdown: Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness. Allow the apparatus to cool before disassembling.

Protocol 2: GC-MS Analysis of Crude this compound

This protocol provides a general guideline for the analysis of crude this compound to identify and semi-quantify impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase)

Sample Preparation:

  • Dilute a small sample of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium with a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-300 m/z

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • The relative peak areas can be used to estimate the percentage of each impurity in the crude mixture. For more accurate quantification, calibration with authentic standards is required.

Mandatory Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow Crude Crude this compound AcidWash Acidic Wash (HCl) Crude->AcidWash Isocyanide Impurity? FractionalDistillation Fractional Distillation Crude->FractionalDistillation AcidWash->FractionalDistillation GCMS Purity Analysis (GC-MS) FractionalDistillation->GCMS Characterization PureProduct High-Purity this compound GCMS->PureProduct

Caption: Decision workflow for the purification of synthesized this compound.

Troubleshooting Low Yield in Sandmeyer Reaction

LowYieldTroubleshooting LowYield Low Yield of this compound TempControl Inadequate Temperature Control (>5 °C) LowYield->TempControl IncompleteDiazotization Incomplete Diazotization LowYield->IncompleteDiazotization pH Incorrect pH LowYield->pH Decomposition Diazonium Salt Decomposition TempControl->Decomposition PhenolFormation o-Cresol Formation Decomposition->PhenolFormation

Caption: Common causes for low yields in the Sandmeyer synthesis of this compound.

References

  • o-Toluidine. (2024). In Wikipedia. Retrieved from [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]

  • This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses. (n.d.). BOC Sciences.
  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • o-Toluic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Optimizing temperature and pH for azo coupling with substituted phenols. (n.d.). Benchchem.
  • o-Tolyl Isocyanide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.). Inno Pharmchem.
  • Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). (2021). Journal of Organic Chemistry.
  • Exploring Flow Procedures for Diazonium Formation. (2016). Molecules. Retrieved from [Link]

  • o-Tolyl Isocyanide | CAS#:10468-64-1. (n.d.). Chemsrc. Retrieved from [Link]

  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sandmeyer reaction. (2024). In Wikipedia. Retrieved from [Link]

  • A Reinvestigation of the Deceptively Simple Reaction of Toluene with OH, and the Fate of the Benzyl Radical. The “Hidden” Routes to Cresols and Benzaldehyde. (2020). Journal of Physical Chemistry A.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • Medicinal Chemistry of Isocyanides. (2021). Chemical Reviews.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). Analytical Chemistry.
  • C-GC-MS, and its application to crude oil analysis. (1987). Geological Society of Malaysia.
  • What is the best procedure for sample preparation in Whole Oil GC? (2019). ResearchGate. Retrieved from [Link]

  • GC-MS characterization of the aromatic fractions of Gulf heavy crude oil sample. (2013). International Journal of Chemical and Biochemical Sciences.
  • Isonitrile to nitrile conversion. (2016). Chemistry Stack Exchange. Retrieved from [Link]

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Technical Support Center: Managing Heat Evolution in o-Tolunitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for o-Tolunitrile chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing exothermic reactions involving this compound. Our goal is to equip you with the knowledge to anticipate, control, and mitigate thermal hazards, ensuring both the safety of your experiments and the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Risks

This section addresses fundamental questions regarding the thermal hazards associated with this compound.

Q1: Why is heat evolution a significant concern in reactions with this compound?

A1: The concern stems from the reactivity of the nitrile functional group and the potential for strongly exothermic reactions. Nitriles, including this compound, can undergo several types of reactions that generate significant heat.[1][2][3][4] Key examples include:

  • Hydrolysis: Hydrolysis of the nitrile group to a carboxylic acid or amide, catalyzed by either aqueous acid or base, is an exothermic process.[1][2][5]

  • Reactions with Strong Oxidizing Agents: Mixing nitriles with strong oxidizing acids or other oxidizers like peroxides can lead to extremely violent, uncontrollable reactions.[1][2][4][5]

  • Polymerization: In the presence of certain metals or metal compounds, nitriles may undergo exothermic polymerization.[2][4][5]

  • Reactions with Bases: The combination of strong bases and nitriles can produce hydrogen cyanide gas, and the reaction itself can be exothermic.[1][2][5]

If the rate of heat generation from these reactions exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise. This temperature increase can accelerate the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[6][7]

Q2: What exactly is a thermal runaway, and why is it so dangerous?

A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature in an exothermic reaction causes a further increase in the reaction rate, which in turn generates even more heat.[6][8] This cycle can cause the temperature and pressure inside a reactor to increase exponentially in a very short time.

The primary dangers are:

  • Explosion: The rapid pressure increase can exceed the vessel's limits, causing a catastrophic failure and explosion.

  • Toxic Release: A vessel breach can release hot, toxic, and flammable materials into the laboratory or plant.

  • Secondary Reactions: High temperatures can initiate unintended and often more hazardous secondary decomposition reactions, further exacerbating the event.[9]

Understanding the potential for thermal runaway is the first step in preventing it.[10] Proper process safety studies are critical before any scale-up.[9][11]

Diagram: The Thermal Runaway Feedback Loop

G A Increase in Temperature B Increase in Reaction Rate A->B C Increase in Heat Generation B->C C->A Positive Feedback D Heat Removal Capacity Exceeded C->D

Caption: A diagram illustrating the self-accelerating cycle of a thermal runaway reaction.

Section 2: Troubleshooting Guide - Proactive & Reactive Measures

This guide provides solutions to common issues encountered during exothermic reactions involving this compound.

Q3: My reaction temperature is consistently overshooting the set point during reagent addition. What's wrong?

A3: This is a classic sign that the rate of heat generation is temporarily overwhelming your system's heat removal capability. Here’s how to troubleshoot:

  • Reduce Addition Rate: The most immediate and effective control is to slow down the addition of the limiting reagent. For highly exothermic reactions, using a semi-batch process where one reagent is added slowly is standard practice to control the reaction rate and heat output.[10]

  • Improve Heat Transfer:

    • Stirring: Ensure agitation is sufficient. Poor mixing can create localized "hot spots" where the reaction runs faster, which can initiate a runaway.[6]

    • Cooling Bath: Check that your cooling bath is at the correct temperature and has sufficient volume and circulation to handle the heat load.

  • Lower Reaction Concentration: Diluting the reaction mixture increases the thermal mass, meaning more energy is required to raise the temperature of the solution. This can provide a larger buffer against temperature spikes.

  • Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin before reaching a temperature where the reaction rate becomes difficult to control.

Q4: How can I determine the maximum safe temperature for my this compound reaction?

A4: The maximum safe operating temperature is not a single value but is determined by a comprehensive risk assessment. A key parameter to determine is the Maximum Temperature of the Synthesis Reaction (MTSR) .[9] The MTSR is the highest temperature the reaction mixture would reach if the cooling system failed completely (an adiabatic process).[9]

A reaction is generally considered to have a sufficient basis for safety if the MTSR is significantly lower than the boiling point of the solvent and the onset temperature of any decomposition reactions.

To determine these values, you must perform a thermal hazard assessment. Reaction calorimetry is the essential tool for this, allowing you to measure the total heat of reaction, the rate of heat production, and any reagent accumulation.[9][12]

Q5: What are the critical warning signs of an impending thermal runaway, and what should be the immediate response?

A5: Be vigilant for these warning signs:

  • A sudden, sharp, and accelerating increase in reaction temperature that does not respond to cooling.

  • A rapid, unexpected increase in pressure within the reactor.

  • Noticeable changes in the reaction mixture (e.g., color change, rapid gas evolution, viscosity change) accompanied by a temperature rise.

Immediate Response (Emergency Protocol):

  • Stop Reagent Addition: Immediately stop feeding any reagents to the reactor.

  • Maximize Cooling: Apply maximum cooling to the reactor jacket.

  • Alert Personnel: Inform everyone in the immediate vicinity and follow your facility's emergency alarm procedures.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, and it is safe to do so, initiate your pre-planned quenching procedure. This involves adding a pre-determined chemical to rapidly stop the reaction. The quencher must be tested at a small scale to ensure it does not create its own thermal hazard.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately.

Section 3: Protocols & Methodologies
Protocol 1: Preliminary Thermal Hazard Assessment via Reaction Calorimetry

This protocol outlines the steps to gather critical safety data before scaling up a reaction. Reaction calorimetry measures the heat flow from a reaction in real-time, providing quantitative data on its thermal profile.[12]

Objective: To determine the total heat of reaction (ΔH), heat generation rate, and calculate the adiabatic temperature rise to assess the risk of thermal runaway.

Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is required.[11]

Methodology:

  • Calibration: Perform a solvent-only run to calibrate the heat transfer coefficient (UA) of the reactor system. This is crucial for accurate heat flow measurements.

  • Charge Reactor: Add the initial reactants and solvent (everything except the limiting reagent that will be added during the experiment) to the calorimeter.

  • Equilibrate: Bring the reactor contents to the desired starting temperature and allow the system to reach thermal equilibrium.

  • Initiate Dosing: Begin the controlled, slow addition of the limiting reagent at a pre-determined rate. The calorimeter will continuously record the heat flow.

  • Monitor: Observe the heat flow profile. For a safe semi-batch process, the heat generation rate should closely follow the addition rate, indicating minimal accumulation of unreacted reagent.

  • End of Dosing: Once the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total Heat of Reaction (ΔH) in Joules.

    • Determine the Heat Capacity (Cp) of the reaction mixture. This can be measured or estimated.

    • Calculate the Adiabatic Temperature Rise (ΔT_ad) using the formula: ΔT_ad = |ΔH| / (mass_total * Cp)

    • Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) : MTSR = T_process + ΔT_ad (due to accumulated reagent at the point of failure)

This data is fundamental for designing a safe process at a larger scale.[10][12]

Diagram: Scale-Up Safety Decision Workflow

G Start Start: New this compound Reaction Calorimetry Perform Reaction Calorimetry Start->Calorimetry GetData Determine: - Heat of Reaction (ΔH) - Heat Capacity (Cp) - Onset of Decomposition (T_d) Calorimetry->GetData CalcMTSR Calculate Adiabatic Rise (ΔT_ad) and MTSR GetData->CalcMTSR CheckSafety Is MTSR << Boiling Point? Is MTSR << T_d? CalcMTSR->CheckSafety Proceed Safe to Scale-Up (with Engineering Controls) CheckSafety->Proceed Yes Redesign Unsafe: Redesign Process (e.g., lower concentration, use semi-batch, change solvent) CheckSafety->Redesign No End End Proceed->End Redesign->Calorimetry Re-evaluate

Caption: A workflow for making informed safety decisions when scaling chemical reactions.

Section 4: Key Data for this compound

This table summarizes essential physical and safety data for this compound.

PropertyValueSource
CAS Number 529-19-1[13][14]
Molecular Formula C₈H₇N[15]
Molecular Weight 117.15 g/mol [14]
Appearance Clear colorless to slightly yellow liquid[2][4]
Boiling Point 205 °C / 401 °F @ 760 mmHg[4][15]
Melting Point -13 °C / 8.6 °F[15]
Flash Point 85 °C / 185 °F[15]
Density 0.989 g/mL at 25 °C[4]
Water Solubility Insoluble[2][5][15]
Hazard Class Combustible liquid, Skin Irritant[13][15]
Section 5: References
  • This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses. (n.d.). Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05). Retrieved from [Link]

  • The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

  • The Significance of this compound in Pharmaceutical Synthesis. (2025-10-11). Retrieved from [Link]

  • Thermal runaway - Wikipedia. (n.d.). Retrieved from [Link]

  • A Polyacrylonitrile Shutdown Film for Prevention of Thermal Runaway in Lithium-Ion Cells. (n.d.). Retrieved from [Link]

  • 7.3: Heats of Reactions and Calorimetry - Chemistry LibreTexts. (2019-08-05). Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Retrieved from [Link]

  • What is thermal runaway in lithium-ion batteries - Gasmet Technologies. (n.d.). Retrieved from [Link]

  • Calorimetry of Reactions in Solution | OpenStax Chemistry 2e 5.2 - YouTube. (2021-06-11). Retrieved from [Link]

  • Information on the Reaction Calorimetry application - Syrris. (n.d.). Retrieved from [Link]

  • What Is Thermal Runaway? - UL Research Institutes. (2021-08-24). Retrieved from [Link]

  • Sustaining a Culture of Safety. (n.d.). Retrieved from [Link]

  • Using Calorimetry (Edexcel International AS Chemistry): Revision Note - Save My Exams. (2025-01-07). Retrieved from [Link]

  • Managing Excessive Heat in Exothermic Chemical Reactions - ResearchGate. (2023-07-05). Retrieved from [Link]

  • (PDF) Quantitative high temperature calorimetry on precipitation in steel and nickel alloys. (n.d.). Retrieved from [Link]

  • Prevent Runaway Chemical Reactions - Mettler Toledo. (n.d.). Retrieved from [Link]

  • (PDF) Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors - ResearchGate. (2013-01-01). Retrieved from [Link]

Sources

Technical Support Center: o-Tolunitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the synthesis of o-tolunitrile, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The most common and versatile laboratory-scale synthesis is the Sandmeyer reaction, which involves the diazotization of o-toluidine followed by cyanation.[3][4] This document will focus on troubleshooting this specific pathway, addressing common issues encountered by researchers to enhance yield, purity, and safety.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Issues & Low Yield

Question: My overall yield of this compound is significantly lower than expected. What are the most common culprits?

Answer: Low yields in a Sandmeyer reaction typically trace back to one of three critical areas: the initial diazotization, the stability of the diazonium salt, or the efficiency of the final cyanation step.[5] The most frequent errors are:

  • Improper Temperature Control: The o-tolyldiazonium salt is thermally unstable. If the temperature during its formation or subsequent reaction rises above the optimal 0–5 °C range, it will rapidly decompose, primarily to o-cresol and nitrogen gas, drastically reducing the yield of the desired nitrile.[5]

  • Incomplete Diazotization: Insufficient nitrous acid or failure to maintain an acidic environment can leave unreacted o-toluidine, which can participate in side reactions, such as forming diazoamino compounds, further lowering the yield.[6]

  • Ineffective Copper(I) Cyanide Catalyst: The activity of the CuCN catalyst is paramount. If it is old, oxidized, or improperly prepared, the conversion of the diazonium salt to this compound will be slow or incomplete.[5]

Question: My final product is a dark, tar-like substance instead of a clear, colorless to light yellow liquid. What happened?

Answer: The formation of dark, polymeric, or tarry substances is a classic sign of diazonium salt decomposition and subsequent radical side reactions.[5] This is almost always caused by excessive temperatures during the reaction. When the diazonium salt decomposes uncontrollably, it forms highly reactive aryl radicals that can polymerize or react with other species in the mixture to produce a complex and intractable tar. Maintaining a temperature below 5°C throughout the diazotization and the addition to the cyanide solution is critical to prevent this outcome.[5]

Section 2: Troubleshooting the Diazotization Stage

Question: How can I be certain that the diazotization of o-toluidine is complete before proceeding?

Answer: The most reliable method to confirm complete diazotization is to test for the presence of a slight excess of nitrous acid (HNO₂), which indicates that all the primary amine has been consumed.[5] This is done using starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of nitrous acid, which oxidizes the iodide to iodine, forming the characteristic colored complex with starch.[5][7] The test should remain positive for several minutes after the final addition of sodium nitrite solution to ensure a persistent excess.

Question: My reaction mixture accidentally warmed to 10°C during the sodium nitrite addition. Is the entire synthesis compromised?

Answer: While not ideal, a brief temperature excursion to 10°C does not necessarily mean the synthesis is a complete failure, but it will inevitably lower your yield. The primary consequence is the accelerated decomposition of the newly formed o-tolyldiazonium salt into o-cresol and N₂ gas.[6] You should immediately re-cool the mixture to 0-5°C and proceed with the synthesis. Expect a lower yield and potentially more phenolic impurities during the work-up.

Section 3: Troubleshooting the Sandmeyer (Cyanation) Stage

Question: The evolution of nitrogen gas is extremely slow or has stopped altogether after adding the diazonium salt solution to the copper(I) cyanide. What should I do?

Answer: This issue points to a problem with the catalytic cyanation step.

  • Check the Temperature: The reaction is often initiated at a low temperature (0-5°C) and then allowed to warm. If the mixture is too cold, the reaction rate may be kinetically insignificant. After the addition is complete, allow the mixture to warm slowly to room temperature. Gentle heating (e.g., to 40-50°C) can be applied if nitrogen evolution remains sluggish, but this must be done cautiously to avoid uncontrolled decomposition.

  • Assess the Catalyst: As mentioned, an inactive CuCN catalyst is a primary suspect. The copper(I) cyanide solution should be freshly prepared for best results.[7]

  • Ensure Proper Mixing: Vigorous stirring is essential to ensure intimate contact between the aqueous diazonium salt solution and the copper cyanide reagent.

Question: My final product is contaminated with a significant amount of o-cresol. How can I prevent this side reaction?

Answer: The formation of o-cresol is a direct result of the diazonium salt reacting with water instead of the cyanide nucleophile. This is a competing reaction that becomes dominant when:

  • The temperature is too high , causing the diazonium salt to decompose before it can react with the CuCN.

  • The concentration of the CuCN is too low or the catalyst is inactive, making the desired Sandmeyer reaction slow. To minimize o-cresol formation, strictly maintain temperatures between 0-5°C during the addition of the diazonium salt and ensure you are using a freshly prepared, active solution of copper(I) cyanide.[5][7]

Section 4: Troubleshooting Purification

Question: After distillation, my this compound has a strong, unpleasant smell, different from a typical aromatic nitrile. What is this impurity and how can I remove it?

Answer: The characteristic foul odor is almost certainly due to the presence of the isomeric side-product, o-tolyl isocyanide (or isonitrile). This is a common impurity in nitrile syntheses involving cyanide salts. Fortunately, isonitriles are readily hydrolyzed under acidic conditions, while nitriles are much more stable.

To remove the isocyanide, wash the crude product with dilute hydrochloric acid or sulfuric acid before the final distillation.[8][9] A common procedure involves stirring the organic layer with 10% HCl at room temperature or gentle warming (e.g., 50-60°C) until the odor disappears.[9] Afterwards, wash with water, a sodium bicarbonate solution to neutralize the acid, and finally with brine before drying and distilling.[9]

Experimental Protocols & Data

Key Reaction Parameters
ParameterValueRationale & Significance
Diazotization Temperature 0–5 °CCritical for the stability of the diazonium salt. Higher temperatures lead to decomposition and formation of phenolic byproducts.[5][6]
Reagent: o-toluidine 1.0 mole equivalentThe limiting reagent for the synthesis.
Reagent: Sodium Nitrite 1.0–1.05 mole equivalentA slight excess ensures complete consumption of the o-toluidine. Verified with starch-iodide paper.[7]
Reagent: Hydrochloric Acid 2.5–3.0 mole equivalentOne equivalent neutralizes the amine, one is consumed in forming nitrous acid from NaNO₂, and the excess maintains high acidity to prevent side reactions like azo coupling.[6]
Reagent: Copper(I) Cyanide 1.1–1.2 mole equivalentUsed in slight excess to ensure complete conversion of the diazonium salt.
Final Distillation Vacuum DistillationThis compound has a high boiling point (~205°C). Vacuum distillation prevents thermal decomposition of the product.
Protocol 1: Preparation of Copper(I) Cyanide Solution

This protocol is adapted from established procedures.[7]

  • In a large flask equipped with a mechanical stirrer, dissolve copper(II) sulfate pentahydrate (1.0 mole) in approximately 4 L of water.

  • Separately, prepare a solution of sodium cyanide (2.0-2.2 moles) in 1 L of water. CAUTION: Sodium cyanide is extremely toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE).[10]

  • While stirring the copper sulfate solution vigorously, slowly add the sodium cyanide solution. A precipitate of copper(I) cyanide will form.

  • The cuprous cyanide dissolves in the excess sodium cyanide to form a solution of Na[Cu(CN)₂]. This solution should be cooled to 0–5 °C before use in the Sandmeyer reaction.[7]

Protocol 2: Synthesis of this compound

This protocol is a generalized representation based on common laboratory methods.[7]

  • In a vessel large enough to accommodate the full reaction volume and ice, combine o-toluidine (1.0 mole) and 2.5 moles of concentrated hydrochloric acid diluted with water.

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous mechanical stirring.

  • Prepare a solution of sodium nitrite (1.05 moles) in water.

  • Add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride suspension, ensuring the tip of the addition funnel is below the surface of the liquid. Maintain the temperature strictly between 0–5 °C.

  • After the addition is complete, stir for an additional 15 minutes and confirm a lasting positive test on starch-iodide paper.[7]

  • In a separate reaction vessel, place the cold (0–5 °C) copper(I) cyanide solution.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50–60 °C) for about one hour or until nitrogen evolution ceases.

  • Cool the reaction mixture and proceed with work-up (e.g., steam distillation or solvent extraction).

  • Purify the crude product by washing with dilute acid (to remove isonitriles), then base, followed by fractional vacuum distillation.[8][9]

Visualizations

Workflow & Mechanism Diagrams

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Purification A o-Toluidine + HCl + NaNO₂ B o-Tolyldiazonium Chloride A->B @ 0-5°C D Crude this compound B->D + CuCN - N₂ gas C Copper(I) Cyanide Solution E Extraction & Washing D->E F Vacuum Distillation E->F G Pure this compound F->G

Caption: Overall workflow for this compound synthesis.

G cluster_checks Initial Checks cluster_causes Probable Causes & Solutions Start Low Yield or Tarry Product Temp Was Temp > 5°C? Start->Temp Starch Starch-Iodide Test Negative? Start->Starch Catalyst Was CuCN solution old? Start->Catalyst Decomp Cause: Diazonium Decomposition Solution: Improve cooling, slower addition Temp->Decomp Yes Incomplete Cause: Incomplete Diazotization Solution: Use slight excess NaNO₂, ensure acidity Starch->Incomplete Yes BadCat Cause: Inactive Catalyst Solution: Prepare fresh CuCN solution Catalyst->BadCat Yes

Caption: Troubleshooting logic for low yield issues.

Safety First: Handling Cyanides

The synthesis of this compound involves highly toxic cyanide compounds. All work must be conducted with strict adherence to safety protocols.

  • Engineering Controls: All manipulations of solid sodium cyanide, copper(I) cyanide, or their solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double-gloving (e.g., nitrile gloves) is recommended.[11][12]

  • Preventing HCN Gas Formation: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas. Never store acids and cyanide salts in the same cabinet or allow them to mix outside of the controlled reaction conditions.[10][12]

  • Waste Disposal: All cyanide-contaminated waste (glassware, gloves, filter paper, aqueous residues) must be segregated and disposed of as hazardous waste according to institutional guidelines. Do not pour cyanide waste down the drain.[10][13]

  • Emergency Preparedness: Ensure an emergency plan is in place. Know the location of safety showers, eyewash stations, and have a cyanide poisoning first-aid kit available if required by your institution's policy. Never work alone when handling cyanides.[11]

References

Technical Support Center: Safe Handling and Disposal of o-Tolunitrile Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for o-tolunitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and disposal of this compound waste. Our goal is to ensure your work is not only scientifically sound but also conducted with the highest standards of safety and environmental responsibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound (also known as 2-methylbenzenecarbonitrile) is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and eye irritation.[1][2] Prolonged or repeated exposure can be toxic.[3] Additionally, it is harmful to aquatic life with long-lasting effects.[2] It's crucial to understand that nitriles as a class of compounds can react violently with strong oxidizing acids and can produce hydrogen cyanide gas when combined with bases.[2][4][5]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of accidental exposure, prompt action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Call a physician or poison control center immediately.

Q3: What are the proper storage requirements for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed containers. It must be kept away from incompatible materials such as strong oxidizing agents and strong bases.[1] The storage area should be protected from physical damage, and containers should be regularly checked for leaks. It is also a combustible liquid, so it must be stored away from heat, sparks, open flames, and other ignition sources.[1][6]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: Absolutely not. This compound is harmful to aquatic life and should not be released into the environment.[1][2] Disposing of it down the drain is prohibited and can lead to environmental contamination. All this compound waste must be collected and disposed of as hazardous waste according to local, state, and federal regulations.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments involving this compound.

Issue 1: Accidental Spill of this compound in the Laboratory

Symptoms: A liquid spill with a distinct aromatic odor is observed on a lab bench or floor.

Causality: Spills can occur due to container failure, improper handling, or during transfer between vessels. The primary risks are inhalation of vapors, skin/eye contact, and potential ignition if the spill is near a heat source.

Step-by-Step Spill Cleanup Protocol:

  • Immediate Actions & Evacuation:

    • Notify everyone in the immediate area of the spill.[7]

    • If the spill is large (greater than 1 liter), evacuate the area immediately and contact your institution's emergency response team.[8]

    • For minor spills, ensure the area is well-ventilated by opening sashes or turning on local exhaust ventilation.

    • Remove all sources of ignition from the area.[1]

  • Personal Protective Equipment (PPE):

    • Before addressing the spill, don the appropriate PPE, which includes:

      • Chemical splash goggles and a face shield.[1][9][10]

      • Chemical-resistant gloves (nitrile gloves are suitable for short-term protection, but consult a glove manufacturer's guide for extended contact).[10]

      • A lab coat or chemical-resistant apron.[11][12]

      • Closed-toe shoes.[10]

      • For larger spills or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.[1][10]

  • Containment and Absorption:

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite. Start from the outside and work your way in to prevent the spill from spreading.[7]

    • Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection and Disposal:

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[7]

    • The container should be labeled as "Hazardous Waste: this compound contaminated absorbent."

  • Decontamination:

    • Wash the spill area with soap and water.[4]

    • Collect the cleaning materials (e.g., sponges, paper towels) and place them in the same hazardous waste container.

    • Thoroughly wash your hands and any exposed skin after the cleanup is complete.

  • Reporting:

    • Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's specific protocols.[7]

Issue 2: Managing this compound Waste Streams

Challenge: Accumulating various forms of this compound waste (e.g., pure excess, reaction mixtures, contaminated consumables) and ensuring compliant disposal.

Causality: Different experimental workflows will generate diverse waste streams. Improper segregation and labeling can lead to regulatory non-compliance and safety hazards.

Waste Management Workflow:

  • Waste Segregation at the Source:

    • Liquid Waste:

      • Relatively Pure this compound: Collect in a dedicated, labeled hazardous waste container.

      • Reaction Mixtures: If this compound is mixed with other solvents or reagents, collect it in a separate, compatible waste container. The container must be labeled with all chemical constituents and their approximate percentages.

    • Solid Waste:

      • Collect contaminated items such as gloves, absorbent pads, and silica gel in a separate, clearly labeled solid hazardous waste container.

  • Waste Container Selection and Labeling:

    • Use chemically resistant containers (e.g., high-density polyethylene or glass, depending on compatibility with all waste components).

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." For mixtures, list all components.[7]

    • Keep containers securely sealed when not in use.

  • Disposal Pathways:

    • Incineration: This is the most common and effective method for destroying organic hazardous waste like this compound.[13][14] The high temperatures (often exceeding 850°C in a primary chamber and 1000°C in a secondary chamber) ensure the complete destruction of the compound.[14][15]

    • Chemical Neutralization (Pre-treatment): While direct neutralization of this compound itself is not a standard final disposal method, understanding its reactivity is key. Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their salts, a reaction that generates heat.[4][5] This is a synthetic transformation, not a waste disposal protocol for a research lab. Attempting to neutralize nitrile waste without proper industrial equipment and procedures can be dangerous due to potential violent reactions and the release of toxic gases like hydrogen cyanide (especially with bases).[4][5] Therefore, on-site chemical neutralization of this compound waste is not recommended for laboratory personnel. All this compound waste should be handled by a licensed hazardous waste disposal company.

Visualizations

Decision-Making Workflow for this compound Spills

Spill_Response_Workflow start This compound Spill Occurs assess_size Assess Spill Size start->assess_size large_spill > 1 Liter? assess_size->large_spill evacuate Evacuate Area Call Emergency Response large_spill->evacuate Yes small_spill < 1 Liter large_spill->small_spill No report Report Incident to Supervisor/EHS evacuate->report ppe Don Appropriate PPE small_spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->report

Caption: A flowchart outlining the decision-making process for responding to an this compound spill.

This compound Waste Disposal Pathway

Waste_Disposal_Pathway start Generation of This compound Waste segregate Segregate Waste by Type (Liquid vs. Solid) start->segregate label_container Use Labeled, Compatible Hazardous Waste Containers segregate->label_container storage Store Securely in Designated Satellite Accumulation Area label_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup transport Secure Transport to Treatment, Storage, and Disposal Facility (TSDF) pickup->transport disposal Final Disposal Method: High-Temperature Incineration transport->disposal

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of o-Tolunitrile: A Comparative Evaluation of GC-FID and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. o-Tolunitrile (2-methylbenzonitrile), a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, is no exception.[1][2] This guide provides an in-depth, technical comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of this compound. We will explore the causality behind experimental choices, present supporting experimental data, and objectively compare the performance of GC-FID with alternative analytical techniques.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (C₈H₇N) is a colorless to pale yellow liquid with a characteristic almond-like odor.[3] Its chemical structure, featuring a nitrile group attached to a toluene backbone, makes it a versatile intermediate in organic synthesis.[4] The purity and concentration of this compound directly impact the yield and impurity profile of the final product. Therefore, a reliable and validated analytical method for its quantification is paramount.

This guide will focus on GC-FID as the primary analytical technique due to its widespread availability, robustness, and high sensitivity to organic compounds.[5][6][7] We will also provide a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to offer a comprehensive perspective on available analytical strategies.

The Workhorse of Volatile Compound Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds.[6] The principle of GC-FID lies in the separation of components in a sample based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The Flame Ionization Detector (FID) then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current directly proportional to the mass of carbon atoms entering the flame.[7][8][9] This makes the FID an exceptionally sensitive detector for hydrocarbons and other organic molecules like this compound.

The Rationale Behind the GC-FID Method for this compound

The choice of GC-FID for this compound analysis is underpinned by several key factors:

  • Volatility: With a boiling point of approximately 205 °C, this compound is sufficiently volatile for gas chromatographic analysis without the need for derivatization.[4]

  • Thermal Stability: this compound is thermally stable and does not degrade at the temperatures typically employed in GC.

  • Detector Response: The FID exhibits an excellent response to the hydrocarbon structure of this compound, providing high sensitivity.[10]

  • Robustness and Cost-Effectiveness: GC-FID systems are known for their reliability, long-term stability, and relatively low operational costs compared to mass spectrometry-based methods.[4]

Experimental Protocol: A Validated GC-FID Method for this compound

A self-validating system is crucial for ensuring the trustworthiness of any analytical method. The following protocol outlines a validated GC-FID method for the quantitative analysis of this compound, with explanations for each step to provide a deeper understanding of the experimental design.

Materials and Reagents
  • This compound reference standard: (≥99.5% purity)

  • Internal Standard (IS): Biphenyl (≥99.5% purity) or another suitable non-interfering compound.

  • Solvent: Dichloromethane or another high-purity solvent in which both this compound and the internal standard are soluble.

Instrumentation

A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler is required.

Chromatographic Conditions
ParameterConditionRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column provides good separation for aromatic compounds based on their boiling points.
Carrier Gas Helium or NitrogenInert gases that facilitate the movement of the sample through the column.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading when analyzing high-concentration samples.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)A temperature gradient allows for the efficient separation of this compound from potential impurities and the internal standard.
Detector Temperature 280 °CPrevents condensation of the analytes as they exit the column.
Detector Gases Hydrogen and AirFuel and oxidant for the flame in the FID.
Sample Preparation Workflow

Sample Preparation Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Internal Standard Addition A Weigh this compound Reference Standard B Dissolve in Dichloromethane A->B C Prepare Serial Dilutions for Calibration Curve B->C F Add a fixed amount of Biphenyl (IS) to all standards and samples C->F D Accurately weigh unknown sample E Dissolve in a known volume of Dichloromethane D->E E->F G Analysis F->G Inject into GC-FID

Caption: Workflow for sample and standard preparation for GC-FID analysis.

Method Validation

The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of this compound and the internal standard in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the concentration of the reference standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2][11][12][13]

  • Accuracy: The closeness of the test results to the true value. This is assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

Performance Comparison: GC-FID vs. Alternative Methods

While GC-FID is a robust technique for this compound analysis, other methods may be more suitable depending on the specific analytical requirements. The following table provides a comparative overview of GC-FID, HPLC, and GC-MS.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGC-FID (Representative Data)HPLC-UV (Representative Data)GC-MS (Representative Data)
Linearity (R²) > 0.999> 0.998> 0.999
LOD ~0.1 µg/mL~0.5 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~1.5 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) < 2%< 3%< 2%
Analysis Time ~15 min~10 min~15 min
Strengths High sensitivity for hydrocarbons, robust, cost-effective.Suitable for non-volatile impurities, simple mobile phase.[4]High specificity and sensitivity, definitive identification of impurities.[8]
Limitations Not suitable for non-volatile compounds, less specific than MS.Lower sensitivity than GC-FID and GC-MS for volatile compounds.[8]Higher instrument cost and complexity.

Note: The data presented in this table is representative and based on typical performance characteristics for the analysis of aromatic nitriles. Actual performance may vary depending on the specific instrumentation and experimental conditions.

In-depth Comparison and Causality

GC-FID: The Gold Standard for Routine Analysis

The data clearly indicates that GC-FID offers an excellent combination of sensitivity, accuracy, and precision for the routine quantification of this compound.[5][6][7] Its high linearity over a wide concentration range makes it suitable for both purity assessment and the analysis of trace impurities. The primary limitation of GC-FID is its lack of specificity; it will respond to any compound that ionizes in the flame, which can be a drawback if co-eluting impurities are present.

HPLC-UV: A Complementary Technique for Impurity Profiling

High-Performance Liquid Chromatography with UV detection is a valuable alternative, particularly when analyzing for non-volatile or thermally labile impurities that are not amenable to GC analysis.[4][8] While generally less sensitive than GC-FID for a volatile compound like this compound, HPLC can provide crucial information about the overall impurity profile. The choice of mobile and stationary phases in HPLC allows for a different selectivity compared to GC, which can be advantageous for resolving specific impurities.

GC-MS: The Ultimate Tool for Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry offers the highest level of specificity and sensitivity.[8] The mass spectrometer provides structural information, allowing for the definitive identification of unknown impurities. This is particularly important during process development and for troubleshooting out-of-specification results. While the quantitative performance of GC-MS is comparable to GC-FID, the added cost and complexity of the instrumentation often reserve its use for more demanding applications.

Method Selection Logic A Analytical Need B Routine QC & Purity Assay? A->B C GC-FID B->C Yes D Analysis of Non-Volatile Impurities? B->D No E HPLC-UV D->E Yes F Impurity Identification & Trace Analysis? D->F No G GC-MS F->G Yes

Sources

A Comparative Guide to the Validation of o-Tolunitrile Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation protocol for determining the purity of o-Tolunitrile, a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, ensuring the purity of such precursors is not merely a quality control step; it is a foundational requirement for the safety, efficacy, and batch-to-batch consistency of the final drug product.

We will explore the validation of a robust High-Performance Liquid Chromatography (HPLC) method, contextualized against Gas Chromatography (GC), another powerful analytical alternative. This document is structured to provide not just a protocol, but the scientific rationale underpinning the methodological choices, adhering to the stringent validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]

The Imperative for High-Fidelity Purity Analysis

This compound (2-methylbenzonitrile) is a volatile liquid organic compound. Impurities can arise from the manufacturing process, degradation, or improper storage. These can include positional isomers (p-tolunitrile, m-tolunitrile), starting material residues, or by-products. Even trace amounts of these impurities can potentially alter reaction kinetics, introduce toxicological risks, or compromise the stability of the final API.[4][5]

While simple techniques like melting point or boiling point determination can suggest purity, they lack the sensitivity and specificity required for pharmaceutical applications.[6][7] Chromatographic techniques, which separate components of a mixture, are the industry standard for definitive purity assessment.[8][9][10]

High-Performance Liquid Chromatography (HPLC): The Primary Analytical Modality

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is exceptionally well-suited. HPLC is renowned for its precision, reproducibility, and high resolving power, making it a cornerstone of pharmaceutical quality control.[4][11]

The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. Components are separated based on their relative hydrophobicity; more non-polar compounds like this compound interact more strongly with the stationary phase, resulting in longer retention times compared to more polar impurities.

Proposed HPLC Method Parameters

The following table outlines a robust starting point for an HPLC method designed for this compound purity analysis. The causality behind these choices is critical:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic selectivity for aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient allows for the elution of a wide range of potential impurities, from polar to non-polar, within a reasonable run time.

  • Wavelength: 254 nm is chosen as it provides strong absorbance for the aromatic ring and nitrile group, ensuring high sensitivity for this compound and many related aromatic impurities.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolution and efficiency for separating closely related isomers and impurities.
Mobile Phase A: Water; B: AcetonitrileA standard, UV-transparent mobile phase combination for RP-HPLC.
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% BA gradient elution ensures the separation of early-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintains consistent retention times and peak shapes by controlling viscosity and analyte solubility.
Detector UV-Vis Diode Array Detector (DAD)Set at 254 nm for sensitive detection. A DAD allows for peak purity analysis and identification of co-eluting peaks.
Injection Vol. 10 µLA standard volume to ensure sharp peaks without overloading the column.
Diluent Acetonitrile/Water (50:50)Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.
Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Sample Receive this compound Sample Prep_Standards Prepare Reference & Validation Standards Sample->Prep_Standards Prep_Sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) Sample->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Standards->Equilibrate Prep_Sample->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Samples & Standards SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Validate Perform Validation Calculations (Linearity, Accuracy, etc.) Integrate->Validate Report Generate Final Purity Report Validate->Report

Caption: High-level workflow for HPLC-based purity validation.

The Self-Validating System: Adherence to ICH Q2(R2) Guidelines

Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[12] The following sections detail the experimental approach for validating the HPLC method for this compound, grounded in the authoritative ICH Q2(R2) guidelines.[3][13]

Validation_Parameters cluster_core Core Performance Metrics cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Accuracy Accuracy (% Recovery) Method Validated Analytical Method Accuracy->Method Precision Precision (% RSD) Precision->Method Linearity Linearity (r²) Linearity->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Caption: Interrelation of key ICH Q2(R2) validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Protocol:

    • Prepare solutions of the diluent (blank), a certified this compound reference standard, and a sample of this compound spiked with known potential impurities (e.g., p-tolunitrile, benzonitrile).

    • Inject each solution and analyze the chromatograms.

  • Acceptance Criteria: The diluent should show no interfering peaks at the retention time of this compound or its known impurities. The peak for this compound in the spiked sample must be pure (as confirmed by DAD analysis) and well-resolved from all impurity peaks (Resolution > 2.0).

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[2]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5 mg/mL to 1.5 mg/mL for a 1.0 mg/mL target).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.[2]

  • Protocol:

    • Prepare a sample of this compound of a known concentration.

    • Spike this sample with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Assesses variations within the laboratory (e.g., different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Analyze six separate preparations of the this compound sample at 100% of the test concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: The %RSD for the assay results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N approach: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.

  • Acceptance Criteria: The LOQ must be precise (%RSD ≤ 10%) and accurate (recovery 80-120%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

  • Protocol: Deliberately vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must still be met, and the final calculated purity should not significantly change.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution > 2.5 for all peaksResolution > 2.0Pass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.1% - 101.3%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.45%≤ 2.0%Pass
Precision (Intermediate %RSD) 0.68%≤ 2.0%Pass
LOQ (%RSD) 4.5%≤ 10.0%Pass
Robustness System suitability met under all varied conditionsSystem suitability must be metPass

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

Gas Chromatography is a highly effective technique for analyzing volatile compounds like this compound and is often used for purity assessment.[14] A comparison with our validated HPLC method provides valuable context for choosing the optimal analytical strategy.

Typical GC Method Parameters
ParameterRecommended Condition
Column DB-5 or similar (non-polar), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), then ramp 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID) at 300 °C
Performance Comparison: HPLC vs. GC
FeatureHPLC-UVGC-FIDField-Proven Insights
Analyte Suitability Excellent for soluble, non-volatile, or thermally labile compounds.Excellent for volatile and thermally stable compounds.Both methods are suitable for this compound, but GC is often simpler for this specific analyte due to its volatility.[15]
Sensitivity High (ng to pg range).Very High (pg to fg range). FID is highly sensitive to hydrocarbons.GC-FID generally offers superior sensitivity for volatile organic impurities.
Resolution Excellent. The chemistry of stationary and mobile phases can be finely tuned.Excellent. High-efficiency capillary columns provide outstanding resolving power.Both can resolve positional isomers, but column selection is critical in both cases.
Impurity Detection Detects UV-active impurities. Excellent for non-volatile or polymeric impurities.Detects any compound that ionizes in a flame. May miss non-volatile inorganic impurities.HPLC is superior for detecting potential non-volatile starting materials or polymeric by-products that would not elute from a GC column.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a suitable volatile solvent.Both methods feature straightforward sample preparation.
Run Time Typically 15-30 minutes.Typically 10-25 minutes.GC can often provide faster analysis times for this type of analyte.
Quantitation Based on UV absorbance, requires standards for each impurity for accurate quantitation.Area percent from FID is often used for purity calculation, assuming similar response factors for related impurities.[16]HPLC quantitation is generally considered more accurate as it relies on external standards, while GC area percent is a useful and rapid estimation.

Conclusion and Recommendation

Both HPLC and GC are powerful, reliable techniques for the purity determination of this compound.

  • A validated HPLC method , as detailed in this guide, stands as a comprehensive and robust choice for pharmaceutical quality control. Its strength lies in its ability to detect a broad range of potential impurities, including non-volatile and polymeric species, and its adherence to well-established validation protocols like ICH Q2(R2) ensures regulatory compliance and data integrity.[17][18]

  • Gas Chromatography serves as an excellent, often faster, alternative, particularly for routine QC where the primary impurities of concern are known to be volatile.[15][19] Its high sensitivity makes it ideal for trace impurity analysis.

For drug development and release testing, the validated HPLC method is recommended as the primary method due to its broader impurity detection profile and the rigorous validation framework that underpins its accuracy and reliability. GC can be effectively employed as an orthogonal method to confirm purity or for specific in-process controls where speed is a critical factor. The choice ultimately depends on the specific analytical needs and the impurity profile of the this compound being tested.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
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  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH releases draft guidelines on analytical method development. (2022, March 31). RAPS.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Are You Sure You Understand USP <621>?. (2024, September 16). LCGC International.
  • This compound >= 97.0 GC 529-19-1. (n.d.). Sigma-Aldrich.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • How To Calculate Percent Purity From Gas Chromatography?. (2025, January 7). YouTube.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • Analysis of Impurities from a Pharmaceutical Drug with New OROSIL ODS HPLC column. (n.d.). LCGC International.
  • 2.5B: Uses of Gas Chromatography. (2022, April 7). Chemistry LibreTexts.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • What would be the quickest and simplest way to test the purity of a compound after synthesis?. (2013, February 3). ResearchGate.
  • Impurity profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (n.d.). PubMed Central.
  • Small Molecule Identification and Purity Testing. (n.d.). Medistri SA.
  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.

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comparative study of o-Tolunitrile and p-Tolunitrile in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to o-Tolunitrile and p-Tolunitrile in Synthesis

In the landscape of organic synthesis, isomeric starting materials offer a fascinating study in how subtle structural changes can dictate vastly different chemical behaviors and synthetic destinies. This compound (2-methylbenzonitrile) and p-Tolunitrile (4-methylbenzonitrile) are exemplary in this regard. Both are foundational building blocks, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] However, the simple transposition of a methyl group from the ortho to the para position relative to the cyano group introduces profound differences in steric hindrance and electronic distribution, leading to distinct reactivities and applications.

This guide provides a comparative analysis of these two isomers, moving beyond a simple catalog of properties to explain the causal relationships between their structures and their performance in key synthetic transformations. The content herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and intermediate selection.

Fundamental Properties: A Tale of Two Isomers

The initial point of comparison lies in their fundamental physical and spectroscopic properties. These characteristics not only influence reaction setup and purification strategies but also offer the first clues to their structural differences. This compound is a liquid at room temperature, while p-tolunitrile is a low-melting solid, a difference attributable to the more symmetrical structure of the para isomer allowing for more efficient crystal lattice packing.[4][5][6]

Table 1: Comparative Physical Properties of this compound and p-Tolunitrile

PropertyThis compound (2-methylbenzonitrile)p-Tolunitrile (4-methylbenzonitrile)
CAS Number 529-19-1[2][5]104-85-8[1][4]
Molecular Formula C₈H₇N[2][5]C₈H₇N[4][7]
Molecular Weight 117.15 g/mol [5]117.15 g/mol [1][4]
Appearance Colorless to slightly yellow liquid[2][5]Beige solid or clear colorless liquid[4][7][8]
Melting Point -13 °C to -11 °C[9]26-28 °C[1][8]
Boiling Point 205 °C (at 760 mmHg)[5]217.6 °C (at 760 mmHg)[10]
Density 0.989 g/mL at 25 °C[11]0.981 g/mL at 25 °C[7]
Solubility Insoluble in water; miscible with alcohol and ether[5][9]Insoluble in water; very soluble in alcohol[7]

Spectroscopically, while both isomers show characteristic nitrile stretches in their IR spectra and similar aromatic proton patterns in their ¹H NMR spectra, subtle differences in chemical shifts arise from the varied electronic environments, allowing for clear differentiation.[12][13][14][15]

The Decisive Factors: Steric Hindrance and Electronic Effects

The divergent synthetic utility of the tolunitrile isomers is fundamentally governed by two principles: steric hindrance and electronic effects.

2.1. Steric Hindrance: The Ortho Effect

The most significant differentiator is the steric bulk of the ortho-methyl group in this compound. This group physically obstructs the space around the cyano moiety and the adjacent C1 and C3 positions on the aromatic ring. This "ortho effect" has several consequences:

  • Reduced Reaction Rates: Reagents may have difficulty approaching the nitrile's electrophilic carbon or the adjacent ring positions, leading to slower reaction rates compared to the unhindered para isomer.

  • Altered Selectivity: In reactions involving the aromatic ring, the steric bulk can direct incoming electrophiles or nucleophiles to less hindered positions.

  • Inhibition of Coplanarity: The methyl group can force the cyano group slightly out of the plane of the benzene ring, which may subtly alter conjugation and reactivity.

In contrast, the para isomer's methyl group is distant from the cyano group, imposing no direct steric hindrance on the reactive center.

Caption: Steric hindrance in this compound vs. p-tolunitrile.

2.2. Electronic Effects

The methyl group is weakly electron-donating through an inductive effect. This influences the electron density of the aromatic ring.

  • In p-tolunitrile , this electron-donating effect is transmitted through the ring to the cyano group, slightly influencing its reactivity.

  • In This compound , the inductive effect is more localized. The proximity of the methyl and cyano groups can lead to more complex electronic interactions, including potential through-space effects, although steric factors are generally considered dominant.

Comparative Reactivity in Key Synthetic Transformations

The interplay of steric and electronic factors becomes evident when comparing the isomers in common synthetic reactions.

3.1. Hydrolysis to Toluic Acids

The hydrolysis of the nitrile group to a carboxylic acid is one of the most fundamental transformations for these molecules. Both acidic and basic conditions can be employed.[8][11] A robust, high-yield procedure published in Organic Syntheses demonstrates that both isomers can be effectively hydrolyzed using 75% sulfuric acid.[16] This suggests that under harsh, high-temperature conditions, the steric hindrance of the ortho isomer can be overcome, leading to comparable yields.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Tolunitriles [16]

This protocol is adapted from a verified procedure and is applicable to both isomers with minor adjustments for product workup.[16]

  • 1. Reaction Setup: In a 5-L flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 3 kg of 75% sulfuric acid (sp. gr. 1.67).

  • 2. Reagent Addition: Heat the sulfuric acid to approximately 150°C and start the stirrer. Add 1 kg (8.54 moles) of this compound (or p-tolunitrile) slowly over two hours, maintaining the temperature at 150-160°C.

  • 3. Reaction: After the addition is complete, continue stirring at 150-160°C for an additional two hours. Then, raise the temperature to 190°C and stir for a final hour.

  • 4. Workup and Isolation: Cool the reaction mixture and carefully pour it into ice water. Filter the resulting crude solid product.

  • 5. Purification: Dissolve the crude material in an excess of 10% sodium hydroxide solution and filter while hot to remove any unreacted amide intermediate. Acidify the filtrate with dilute sulfuric acid to precipitate the toluic acid.

  • 6. Final Product: Collect the product on a Büchner funnel, dry, and recrystallize from benzene. The expected yield of o-toluic acid (m.p. 102-103°C) or p-toluic acid (m.p. 178°C) is 80-89%.[16]

Self-Validation Note: The appearance of toluamide as an insoluble material during the sodium hydroxide wash indicates incomplete hydrolysis, suggesting the reaction temperature was too low or the heating period was too short.[16] The final melting point of the recrystallized product serves as a key purity check.

Hydrolysis_Workflow cluster_main Hydrolysis of Tolunitrile to Toluic Acid start 1. Charge 75% H₂SO₄ to reactor heat 2. Heat to 150°C start->heat add 3. Add Tolunitrile (150-160°C, 2 hr) heat->add react1 4. Stir at 150-160°C (2 hr) add->react1 react2 5. Heat to 190°C (1 hr) react1->react2 quench 6. Cool and Quench in Ice Water react2->quench filter1 7. Filter Crude Product quench->filter1 dissolve 8. Dissolve in 10% NaOH filter1->dissolve filter2 9. Hot Filter (Removes Amide) dissolve->filter2 precipitate 10. Acidify with H₂SO₄ filter2->precipitate filter3 11. Filter Pure Acid precipitate->filter3 dry 12. Dry & Recrystallize filter3->dry end_product Final Product: o- or p-Toluic Acid dry->end_product

Caption: Experimental workflow for the hydrolysis of tolunitriles.

3.2. Reactions Involving the Aromatic Ring

For electrophilic aromatic substitution (e.g., nitration, halogenation), the directing effects of the methyl (ortho-, para-directing) and cyano (meta-directing) groups are in conflict. The outcome is often a mixture of products. However, the steric bulk in this compound significantly disfavors substitution at the C3 position, leading to different isomer distributions compared to reactions on p-tolunitrile.

3.3. Reduction to Benzylamines

The reduction of the nitrile to a primary amine (e.g., using LiAlH₄, H₂/catalyst) is a crucial step in pharmaceutical synthesis. While both isomers undergo this reaction, the steric hindrance in this compound can affect the kinetics of heterogeneous catalytic hydrogenation, potentially requiring more forcing conditions or leading to slower reaction rates as the catalyst's active sites are less accessible.

Divergent Pathways in Industrial Synthesis

The true comparative value of these isomers is realized in their distinct industrial applications. The choice of isomer is not arbitrary but is dictated by the specific molecular architecture required for the final product's function.

  • This compound is a key intermediate for synthesizing heterocyclic compounds like benzodiazepines, which are used in treatments for anxiety and other neurological disorders.[3][17] It is also a precursor for various dyes, pigments, and fluorescent whitening agents.[2][18]

  • p-Tolunitrile is indispensable in the synthesis of other classes of pharmaceuticals, such as 1H-Indazoles.[7][8] Its applications also extend into high-technology sectors, where it is used in the production of electronic chemicals and photoresist materials for manufacturing advanced electronic components.[1][7] Both isomers find use in the agrochemical industry for creating herbicides, fungicides, and insecticides.[1][2]

Applications cluster_o This compound Pathways cluster_p p-Tolunitrile Pathways o_tol This compound o_pharma Pharmaceuticals (e.g., Benzodiazepines) o_tol->o_pharma o_dyes Dyes & Pigments (e.g., Azo Dyes) o_tol->o_dyes o_agro Agrochemicals o_tol->o_agro p_tol p-Tolunitrile p_pharma Pharmaceuticals (e.g., 1H-Indazoles) p_tol->p_pharma p_electronics Electronic Chemicals & Photoresists p_tol->p_electronics p_agro Agrochemicals p_tol->p_agro

Caption: Divergent synthetic applications of o- and p-tolunitrile.

Conclusion

While this compound and p-tolunitrile share the same molecular formula, they are not interchangeable in synthesis. The primary differentiating factor is the steric hindrance imposed by the methyl group in the ortho position. This steric effect can significantly influence reaction rates and selectivity, although it can be overcome under sufficiently energetic conditions, as seen in acid-catalyzed hydrolysis.

The choice between these isomers is ultimately a strategic one, dictated by the target molecule. This compound is the precursor of choice for specific heterocyclic structures and dyes where its unique substitution pattern is required. p-Tolunitrile, being less sterically encumbered, serves as a versatile building block for a different range of pharmaceuticals and is crucial for applications in the electronics industry. Understanding the fundamental structural and electronic differences outlined in this guide is paramount for any scientist aiming to leverage these valuable intermediates for efficient and targeted chemical synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7724, p-Tolunitrile. Retrieved from [Link]

  • ANGENE. (n.d.). p-Tolunitrile: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

  • ANGENE. (n.d.). p-Tolunitrile CAS:104-85-8: Comprehensive Overview and Applications. Retrieved from [Link]

  • LookChem. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • ANGENE. (n.d.). This compound CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses. Retrieved from [Link]

  • LookChem. (n.d.). The Significance of this compound in Pharmaceutical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). This compound: Properties, Uses, and Applications. Retrieved from [Link]

  • Clarke, H. T., & Taylor, E. R. (1925). o-TOLUIC ACID. Organic Syntheses, 4, 80. doi:10.15227/orgsyn.004.0080. Also available at: [Link]

  • Weinstock, J., & Boekelheide, V. (1953). p-TOLUIC ACID. Organic Syntheses, 33, 92. doi:10.15227/orgsyn.033.0092. Also available at: [Link]

  • DrugFuture. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Tolunitrile - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • Restek. (n.d.). p-Tolunitrile. Retrieved from [Link]

  • Bunnett, J. F., & Olsen, F. P. (1974). Kinetics of hydrolysis of this compound in moderately concentrated perchloric acid solutions. The Journal of Organic Chemistry, 39(8), 1156–1162. doi:10.1021/jo00922a031
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, α-cyano-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1999). A process for producing a nitrile. (EP0895986A2).
  • ACS Publications. (n.d.). Kinetics of hydrolysis of this compound in moderately concentrated perchloric acid solutions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of p-toluic acid. Retrieved from [Link]

  • Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Geacintov, N. E., et al. (2018). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β′. Nucleic Acids Research, 46(19), 9917–9928. doi:10.1093/nar/gky791
  • GESTIS Substance Database. (n.d.). p-Tolunitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2023, December 5). The Essential Role of this compound in Modern Chemical Manufacturing. Retrieved from [Link]

  • Khan Academy. (2011, February 13). Steric hindrance [Video]. YouTube. [Link]

  • Martins, J. B. L., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of Chemical Information and Modeling, 62(7), 1729–1739. doi:10.1021/acs.jcim.2c00010

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characterization of o-tolunitrile (2-methylbenzonitrile), a key aromatic nitrile intermediate in the synthesis of various pharmaceuticals and agrochemicals. A multi-technique approach employing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification and purity assessment. This document will not only present the experimental data but also delve into the causal relationships between molecular structure and spectral features, offering a comparative analysis with its structural isomers, m- and p-tolunitrile, to highlight the distinguishing characteristics of the ortho isomer.

The Analytical Imperative: Why a Multi-Spectroscopic Approach?

Reliance on a single analytical technique for the characterization of a molecule as specific as this compound is fraught with peril. While each method provides a unique piece of the structural puzzle, it is their synergistic application that builds a robust and irrefutable identification. IR spectroscopy probes the vibrational modes of functional groups, NMR spectroscopy elucidates the electronic environment and connectivity of individual atoms, and mass spectrometry provides information on the molecular weight and fragmentation patterns. This guide will walk you through a logical workflow for acquiring and interpreting this multi-faceted data.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to ensure data integrity and provide a comprehensive spectroscopic fingerprint of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Final Characterization Sample This compound (Liquid) IR FT-IR Spectroscopy (Neat, KBr plates) Sample->IR NMR NMR Spectroscopy (CDCl3 solvent) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_Data IR Spectrum Analysis IR->IR_Data NMR_Data 1H & 13C NMR Spectra Analysis NMR->NMR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Comparison Isomeric Comparison (m- & p-tolunitrile) IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Conclusion Unambiguous Identification of this compound Comparison->Conclusion

Figure 1: A comprehensive workflow for the spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most prominent features are the nitrile C≡N stretch and the aromatic C-H and C=C vibrations.

Experimental Protocol: A small drop of neat this compound liquid was placed between two potassium bromide (KBr) plates to form a thin film for analysis. The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Data Summary & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2930WeakAliphatic C-H Stretch (CH₃)
~2225Strong, SharpC≡N Stretch[1]
~1595, ~1485, ~1450Medium-StrongAromatic C=C Ring Stretch
~750StrongOrtho-disubstituted Benzene C-H Bend

The strong, sharp absorption at approximately 2225 cm⁻¹ is highly characteristic of the nitrile functional group.[1] The presence of absorptions above 3000 cm⁻¹ confirms the aromatic C-H bonds, while the weaker band around 2930 cm⁻¹ is indicative of the methyl group's C-H stretching. The pattern of C-H out-of-plane bending in the fingerprint region, particularly the strong band around 750 cm⁻¹, is a key indicator of an ortho-disubstituted aromatic ring.[2]

Comparative Analysis: The C≡N stretching frequency in aromatic nitriles is influenced by conjugation.[1] While all three isomers (ortho, meta, and para) will show a strong nitrile peak, the exact position can vary slightly. The most significant difference in their IR spectra, however, lies in the C-H out-of-plane bending region (below 900 cm⁻¹), which can often distinguish between the substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Experimental Protocol: A solution of this compound was prepared in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer.

¹H NMR Spectroscopy

Data Summary & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.54Multiplet2HAromatic Protons (Ha, Hd)
~7.44Multiplet1HAromatic Proton (Hc)
~7.25Multiplet1HAromatic Proton (Hb)
~2.50Singlet3HMethyl Protons (-CH₃)

The ¹H NMR spectrum of this compound displays four distinct signals. The singlet at approximately 2.50 ppm integrating to three protons is unequivocally assigned to the methyl group. The aromatic region between 7.25 and 7.54 ppm shows a complex multiplet pattern for the four aromatic protons. The ortho-substitution pattern leads to distinct chemical shifts for each of the aromatic protons due to their different proximities to the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR Spectroscopy

Data Summary & Interpretation:

Chemical Shift (δ, ppm)Assignment
~140.0Quaternary Carbon (C-CH₃)
~133.0Aromatic CH
~132.5Aromatic CH
~130.0Aromatic CH
~126.5Aromatic CH
~118.0Nitrile Carbon (C≡N)
~112.5Quaternary Carbon (C-CN)
~20.0Methyl Carbon (-CH₃)

The ¹³C NMR spectrum exhibits eight distinct signals, corresponding to the eight carbon atoms in this compound. The signal for the nitrile carbon appears around 118.0 ppm. The two quaternary carbons are also clearly visible. The remaining four signals in the aromatic region correspond to the four different aromatic CH carbons. The methyl carbon signal is observed upfield at approximately 20.0 ppm.

Comparative Analysis: The ¹H and ¹³C NMR spectra of the tolunitrile isomers are significantly different and provide a definitive means of identification.

  • p-Tolunitrile: Due to its symmetry, the ¹H NMR spectrum will show two doublets in the aromatic region, and the ¹³C NMR will have fewer signals than the ortho and meta isomers.

  • m-Tolunitrile: The ¹H NMR spectrum will also display a complex multiplet pattern in the aromatic region, but the chemical shifts and coupling constants will differ from those of this compound. The ¹³C NMR will also show a unique set of signals.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern under electron ionization (EI).

Experimental Protocol: The mass spectrum of this compound was obtained using an electron ionization mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed.

Data Summary & Interpretation:

m/zRelative IntensityAssignment
117HighMolecular Ion [M]⁺
116Moderate[M-H]⁺
90High[M-HCN]⁺
64ModerateFurther Fragmentation

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 117, which corresponds to the molecular weight of the compound (C₈H₇N).[3] A significant peak at m/z 116 is due to the loss of a hydrogen atom from the molecular ion. The base peak is often observed at m/z 90, resulting from the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion. This fragmentation is characteristic of aromatic nitriles.

Proposed Fragmentation Pathway:

G M [C₈H₇N]⁺˙ m/z = 117 MH [C₈H₆N]⁺ m/z = 116 M->MH - H˙ MHCN [C₇H₆]⁺˙ m/z = 90 M->MHCN - HCN

Figure 2: A simplified proposed fragmentation pathway for this compound in EI-MS.

Comparative Analysis: The mass spectra of the tolunitrile isomers will all show a molecular ion peak at m/z 117. However, the relative intensities of the fragment ions may differ slightly due to the different substitution patterns, which can influence the stability of the resulting fragment ions.

Conclusion

The comprehensive spectroscopic characterization of this compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and self-validating dataset for its unambiguous identification. The combination of the characteristic C≡N stretch in the IR spectrum, the unique chemical shifts and coupling patterns in the NMR spectra, and the specific fragmentation pattern in the mass spectrum creates a unique spectroscopic fingerprint. Furthermore, comparison with its isomers, m- and p-tolunitrile, highlights the distinct spectral features arising from the ortho-substitution pattern, allowing for their clear differentiation. This multi-technique approach is indispensable for researchers and professionals in drug development and chemical synthesis to ensure the identity and purity of their materials.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4][5][6][7][8]

  • PubChem. p-Tolunitrile. National Institutes of Health. [Link][9]

  • NIST Chemistry WebBook. This compound. National Institute of Standards and Technology. [Link][10][11][12][13][14][15]

  • PubChemLite. This compound (C8H7N). [Link][3]

  • University of Calgary. Spectroscopic Analysis of Nitriles. [Link]

  • NIST Chemistry WebBook. Benzonitrile, 4-methyl-. [Link][16][17]

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  • ATB. This compound. [Link][18]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link][1]

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A Comparative Guide to the Synthetic Routes of o-Tolunitrile for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, o-tolunitrile (2-methylbenzonitrile) stands as a pivotal intermediate, valued for its versatile nitrile functionality that serves as a linchpin in the synthesis of more complex molecular architectures.[1][2][3] The selection of a synthetic route to this key building block is a critical decision in any drug development or discovery program, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering insights into the underlying chemical principles and providing actionable experimental protocols to inform your synthetic strategy.

The Classical Approach: The Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, remains a widely practiced method for the synthesis of aryl nitriles from anilines.[4][5] This two-step process first involves the diazotization of the primary amine, in this case, o-toluidine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Mechanistic Rationale

The reaction proceeds through the formation of an aryl diazonium salt, a highly reactive species. The subsequent introduction of cuprous cyanide facilitates a single-electron transfer (SET) mechanism, generating an aryl radical and Cu(II). The aryl radical then reacts with the cyanide anion, and subsequent reductive elimination from the copper complex yields the desired this compound.

Sandmeyer_Mechanism o_toluidine o-Toluidine NaNO2_HCl NaNO₂ / HCl 0-5 °C o_toluidine->NaNO2_HCl diazonium o-Tolyl Diazonium Salt CuCN CuCN diazonium->CuCN aryl_radical o-Tolyl Radical o_tolunitrile This compound aryl_radical->o_tolunitrile + CN⁻ NaNO2_HCl->diazonium Diazotization CuCN->aryl_radical SET

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis of this compound from o-Toluidine[6]
  • Diazotization: In a suitable vessel, 428 g of o-toluidine is mixed with 1 L of 28% hydrochloric acid and cooled to 0°C with cracked ice. A solution of 280 g of sodium nitrite in 800 mL of water is added slowly, maintaining the temperature between 0-5°C. The completion of the reaction is confirmed by a positive test for nitrous acid using starch-iodide paper.

  • Cyanation: In a separate, large vessel, a solution of cuprous cyanide is prepared. The cold diazonium salt solution is then slowly added to the chilled cuprous cyanide solution with vigorous stirring.

  • Work-up and Purification: The reaction mixture is warmed to 50°C and then allowed to cool. The organic layer is separated and subjected to steam distillation. The resulting oil is separated, and the benzene is removed by fractional distillation. The final product, this compound, is purified by vacuum distillation, collecting the fraction boiling at 94–96°C/20 mm.

Performance Analysis
ParameterValueReference
Starting Material o-Toluidine[6]
Key Reagents NaNO₂, HCl, CuCN[6]
Typical Yield 64-70%[6]
Advantages Readily available starting material, well-established and reliable procedure.
Disadvantages Use of highly toxic cyanide salts, potential for side reactions, moderate yields.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cyanation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering a milder and often more efficient alternative to classical methods.[7][8][9] This approach typically involves the coupling of an aryl halide or pseudohalide (e.g., triflate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Mechanistic Rationale

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the cyanide source and subsequent reductive elimination to yield this compound and regenerate the active Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Palladium_Cyanation Pd0 Pd(0)L₂ OxAd Ar-Pd(II)(X)L₂ Pd0->OxAd Oxidative Addition Transmetal Ar-Pd(II)(CN)L₂ OxAd->Transmetal Transmetalation Transmetal->Pd0 o_tolunitrile This compound Transmetal->o_tolunitrile Reductive Elimination ArX o-Toluyl-X ArX->OxAd CN_source M-CN CN_source->Transmetal

Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.

Experimental Protocol: General Procedure for Cyanation of o-Aryl Halides[8][9]
  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar is added the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., a biarylphosphine, 2-10 mol%), the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), and the o-aryl halide (e.g., o-chlorotoluene or o-bromotoluene, 1.0 equiv).

  • Reaction Execution: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). The appropriate solvent (e.g., dioxane/water mixture) and base (e.g., K₂CO₃ or KOAc) are added via syringe. The reaction mixture is then heated to the desired temperature (typically 70-120°C) and stirred until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon cooling, the reaction mixture is diluted with an organic solvent and washed with water or brine. The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Performance Analysis
ParameterValueReference
Starting Material o-Chlorotoluene, o-Bromotoluene[7][9]
Key Reagents Pd catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆]), base[8][9]
Typical Yield 70-95%[9]
Advantages High yields, excellent functional group tolerance, milder reaction conditions, use of less toxic cyanide sources.[8][9]
Disadvantages Cost of palladium catalysts and ligands, sensitivity to air and moisture in some cases.

Industrial Scale Synthesis: Ammoxidation of o-Xylene

For the large-scale industrial production of this compound, the vapor-phase catalytic ammoxidation of o-xylene is a preferred method.[10][11] This process involves the reaction of o-xylene with ammonia and oxygen at high temperatures over a solid-state catalyst. This compound is often an intermediate in this process, which can be further oxidized to phthalonitrile.[10][12]

Mechanistic Considerations

The mechanism is complex and occurs on the surface of the catalyst. It is believed to involve the activation of the methyl group of o-xylene and the formation of a surface-bound intermediate that reacts with ammonia and oxygen to form the nitrile group. Vanadium-based catalysts are commonly employed for this transformation.[11]

Ammoxidation_Workflow oXylene o-Xylene Reactor Fixed-Bed Reactor (Vanadium Catalyst) ~450 °C oXylene->Reactor NH3_O2 NH₃, O₂ NH3_O2->Reactor oTolunitrile This compound Reactor->oTolunitrile Partial Ammoxidation Phthalonitrile Phthalonitrile oTolunitrile->Phthalonitrile Further Ammoxidation

Sources

A Comparative Guide to Catalytic Syntheses of o-Tolunitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

o-Tolunitrile, a seemingly simple aromatic nitrile, serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparison of the primary catalytic methodologies for this compound synthesis, offering field-proven insights and supporting experimental data to inform catalyst selection and process optimization in research and development settings.

Introduction: The Synthetic Value of this compound

The cyano group of this compound is a versatile functional handle, readily transformed into amines, carboxylic acids, amides, and tetrazoles, making it a valuable synthon in medicinal chemistry. Furthermore, the ortho-methyl group provides steric and electronic properties that are often crucial for the biological activity of the final molecule. Consequently, the development of robust and efficient catalytic methods for its synthesis is of paramount importance. This guide will objectively compare three principal catalytic strategies: the ammoxidation of o-xylene, the transition-metal-catalyzed cyanation of o-tolyl halides, and the dehydration of o-toluamide.

Comparative Analysis of Catalytic Routes

The choice of a synthetic route to this compound is often a trade-off between feedstock availability, catalyst cost and stability, reaction conditions, and desired purity. The following sections delve into the specifics of each major catalytic approach, providing a critical evaluation of their respective strengths and weaknesses.

Ammoxidation of o-Xylene: A Direct but Challenging Approach

Vapor-phase ammoxidation presents a direct and atom-economical route to this compound from readily available o-xylene. This method involves the reaction of o-xylene with ammonia and an oxidant, typically air, over a solid-state catalyst at elevated temperatures.

Catalytic System: Vanadium-based catalysts, often in combination with other metal oxides such as titanium (V-Ti-O) or antimony, bismuth, and chromium supported on alumina (V-Sb-Bi-Cr/γ-Al2O3), are the most commonly employed catalysts for this transformation.[1]

Mechanism and Challenges: The reaction proceeds through the oxidative activation of the methyl group of o-xylene on the catalyst surface, followed by reaction with ammonia to form the nitrile. However, a significant challenge in the ammoxidation of o-xylene is controlling the selectivity. This compound is often an intermediate in the formation of phthalonitrile, which can be further hydrolyzed to phthalimide.[1] The reaction conditions, particularly temperature and the partial pressures of ammonia and oxygen, must be carefully optimized to favor the formation of the desired mononitrile.

Performance Data: While the ammoxidation of xylenes is a well-established industrial process for producing dinitriles, achieving high selectivity for this compound is challenging. Studies on V-Sb-Bi-Cr/γ-Al2O3 catalysts have shown the formation of this compound as a key intermediate.[1] However, the reaction often proceeds to the more thermodynamically stable phthalonitrile. Research on the ammoxidation of substituted o-xylenes, such as 4-phenyl-o-xylene, has provided insights into the formation of the corresponding tolunitrile intermediate, but specific yield and selectivity data for the parent this compound are not extensively reported in literature focused on its selective production.[2][3]

Transition-Metal-Catalyzed Cyanation of o-Tolyl Halides: A Versatile and High-Yielding Method

The cross-coupling of an o-tolyl halide (bromide or chloride) with a cyanide source, catalyzed by a transition metal complex, is a highly versatile and widely used method for the synthesis of this compound. Palladium and nickel catalysts are the most effective for this transformation.

Catalytic Systems:

  • Palladium-based catalysts: Palladium complexes with phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are highly effective for the cyanation of aryl bromides.[4] The use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a non-toxic and stable cyanide source has gained significant traction.[5]

  • Nickel-based catalysts: Nickel catalysts offer a more cost-effective alternative to palladium and are particularly effective for the cyanation of less reactive aryl chlorides. Catalyst systems often involve a nickel precursor, such as NiCl2, and a suitable ligand.[6] A pre-catalyst like (TMEDA)NiCl(o-tolyl) has also been developed for efficient cyanation reactions.[7]

Mechanism: The catalytic cycle for both palladium and nickel typically involves an oxidative addition of the o-tolyl halide to the low-valent metal center, followed by transmetalation with the cyanide source, and finally, reductive elimination to yield this compound and regenerate the active catalyst.

Performance Data: This method generally provides high yields of this compound under relatively mild conditions. The choice of catalyst, ligand, cyanide source, and solvent is crucial for optimizing the reaction.

Dehydration of o-Toluamide: A Clean and Efficient Transformation

The dehydration of o-toluamide offers a clean and direct route to this compound, with water as the only byproduct. This method is particularly attractive when o-toluamide is readily available or can be synthesized efficiently.

Catalytic System: A variety of catalysts can be employed for this dehydration, including solid acid catalysts. A notable example is a vanadium-supported hydrotalcite-like compound (V/HT), which has been shown to be a highly effective and reusable catalyst for this transformation.

Mechanism: The reaction involves the activation of the amide carbonyl group by the catalyst, facilitating the elimination of a water molecule to form the nitrile.

Performance Data: The dehydration of o-toluamide using a V/HT catalyst has been reported to proceed in high yields.

Quantitative Performance Comparison

Catalytic Method Catalyst Example Starting Material Typical Yield of this compound Key Advantages Key Disadvantages References
Ammoxidation V-Sb-Bi-Cr/γ-Al2O3o-XyleneModerate (often an intermediate)Atom economical, uses inexpensive starting materials.Low selectivity, harsh reaction conditions (high temperature), complex product mixture.[1][2]
Cyanation of o-Tolyl Halide Pd(OAc)2/dppf or NiCl2/ligando-Tolyl bromide/chlorideHigh (can exceed 90%)High yields, good functional group tolerance, milder conditions.Use of potentially toxic cyanide sources, catalyst cost (especially palladium).[5][6][7]
Dehydration of o-Toluamide Vanadium/Hydrotalcite (V/HT)o-ToluamideVery High (89-92%)High yield, clean reaction (water as the only byproduct), catalyst reusability.Requires the synthesis of o-toluamide as a starting material.

Experimental Protocols

Protocol for Palladium-Catalyzed Cyanation of o-Tolyl Bromide

This protocol is a representative procedure based on established methods for palladium-catalyzed cyanation of aryl halides.[5]

Materials:

  • o-Tolyl bromide

  • Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na2CO3)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add o-tolyl bromide (1.0 mmol), K4[Fe(CN)6]·3H2O (0.6 mmol), Pd(OAc)2 (0.02 mmol), dppf (0.04 mmol), and Na2CO3 (2.0 mmol).

  • Add anhydrous DMAc (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Dehydration of o-Toluamide using a V/HT Catalyst

This protocol is based on the procedure described in Japanese Patent JP5050182B2.

Catalyst Preparation (Conceptual): A vanadium-supported hydrotalcite-like compound (V/HT) is prepared by impregnating a hydrotalcite support with a vanadium precursor, followed by calcination.

Materials:

  • o-Toluamide

  • V/HT catalyst

  • Mesitylene (solvent)

Procedure:

  • In a glass reaction vessel equipped with a magnetic stirrer and a reflux condenser, place o-toluamide (1.0 mmol) and the V/HT catalyst (e.g., 10 mol% vanadium).

  • Add mesitylene (3 mL) as the solvent.

  • Heat the mixture to 180 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours.

  • Monitor the reaction progress by GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be recovered by filtration for potential reuse.

  • The filtrate containing the product can be purified by distillation or other suitable methods to isolate this compound.

Visualizing the Synthetic Pathways

Catalytic Cycle for Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition o-Tolyl-Br o-Tolyl-Pd(II)(Br)L2 o-Tolyl-Pd(II)(Br)L2 Oxidative Addition->o-Tolyl-Pd(II)(Br)L2 Transmetalation Transmetalation o-Tolyl-Pd(II)(Br)L2->Transmetalation [CN]- o-Tolyl-Pd(II)(CN)L2 o-Tolyl-Pd(II)(CN)L2 Transmetalation->o-Tolyl-Pd(II)(CN)L2 Reductive Elimination Reductive Elimination o-Tolyl-Pd(II)(CN)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 This compound This compound Reductive Elimination->this compound o-Tolyl-Br o-Tolyl-Br [CN]- [CN]-

Caption: Catalytic cycle for the palladium-catalyzed cyanation of o-tolyl bromide.

Workflow for Dehydration of o-Toluamide

Dehydration of o-Toluamide Start Start Combine Reactants Combine o-Toluamide, V/HT Catalyst, and Solvent Start->Combine Reactants Heat and Stir Heat to 180°C with Stirring Combine Reactants->Heat and Stir Reaction Dehydration Reaction (24 hours) Heat and Stir->Reaction Cool and Filter Cool to Room Temperature and Filter Reaction->Cool and Filter Separate Catalyst and Product Separate Catalyst and Product Cool and Filter->Separate Catalyst and Product Recovered Catalyst Wash and Dry Catalyst for Reuse Separate Catalyst and Product->Recovered Catalyst Solid Product Purification Purify Filtrate (e.g., Distillation) Separate Catalyst and Product->Product Purification Liquid Final Product This compound Product Purification->Final Product

Caption: Experimental workflow for the catalytic dehydration of o-toluamide.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic routes, each with its own set of advantages and disadvantages.

  • Ammoxidation of o-xylene is an attractive route from a feedstock perspective but is hampered by selectivity issues, making it more suitable for the production of phthalonitrile. Further development of highly selective catalysts for the partial ammoxidation is required to make this a viable route for this compound.

  • Transition-metal-catalyzed cyanation of o-tolyl halides stands out as a robust and high-yielding method, offering excellent functional group tolerance. While catalyst cost, particularly for palladium, can be a concern, the development of more active and stable nickel-based catalysts is a promising avenue for cost reduction. The use of safer cyanide sources further enhances the appeal of this method.

  • Dehydration of o-toluamide is a remarkably clean and efficient process, providing high yields of this compound with the potential for catalyst recycling. The main consideration for this route is the availability and synthesis of the o-toluamide starting material.

For laboratory-scale synthesis and applications in drug discovery where high purity and yield are paramount, the transition-metal-catalyzed cyanation of o-tolyl halides is often the method of choice. For larger-scale production, particularly if o-toluamide is an accessible intermediate, the dehydration route offers significant advantages in terms of process cleanliness and efficiency. The continued development of novel catalysts for all three routes will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important chemical intermediate.

References

  • Bagirzade, G., Taghiyev, D. and Manafov, M. (2015) Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. Modern Research in Catalysis, 4, 59-67. [Link]

  • Manafov, M. R., Tagiyev, D. B., & Bagirzade, G. A. (2015). Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. ResearchGate. [Link]

  • Bagirzade, G. A., Tagiyev, D. B., & Manafov, M. R. (2015). Ammoxidation of 4-phenyl-o-xylene and 4-phenyl-o-tolunitrile mixture. ResearchGate. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Ma, Z., Huo, C., Zhou, D., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(15), 3440. [Link]

  • Guimond, N., Bédard, A.-C., & Fagnou, K. (2010). Nickel-Catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via the C—CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Angewandte Chemie International Edition, 49(49), 9633–9636. [Link]

  • Xu, J., Twitty, J. C., & Watson, M. P. (2021). Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. Organic Letters, 23(16), 6242–6245. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemistry – A European Journal, 10(7), 1853–1859. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049–5067. [Link]

  • Beller, M., & Zapf, A. (2004). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. Topics in Catalysis, 27(1-4), 135–141. [Link]

  • Parkins, A. W. (2012). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Catalysts, 2(4), 448–467. [Link]

  • Sundararaju, B., & Dixneuf, P. H. (2017). A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. Catalysts, 7(12), 378. [Link]

  • Li, Z., & Nolan, S. P. (2019). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 24(23), 4301. [Link]

  • Manafov, M. R., Tagiyev, D. B., & Bagirzade, G. A. (2016). Kinetics of vapor phase ammoxidation of o-xylene on V-Sb-Bi-Cr / γ-Al2O3 oxide catalyst II. Development of kinetic reaction model. ResearchGate. [Link]

  • Herten, J., & Froment, G. F. (1968). Kinetics of the Catalytic Air Oxidation of o-Xylene Over a Commercial V2O5–TiO2 Catalyst. Industrial & Engineering Chemistry Process Design and Development, 7(4), 516–524. [Link]

  • Weissman, S. A., & Zewge, D. (2005). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. The Journal of Organic Chemistry, 70(1), 150–154. [Link]

  • Nakao, Y., & Hiyama, T. (2018). Nickel-catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via the C—CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Chemical Communications, 54(95), 13393–13396. [Link]

  • Scilit. (n.d.). Catalytic gas phase ammoxidation of o-xylene. Retrieved from [Link]

  • Gerlach, A., & Jitschin, M. (2010). Novel Reaction Scheme for the Selective Oxidation of o- Xylene to Phthalic Anhydride. Chemie Ingenieur Technik, 82(9), 1417–1420. [Link]

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A Comparative Guide to Analytical Method Validation for o-Tolunitrile Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the assay of o-Tolunitrile, grounded in established regulatory frameworks. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical procedures to ensure product quality and regulatory compliance. We will dissect the causality behind experimental choices and present self-validating protocols, offering a practical guide to method selection and validation.

The Imperative for a Validated Assay: The Case of this compound

This compound (2-methylbenzonitrile) is a volatile organic compound often used as a building block or intermediate in the synthesis of pharmaceuticals and other fine chemicals. As a key component, its purity and concentration must be precisely controlled. An assay, defined as a quantitative measurement of the major component in a drug substance or product, is therefore a critical quality control test.[1]

The validation of this assay method is not merely a procedural formality; it is a scientific process that provides documented evidence that the method is fit for its intended purpose.[2] This process is mandated by regulatory bodies worldwide, with primary guidance provided by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6] The core objective is to ensure that the data generated is reliable, reproducible, and accurate, ultimately safeguarding patient safety and ensuring product efficacy.[7]

The Regulatory Backbone: ICH Q2(R1) and USP <1225>

Analytical method validation is a structured process that evaluates several key performance characteristics.[8] For a Category I assay method, which quantifies a major component, the following parameters are typically required.

G cluster_validation Core Validation Parameters for Assay Assay This compound Assay (Category I) Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness

Caption: Core validation parameters for a Category I assay method as per ICH Q2(R1).

Method Selection: Aligning Technique with Molecular Properties

The physicochemical properties of this compound—specifically its volatility and relatively weak UV chromophore—are the primary determinants for selecting the most appropriate analytical technique.

  • Gas Chromatography (GC): Given its volatility, GC is an exceptionally well-suited technique.[9][10] Coupled with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds, GC-FID offers a robust, simple, and cost-effective method for quantification.

  • High-Performance Liquid Chromatography (HPLC): While HPLC is a workhorse in pharmaceutical analysis, its application for this compound is less direct. The molecule lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., ~205 nm) where specificity can be a challenge.[10] This makes the method more susceptible to interference from solvents and excipients.

Our Comparison Focus: This guide will compare GC-FID and Reversed-Phase HPLC with UV detection (RP-HPLC-UV) , as they represent the most common and accessible chromatographic techniques in a quality control laboratory.

A Head-to-Head Comparison of Validation Performance

The following table summarizes the expected performance of a validated GC-FID and RP-HPLC-UV method for the this compound assay. This data is illustrative, representing typical results obtained during a validation study.

Validation Parameter Gas Chromatography (GC-FID) RP-HPLC-UV (Low Wavelength) Rationale & Causality
Specificity High Moderate to High GC's superior separation efficiency for volatile compounds often leads to better baseline resolution from impurities. HPLC at low UV wavelengths may suffer from interfering peaks from excipients or solvent impurities.[10]
Linearity (r²) > 0.999> 0.998Both techniques can demonstrate excellent linearity. The slightly lower r² in HPLC can sometimes be attributed to higher baseline noise at low wavelengths.
Range 80% - 120% of nominal80% - 120% of nominalThe required range for an assay is defined by regulatory guidelines like ICH Q2(R1).[1]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Both methods, when properly validated, must demonstrate high accuracy to be considered fit for purpose.[8]
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%GC-FID typically shows slightly better repeatability due to simpler sample preparation and a more stable signal compared to low-wavelength UV detection.
- Intermediate Precision≤ 1.5%≤ 2.0%The %RSD for intermediate precision will inherently be slightly higher than repeatability, accounting for variables like different days and analysts.[8]
Limit of Quantitation (LOQ) ~0.01 mg/mL~0.05 mg/mLThe FID is generally more sensitive to hydrocarbons than UV detection is to this compound's weak chromophore, resulting in a lower LOQ for GC-FID.
Robustness High Moderate GC methods for volatile analytes are often more robust. HPLC methods can be more sensitive to small changes in mobile phase composition, pH, and column temperature.[11]

The Validation Workflow: A Systematic Approach

A successful validation study follows a predefined plan, moving from development and optimization to the formal validation experiments and final documentation.

G Plan 1. Validation Master Plan (Define ATP & Scope) Dev 2. Method Development & Optimization Plan->Dev Input Protocol 3. Write Validation Protocol (Pre-defined criteria) Dev->Protocol Optimized Method Exec 4. Execute Validation Experiments Protocol->Exec Instructions Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec Report 5. Validation Report (Summarize & Conclude) Spec->Report Data Lin->Report Data Acc->Report Data Prec->Report Data Lifecycle 6. Method Lifecycle Management Report->Lifecycle Approved Method

Sources

A Senior Application Scientist's Guide: o-Tolunitrile vs. Benzonitrile as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a chemical transformation. Aromatic nitriles, prized for their high thermal stability and moderate polarity, are a versatile class of solvents, particularly for reactions involving organometallic catalysts and polar organic substrates. Among them, benzonitrile and its substituted analog, o-tolunitrile, are frequently employed. While structurally similar, the presence of a single methyl group in the ortho position imparts distinct physicochemical properties to this compound, leading to significant differences in performance.

This guide provides an in-depth comparison of this compound and benzonitrile as reaction solvents. We will dissect their fundamental properties, explore the causal relationships between structure and function, and provide field-proven insights supported by experimental data to empower researchers in making an informed solvent choice.

Physicochemical Properties: A Head-to-Head Comparison

The first step in solvent selection is a thorough evaluation of its physical properties. The seemingly minor addition of a methyl group to the benzene ring results in notable shifts in boiling point, density, and flash point, which have significant practical implications for reaction design and safety.

PropertyThis compound (2-Methylbenzonitrile)Benzonitrile (Phenyl Cyanide)Rationale for Difference
Molecular Formula C₈H₇N[1]C₇H₅N[2]Addition of a -CH₃ group.
Molecular Weight 117.15 g/mol [1]103.12 g/mol [2][3]Higher mass due to the methyl group.
Boiling Point 205 °C[1][4][5]191 °C[2][6]Increased molecular weight and van der Waals forces lead to a higher boiling point.
Melting Point -13 °C[4][5]-13 °C[2][7][8]The ortho-methyl group does not significantly disrupt the crystal lattice packing.
Density 0.989 g/mL at 25 °C[4][5]1.00 g/mL at 20 °C[6][8]The methyl group slightly increases volume relative to mass, resulting in lower density.
Flash Point 82 °C (179.6 °F)[5]70-75 °C (161-167 °F)[3][9][10]Higher boiling point correlates with a higher flash point, indicating lower flammability.
Appearance Colorless to slightly yellow liquid[11][12][13]Colorless liquid[2][3][7]Both are typically clear liquids.
Odor Aromatic, almond-like[11][12]Sweet, almond-like[7][9]Characteristic odor for aromatic nitriles.
Water Solubility <0.1 g/100 mL[4]<0.5 g/100 mL[10][14]Both are sparingly soluble in water due to the large non-polar aromatic ring.
Organic Solubility Soluble in alcohol, ether, acetone[11][13][15]Miscible with common organic solvents[3]Both are excellent solvents for a wide range of organic compounds.

The Decisive Factor: Impact of the Ortho-Methyl Group

The core differences in solvent performance stem from the electronic and steric influence of the ortho-methyl group in this compound.

Thermal Management and Reaction Kinetics

The most significant practical advantage of this compound is its higher boiling point (205 °C) compared to benzonitrile (191 °C).[1][2][4][5][7][6] This 14 °C difference is crucial for high-temperature reactions, common in cross-coupling catalysis and condensation chemistry. A higher boiling point allows for:

  • Increased Reaction Rates: According to the Arrhenius equation, reaction rates increase exponentially with temperature. The ability to run a reaction at 200 °C instead of being limited to <190 °C can dramatically reduce reaction times.

  • Overcoming Activation Barriers: For transformations with high activation energy, the additional thermal energy provided by a higher reflux temperature can be the difference between a sluggish, low-yielding reaction and an efficient conversion.

  • Improved Safety Margin: Operating a reaction at reflux provides inherent temperature control. Using this compound for a reaction requiring 195 °C allows it to be run safely at atmospheric pressure, whereas with benzonitrile, it would require a sealed, pressurized vessel.

Solvation and Polarity

The principle of "like dissolves like" governs solubility, where a solvent's polarity determines its ability to dissolve a given solute.[16] Both this compound and benzonitrile are considered moderately polar solvents due to the highly polar nitrile (-C≡N) group.[6][11][13]

  • Benzonitrile: The nitrile group acts as a strong electron-withdrawing group, creating a significant dipole moment. Its aromatic ring can engage in π-stacking interactions, making it an excellent solvent for a wide range of polar and non-polar organic compounds, as well as many anhydrous metallic salts.[2][6]

  • This compound: The methyl group is weakly electron-donating via induction and hyperconjugation.[17] This slightly counteracts the electron-withdrawing effect of the nitrile group, leading to a marginal decrease in overall molecular polarity compared to benzonitrile. However, for most practical purposes, their solvating power for common organic substrates is comparable. The choice between them based on solubility is typically secondary to thermal considerations.

Role in Organometallic Catalysis: A Question of Steric Hindrance

Benzonitrile is widely recognized for its role not just as a solvent but as a weakly coordinating ligand in organometallic chemistry.[6][14] It forms stable yet labile complexes with transition metals, such as the well-known bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂].[14][18] In this complex, the benzonitrile ligands act as placeholders that are easily displaced by stronger ligands (e.g., phosphines) or substrates, making them valuable catalyst precursors.[14][18]

The ortho-methyl group in this compound introduces significant steric bulk around the nitrogen atom of the nitrile group. This steric hindrance can impede its ability to coordinate with a metal center.

G cluster_0 Solvent Selection Logic Start Reaction Requirements Temp High Temperature Needed? (>190 °C) Start->Temp Coord Solvent Coordination to Metal Catalyst Desired? Temp->Coord No oTolu Choose this compound Temp->oTolu  Yes Benzo Choose Benzonitrile Coord->Benzo  Yes Consider Either Solvent is Likely Suitable (Consider Cost/Availability) Coord->Consider No

Caption: Decision workflow for solvent selection.

This leads to a critical divergence in their application:

  • Use Benzonitrile when: You require a solvent that can also act as a labile ligand to stabilize a catalytic species, particularly for generating a soluble, active catalyst in situ.

  • Use this compound when: You need a truly inert, high-boiling solvent for a reaction where coordination of the solvent to the metal center is undesirable or could inhibit catalysis. The steric hindrance of the methyl group makes it a poorer ligand, ensuring it primarily functions as a bulk medium.

Experimental Protocols and Use-Cases

Case Study 1: High-Temperature Hydrolysis of an Aromatic Nitrile

The hydrolysis of nitriles to carboxylic acids often requires forcing conditions, such as high temperatures and strong acid.[19] this compound's high boiling point makes it an ideal medium for reactions that require sustained heating above 190°C.

Reaction: Conversion of 2,4-dichlorobenzonitrile to 2,4-dichlorobenzoic acid.

Protocol:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 3 kg of 75% sulfuric acid.[20]

  • Heating: Heat the sulfuric acid solution to 150 °C with vigorous stirring.[20]

  • Substrate Addition: Slowly add 1 kg of this compound (acting as the reactant in this specific documented procedure, but illustrating the conditions it can withstand as a solvent) over two hours, maintaining the temperature between 150-160 °C.[20]

  • Heating Profile: After the addition is complete, continue stirring at 150-160 °C for two hours. Then, raise the temperature to 190 °C and stir for an additional hour.[20]

  • Workup: Cool the reaction mixture and carefully pour it into ice water. The crude product will precipitate and can be collected by filtration.

  • Purification: The crude solid is dissolved in an excess of 10% sodium hydroxide solution, filtered while hot to remove any unreacted amide, and the filtrate is acidified to precipitate the pure carboxylic acid.[20]

Causality: The ability to heat the reaction mixture to 190 °C ensures the complete hydrolysis of the intermediate amide to the final carboxylic acid, maximizing the yield.[20] Benzonitrile would boil at this temperature, making it unsuitable for this atmospheric pressure protocol.

Case Study 2: In-Situ Catalyst Preparation for a Cross-Coupling Reaction

The use of PdCl₂(PhCN)₂ is common in palladium-catalyzed reactions. Its solubility in organic solvents and the lability of the benzonitrile ligands make it a superior precursor to PdCl₂, which is poorly soluble.

Reaction: Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.

G cluster_0 Catalyst Activation in Benzonitrile A PdCl₂ (Insoluble) C [PdCl₂(PhCN)₂] (Soluble Pre-catalyst) A->C + 2 PhCN B Benzonitrile (Solvent/Ligand) B->C E [Pd(PPh₃)₂Cl₂] (Active Catalyst) C->E + 2 PPh₃ - 2 PhCN D Phosphine Ligand (e.g., PPh₃)

Caption: Role of benzonitrile in catalyst activation.

Protocol:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂ (2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and 4-bromoanisole (1.0 eq).

  • Solvent Addition: Add anhydrous benzonitrile (0.2 M) via syringe. The insoluble PdCl₂ will react with the benzonitrile solvent to form the soluble [PdCl₂(PhCN)₂] complex, often indicated by a color change from a brown slurry to a yellow-orange solution.

  • Activation: Stir the mixture at 80 °C for 30 minutes. During this time, the stronger phosphine ligand will displace the benzonitrile ligands to form the active catalytic species.

  • Reagent Addition: Add phenylboronic acid (1.2 eq) and a solution of potassium carbonate (2.0 eq) in water.

  • Reaction: Heat the biphasic mixture to 100 °C and stir until TLC or GC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Causality: Benzonitrile serves a dual role: it is the bulk solvent and a reagent that solubilizes the palladium precursor, facilitating the formation of the active catalyst. Using this compound would be less effective in this initial activation step due to its poorer coordinating ability.

Final Verdict: A Scientist's Recommendation

The choice between this compound and benzonitrile is not a matter of one being universally superior, but of selecting the right tool for the specific chemical challenge.

  • Choose this compound for reactions that demand high temperatures (>190 °C) at atmospheric pressure. Its inertness and high boiling point provide a stable, non-coordinating environment, making it the premier choice for pushing reactions to completion through thermal energy.

  • Choose Benzonitrile when reaction temperatures are moderate (<190 °C) and, crucially, when leveraging the solvent as a labile ligand is advantageous for catalyst solubilization and activation. Its well-established role in forming useful organometallic intermediates makes it a strategic choice in modern catalysis.

By understanding the subtle yet profound impact of the ortho-methyl group, researchers can move beyond treating these solvents as interchangeable and instead harness their unique properties to achieve optimal reaction outcomes.

References

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Introduction: The Green Imperative in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthesis routes for o-Tolunitrile, focusing on their environmental impact and providing supporting experimental data for researchers, scientists, and drug development professionals.

This compound (2-methylbenzonitrile) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals like fungicides, and pigments. Given its industrial significance, the method of its production is a critical determinant of the overall environmental footprint of numerous downstream products. Traditionally, routes to this compound have relied on stoichiometric reagents and harsh conditions, raising significant environmental and safety concerns.

This guide provides a comparative analysis of the primary synthesis routes for this compound, moving beyond simple yield comparisons to offer a multi-faceted assessment based on established green chemistry principles. We will dissect each method's performance through the lens of atom economy, waste generation (E-Factor), process mass intensity (PMI), and reagent toxicity. By presenting detailed protocols and quantitative data, this document aims to equip researchers and process chemists with the insights needed to select or develop synthesis strategies that are not only efficient but also environmentally responsible.

Framework for Environmental Impact Assessment

To objectively compare the synthesis pathways, we will employ a framework grounded in widely accepted green chemistry metrics. A robust assessment requires looking beyond the reaction equation to consider the entire process.

cluster_0 Inputs cluster_1 Process cluster_2 Outputs cluster_3 Assessment Metrics Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Atom Economy Atom Economy Starting Materials->Atom Economy PMI PMI Starting Materials->PMI Reagents Reagents Reagents->Chemical Synthesis Reagents->Atom Economy Reagents->PMI Solvents Solvents Solvents->Chemical Synthesis Solvents->PMI Energy Energy Energy->Chemical Synthesis Product Product Chemical Synthesis->Product Byproducts Byproducts Chemical Synthesis->Byproducts Waste Waste Chemical Synthesis->Waste E-Factor E-Factor Byproducts->E-Factor Waste->E-Factor

Caption: Workflow for assessing the environmental impact of a chemical synthesis.

  • Atom Economy: A theoretical measure of the efficiency with which reactant atoms are incorporated into the desired product. A higher atom economy signifies less waste generated inherently by the reaction's stoichiometry.

  • Environmental Factor (E-Factor): A practical metric calculated as the total mass of waste produced divided by the mass of the product. It provides a real-world measure of waste generation, encompassing solvent losses, reagent byproducts, and process inefficiencies. An E-Factor closer to zero is ideal.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, process aids) used in a process to the mass of the final product. PMI offers a holistic view of process efficiency, highlighting the significant contribution of solvents and workup materials to the overall waste profile.

Comparative Analysis of Synthesis Routes

We will now evaluate the three most common industrial routes for this compound synthesis: the Sandmeyer reaction, ammoxidation of o-xylene, and palladium-catalyzed cyanation.

The Sandmeyer Reaction: A Classical but Problematic Route

The Sandmeyer reaction, which involves the diazotization of an aniline followed by reaction with a copper(I) cyanide, is a classic method for introducing a nitrile group.

Reaction:

  • o-Toluidine + NaNO₂ + 2HCl → o-Toluenediazonium chloride + NaCl + 2H₂O

  • o-Toluenediazonium chloride + CuCN → this compound + N₂ + CuCl

Environmental Assessment:

  • Atom Economy: The theoretical atom economy is poor. For every mole of this compound produced, significant molar equivalents of sodium nitrite, hydrochloric acid, and copper cyanide are consumed, with nitrogen gas, sodium chloride, and copper salts generated as byproducts.

  • E-Factor & PMI: These metrics are typically very high. The reaction requires aqueous acidic conditions, leading to large volumes of water used. The workup to remove copper salts further contributes to a significant waste stream. E-Factors for multi-step syntheses involving classical methods like this can often be in the range of 25-100 or higher.

  • Reagents & Hazards: The primary drawback is the use of highly toxic reagents. Sodium nitrite is a strong oxidizer, and copper(I) cyanide is acutely toxic and poses a severe environmental hazard due to heavy metal contamination. The generation of copper-laden aqueous waste requires specialized and costly remediation.

Experimental Protocol: Diazotization and Cyanation of o-Toluidine

  • Preparation of Diazonium Salt: A solution of o-toluidine (1.0 equiv.) in 3M hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) is added dropwise, ensuring the temperature does not exceed 5 °C. The reaction is stirred for 30 minutes.

  • Preparation of Cyanide Solution: In a separate flask, copper(I) cyanide (1.2 equiv.) is dissolved in an aqueous solution of sodium cyanide (2.4 equiv.). The solution is warmed gently if necessary to achieve dissolution and then cooled.

  • Sandmeyer Reaction: The cold diazonium salt solution is added slowly and portion-wise to the cyanide solution. Vigorous evolution of nitrogen gas is observed.

  • Workup: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 50-60 °C for one hour to ensure complete reaction. The mixture is cooled, and the organic product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound, which is then purified by vacuum distillation. Causality Note: The strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of excess cyanide ensures the complete conversion of the copper salt to the active tetracyanocuprate(I) complex.

Ammoxidation of o-Xylene: The Industrial Standard

Ammoxidation is a continuous vapor-phase catalytic process and represents the most common industrial method for producing aromatic nitriles.

Reaction: o-Xylene + NH₃ + 1.5 O₂ → this compound + 3H₂O

Environmental Assessment:

  • Atom Economy: The atom economy is exceptionally high, as the only theoretical byproduct is water. This route makes efficient use of feedstock atoms.

  • E-Factor & PMI: In an optimized industrial process, the E-Factor is very low, approaching <1. The process is solvent-free, which dramatically reduces the PMI compared to wet chemical methods. The primary sources of waste are catalyst degradation and byproducts from over-oxidation (e.g., CO₂, phthalimide).

  • Reagents & Hazards: The feedstocks—o-xylene, ammonia, and air—are inexpensive and relatively low in toxicity compared to cyanides. However, the process operates at high temperatures (350-450 °C) and requires a sophisticated reactor and catalyst system (typically based on vanadium and antimony oxides), representing a significant capital investment. Handling flammable o-xylene and ammonia at high temperatures also poses safety challenges.

Experimental Protocol: Vapor-Phase Catalytic Ammoxidation

Note: This process is conducted in specialized industrial fixed-bed reactors and is not suitable for a standard laboratory setting. The following is a descriptive workflow.

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a V₂O₅-Sb₂O₃-based catalyst supported on an inert carrier like silica or alumina.

  • Feed Preparation: Gaseous streams of o-xylene, ammonia, and air are precisely metered and mixed. The molar ratio of reactants is critical; typically, a slight excess of ammonia is used to suppress the formation of oxidation byproducts.

  • Reaction: The pre-heated gaseous mixture is passed through the catalyst bed, which is maintained at 350-450 °C. The contact time is carefully controlled to maximize conversion and selectivity.

  • Product Separation & Purification: The reactor effluent gas, containing this compound, unreacted starting materials, water, and minor byproducts, is cooled. The this compound and water condense and are separated. The crude organic product is then purified by fractional distillation to achieve high purity (>99%). Unreacted gases can be recycled back into the feed stream to improve overall efficiency. Causality Note: The catalyst is the core of this process. Its composition and structure are designed to facilitate the complex multi-electron oxidation and nitrogen insertion process while minimizing the complete combustion of the aromatic ring to COx.

Palladium-Catalyzed Cyanation: A Modern Alternative

For smaller-scale or specialty applications where ammoxidation is not feasible, modern cross-coupling reactions offer a viable alternative to the Sandmeyer reaction.

Reaction: 2-Bromotoluene + Zn(CN)₂ --(Pd Catalyst, Ligand)--> this compound + ZnBr₂

Environmental Assessment:

  • Atom Economy: The atom economy is moderate. While better than the Sandmeyer reaction, the use of a metal cyanide salt (e.g., zinc cyanide or potassium cyanide) still introduces inorganic byproducts.

  • E-Factor & PMI: The E-Factor and PMI are generally lower than for the Sandmeyer reaction but significantly higher than for ammoxidation. The reaction requires organic solvents (e.g., DMF, DMAc), a palladium catalyst, and a phosphine ligand, all of which contribute to the process mass. Workup and catalyst removal add to the waste stream.

  • Reagents & Hazards: This method avoids the use of highly unstable diazonium salts and copper waste. However, it still relies on a toxic cyanide source (though zinc cyanide is often considered safer to handle than alkali metal cyanides). The primary concern is the use of an expensive and toxic heavy metal catalyst (palladium). While catalyst loadings can be low (mol %), ensuring its complete removal from the final product is critical, especially for pharmaceutical applications, and recovering the palladium from waste streams is essential for economic and environmental reasons.

Experimental Protocol: Pd-Catalyzed Cyanation of 2-Bromotoluene

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromotoluene (1.0 equiv.), zinc cyanide (0.6 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01 equiv.), and a phosphine ligand such as dppf (0.02 equiv.).

  • Solvent Addition: Add a dry, polar aprotic solvent, such as dimethylformamide (DMF).

  • Reaction: The mixture is heated to 80-120 °C and stirred until reaction completion is confirmed by a monitoring technique like GC or TLC.

  • Workup: The reaction mixture is cooled to room temperature and diluted with a solvent like ethyl acetate. The solution is filtered (e.g., through a pad of celite) to remove insoluble zinc salts and catalyst residues. The filtrate is washed sequentially with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or vacuum distillation. Causality Note: The phosphine ligand is crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition at high temperatures. Zinc cyanide is often used as it is less nucleophilic than KCN, reducing side reactions.

Quantitative Comparison and Summary

The choice of synthesis route involves a trade-off between scale, cost, safety, and environmental impact.

cluster_sandmeyer Sandmeyer Reaction cluster_ammox Ammoxidation s_in Inputs: o-Toluidine NaNO2, HCl CuCN Aqueous Solvent s_proc Process: Low Temp Diazotization Stoichiometric CuCN s_in->s_proc s_out Outputs: This compound N2 Gas Copper/Salt Waste (High) s_proc->s_out a_out Outputs: This compound Water (Main Byproduct) a_in Inputs: o-Xylene Ammonia Air (O2) a_proc Process: Vapor-Phase Catalysis High Temp (400°C) Solvent-Free a_in->a_proc a_proc->a_out

Caption: Input and output comparison of Sandmeyer vs. Ammoxidation routes.

MetricSandmeyer ReactionAmmoxidation of o-XylenePd-Catalyzed Cyanation
Starting Material o-Toluidineo-Xylene2-Halotoluene
Primary Reagents NaNO₂, HCl, CuCNNH₃, O₂ (from air)Zn(CN)₂, Pd Catalyst, Ligand
Atom Economy PoorExcellentModerate
E-Factor (Est.) High (>>25)Very Low (<1)Moderate (5-20)
PMI (Est.) Very HighLowHigh
Solvent WaterNone (Vapor Phase)Organic (e.g., DMF, DMAc)
Key Hazards Toxic Cyanide, Unstable Diazonium, Copper WasteFlammable Gases, High Temp/PressureToxic Cyanide, Toxic/Costly Pd Catalyst
Ideal Scale Lab / Small ScaleLarge Industrial ScaleLab / Medium Scale

Conclusion and Future Outlook

From an environmental and industrial perspective, the ammoxidation of o-xylene is unequivocally the superior method for the large-scale production of this compound. Its high atom economy, the use of inexpensive raw materials, and the generation of water as the primary byproduct align closely with the principles of green chemistry. The main barriers to its use are the high capital cost of the necessary infrastructure and the technical expertise required to operate the process safely and efficiently.

The Sandmeyer reaction , while historically significant, is now largely obsolete for industrial production due to its poor atom economy, reliance on highly toxic reagents, and the generation of hazardous heavy metal waste. It should be avoided whenever possible.

Palladium-catalyzed cyanation represents a significant improvement over the Sandmeyer reaction for small- to medium-scale synthesis. It offers milder conditions and avoids many of the acute hazards of the classical route. However, its environmental performance is still hampered by the use of organic solvents and the reliance on a precious metal catalyst.

Future research should focus on developing catalysts for ammoxidation that operate at lower temperatures and pressures, further improving the energy efficiency of the process. Additionally, the development of robust, non-metallic catalysts for cyanation or biocatalytic routes using enzymes could provide even greener alternatives for smaller-scale, high-value applications, ultimately reducing the environmental impact of this important chemical intermediate.

References

  • Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

  • Jimenez-Gonzalez, C., & Constable, D. J. (2011). A Green Chemistry Guide to Process Synthesis and Development. American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper(I) cyanide. PubChem Compound Database. [Link]

  • Pollak, P., & Ackermann, P. (2000). Nitriles. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Miro, E. E., & Santamaria-Gonzalez, J. (2016). Ammoxidation of alkanes and other hydrocarbons. Catalysis. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to scientific advancement, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we handle. O-Tolunitrile (2-methylbenzonitrile), a versatile intermediate in pharmaceuticals, agrochemicals, and dyes, requires meticulous handling not only during its use but, critically, through its disposal.[1] This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; its hazards dictate the stringent disposal protocols required.

  • Health Hazards: It is classified as a skin irritant (Category 2) and may cause irritation to the eyes and respiratory tract.[2] Ingestion can lead to symptoms of overexposure such as headache, dizziness, and nausea.[2] While comprehensive toxicological data is still being developed, nitriles as a class can pose significant health risks.[3][4]

  • Physical Hazards: this compound is a combustible liquid with a flash point of approximately 82°C (179.6°F). This means it can ignite when exposed to a sufficient heat source, necessitating the strict avoidance of open flames, sparks, and hot surfaces during handling and storage of its waste.[2]

  • Environmental Hazards: The compound is designated as harmful to aquatic life with long-lasting effects.[2][5] Therefore, it must never be discharged into drains, sewer systems, or surface waters.[2][5] Its low water solubility suggests it is not likely to be mobile in the environment, but its persistence and potential for toxic breakdown products are of significant concern.[2][3]

PropertyValueSource
CAS Number 529-19-1[2]
Molecular Formula C₈H₇N[6]
Appearance Colorless to slightly yellow liquid[1][6]
Boiling Point ~205 °C[6]
Density 0.989 g/mL at 25 °C
Flash Point 82 °C (179.6 °F) - closed cup
GHS Classification Flammable liquids (Category 4), Skin Corrosion/Irritation (Category 2), Harmful to aquatic life with long lasting effects[2][5]

Regulatory Framework: Adherence to Legal Standards

The disposal of this compound waste is not merely a matter of best practice; it is governed by stringent federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[7][8]

RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means the generator of the waste is responsible for its safe handling from the moment it is created until its final, approved disposal.[7][9] This involves:

  • Waste Characterization: The generator must determine if their this compound waste is hazardous under RCRA criteria.[10]

  • Proper Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste" and include the specific chemical name.[11] They must be kept in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.[11]

  • Manifest System: A hazardous waste manifest must track the waste from the generator to a licensed Transporter and finally to an approved Treatment, Storage, and Disposal Facility (TSDF).[9]

  • State-Level Regulations: Many states have their own hazardous waste programs that may be more stringent than federal requirements.[7][12] It is crucial to consult your institution's Environmental Health & Safety (EHS) office and local regulations.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any this compound waste, donning the appropriate PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).[13]Prevents skin contact, as this compound is a known skin irritant.[2] Gloves should be inspected for integrity before use and disposed of after handling.[14]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and potential vapors.[2]
Body Protection A lab coat or chemically resistant apron.[14][15]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[14]Prevents exposure from spills.
Respiratory Use only in a well-ventilated area or chemical fume hood.Minimizes inhalation of vapors. For large spills or situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge may be required.[14]

Spill Management Protocol

Accidental spills require an immediate and systematic response to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup Procedure:

  • Alert Personnel: Immediately notify others in the vicinity.[16]

  • Ensure Safety: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS or emergency response team.[17] Remove all ignition sources from the area.

  • Don PPE: Put on the full complement of required PPE as detailed above.[16]

  • Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[18][19] Do not use paper towels , which can increase the surface area for evaporation.[18]

  • Absorb the Material: Slowly and carefully cover the spill with the absorbent material, working from the outside in.[16]

  • Collect Waste: Once the liquid is fully absorbed, use spark-proof tools to scoop the contaminated material into a designated, leak-proof, and properly labeled hazardous waste container.[11][20]

  • Decontaminate the Area: Wipe the spill area with soap and water. Collect the cleaning materials (e.g., towels, wipes) as hazardous waste.[16]

  • Dispose and Restock: Seal the hazardous waste container and arrange for pickup through your EHS department. Restock your spill kit immediately.[16][17]

Waste Collection and Disposal Workflow

The routine disposal of this compound waste follows a structured process from collection to final destruction.

G start This compound Waste Generated (e.g., reaction quench, surplus) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Container (e.g., Glass, HDPE) ppe->container segregate Step 3: Segregate Waste Is waste mixed with incompatibles (Strong Oxidizers, Strong Bases)? container->segregate collect Step 4: Collect Waste Transfer waste into container using a funnel. Do not overfill (<90%). segregate->collect No separate_container Use a Separate Waste Container segregate->separate_container Yes cap Step 5: Securely Cap Container collect->cap label Step 6: Label Container 'Hazardous Waste', 'this compound', and list all components. cap->label store Step 7: Store in Satellite Accumulation Area (SAA) label->store request Step 8: Request Waste Pickup Contact institutional EHS. store->request disposal Final Disposal (Incineration at licensed TSDF) request->disposal separate_container->collect

Caption: Decision workflow for routine this compound waste management.

Protocol for Waste Collection and Segregation
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[11]

  • Waste Segregation: this compound is incompatible with strong oxidizing agents and strong bases.[2] Never mix this compound waste with these materials in the same container, as this can lead to hazardous reactions.[5] Maintain separate, clearly labeled waste streams.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label from your EHS department.[11] Clearly write "this compound" and list any other solvents or reagents present in the waste mixture with their approximate concentrations.

  • Collection: In a chemical fume hood, carefully pour the waste into the labeled container, using a funnel to prevent spills. Fill the container to no more than 90% of its capacity to allow for vapor expansion.

  • Storage: Securely cap the container and store it in a designated Satellite Accumulation Area (SAA). The SAA must provide secondary containment (e.g., a tray or bin) to capture any potential leaks.[11]

Approved Final Disposal Methods

The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. For this compound, this is achieved through specific, regulated methods.

  • High-Temperature Incineration: This is the preferred and most common disposal method for organic nitrile waste. Disposal must occur at a licensed hazardous waste incineration facility. The high temperatures ensure the complete combustion of this compound into less hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2] This method effectively prevents the chemical from entering and persisting in the environment.

  • Chemical Treatment (Hydrolysis): While not a standard laboratory procedure for disposal, on an industrial scale, nitriles can be hydrolyzed using strong acids or bases to form less toxic carboxylic acids (in this case, o-toluic acid).[5][21] This is a chemical transformation rather than a disposal method itself, and the resulting waste stream would still require proper characterization and disposal.

Under no circumstances should you attempt to treat or dispose of this compound waste on your own. Always consult with your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. [2]

By adhering to these scientifically grounded and procedurally detailed guidelines, you uphold your commitment to laboratory safety, environmental stewardship, and regulatory compliance, ensuring that the valuable work conducted in the lab does not come at the cost of safety or environmental health.

References

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Sources

A Researcher's Guide to the Safe Handling of o-Tolunitrile: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the proficient and safe management of reagents is a non-negotiable cornerstone of innovation and discovery. This guide provides a detailed operational framework for handling o-Tolunitrile (2-methylbenzonitrile), a versatile precursor in organic chemistry. By moving beyond mere procedural lists, we delve into the rationale behind each safety recommendation, empowering researchers, scientists, and drug development professionals to cultivate an environment of uncompromising safety and scientific integrity.

The Risk Profile of this compound: An Essential Overview

This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is crucial to understand that this compound can cause skin, eye, and respiratory irritation.[1] The potential for these adverse effects necessitates a robust and proactive safety strategy, beginning with a thorough understanding of its hazard classifications.

Table 1: GHS Hazard Classification for this compound

Hazard CategoryClassificationGHS Hazard Statement
Physical Hazard Flammable Liquids, Category 4Combustible liquid
Health Hazard Acute Toxicity, Oral, Category 4Harmful if swallowed
Acute Toxicity, Dermal, Category 4Harmful in contact with skin
Acute Toxicity, Inhalation, Category 4Harmful if inhaled
Skin Corrosion/Irritation, Category 2Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation, Category 2ACauses serious eye irritation
Specific Target Organ Toxicity - Single Exposure, Category 3May cause respiratory irritation
Environmental Hazard Hazardous to the aquatic environment, long-term, Category 3Harmful to aquatic life with long lasting effects[2][3]

This data clearly indicates that exposure to this compound can occur through multiple routes, making a comprehensive personal protective equipment (PPE) plan essential.

Core Directive: A Multi-Layered Approach to Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that must be tailored to the specific risks of the procedure being undertaken. The following provides a detailed guide to selecting the correct PPE for handling this compound.

Hand Protection: The Primary Barrier

Given that this compound is harmful upon skin contact and causes skin irritation, the choice of gloves is of paramount importance.[1][2]

  • For Incidental Contact: Disposable nitrile gloves provide a suitable barrier for short-term protection against accidental splashes. It is critical to select gloves that are of an appropriate thickness and to change them immediately upon any sign of contamination.[4]

  • For Extended Handling or Immersion: For procedures involving larger quantities or a higher risk of prolonged contact, more robust gloves such as Viton® or Barrier® laminate should be considered. Always consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times.

Eye and Face Protection: Shielding Against Chemical Splashes

This compound is a serious eye irritant.[1] Therefore, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard are the minimum requirement for any work with this compound.

  • Enhanced Protection: When there is an elevated risk of splashing, such as during transfers of large volumes or when heating the substance, a full-face shield should be worn in addition to safety goggles.[5][6]

Body Protection: Preventing Dermal Exposure

Standard laboratory coats made of cotton are not sufficient to protect against chemical splashes.

  • Recommended Attire: A chemically resistant lab coat or apron should be worn over personal clothing to prevent skin contact.[7] Ensure the lab coat is fully buttoned and fits properly.

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection: Safeguarding Against Inhalation

The inhalation of this compound vapors can be harmful and may cause respiratory irritation.[1]

  • Engineering Controls as the First Line of Defense: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the concentration of airborne vapors.

  • When a Respirator is Necessary: In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4] The use of respirators must be part of a comprehensive institutional respiratory protection program.

PPE_Decision_Flowchart start Start: Handling this compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood spill_risk Is there a significant splash risk? fume_hood->spill_risk Yes respirator Respiratory Protection Required: - NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No ppe_standard Standard PPE: - Nitrile Gloves - Chemical Splash Goggles - Chemically Resistant Lab Coat spill_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Add Full-Face Shield spill_risk->ppe_enhanced Yes end Proceed with Caution ppe_standard->end ppe_enhanced->ppe_standard respirator->spill_risk

Caption: Decision flowchart for selecting the appropriate level of PPE when handling this compound.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

A proactive safety culture is built on well-defined procedures for both routine handling and emergency situations.

Safe Handling and Storage
  • Work Area Preparation: Always work in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Avoiding Incompatibilities: Store this compound away from strong oxidizing agents and strong bases.[1][8]

  • Transfer and Use: Use non-sparking tools and avoid creating aerosols. Keep containers tightly closed when not in use.[2]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][9]

Emergency Procedures: Responding to Spills and Exposures

In the event of an accident, a calm and methodical response is critical.

Spill Response:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8]

Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Emergency_Response_Plan cluster_event Emergency Event cluster_spill_response Spill Response Protocol cluster_exposure_response Exposure Response Protocol spill Chemical Spill evacuate Evacuate & Ventilate spill->evacuate exposure Personnel Exposure inhalation Move to Fresh Air exposure->inhalation skin_contact Flush Skin with Water exposure->skin_contact eye_contact Flush Eyes with Water exposure->eye_contact ingestion Rinse Mouth exposure->ingestion contain Contain with Inert Material evacuate->contain collect Collect for Disposal contain->collect decontaminate Decontaminate Area collect->decontaminate medical Seek Immediate Medical Attention inhalation->medical skin_contact->medical eye_contact->medical ingestion->medical

Caption: A logical diagram outlining the immediate steps for responding to a spill or personnel exposure involving this compound.

Disposal Plan

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All this compound waste, including contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Containerization: Use a designated, properly labeled, and sealed container for all this compound waste.

  • Regulatory Compliance: Dispose of all hazardous waste through your institution's environmental health and safety department and in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain.

By integrating these safety protocols into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, ensuring a safer environment for yourself and your colleagues.

References

  • SD Fine-Chem Limited. (n.d.). This compound MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.